molecular formula C18H29NO6 B8104207 Amino-PEG4-benzyl ester

Amino-PEG4-benzyl ester

Número de catálogo: B8104207
Peso molecular: 355.4 g/mol
Clave InChI: MNJPPZOECOMFQW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Amino-PEG4-benzyl ester is a useful research compound. Its molecular formula is C18H29NO6 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

benzyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO6/c19-7-9-22-11-13-24-15-14-23-12-10-21-8-6-18(20)25-16-17-4-2-1-3-5-17/h1-5H,6-16,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJPPZOECOMFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Versatility of Amino-PEG4-benzyl ester in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of advanced scientific research, particularly in the realms of drug development and bioconjugation, the strategic use of linker molecules is paramount. Among these, Amino-PEG4-benzyl ester has emerged as a critical tool for researchers and scientists. This heterobifunctional linker, characterized by a primary amine at one end, a cleavable benzyl (B1604629) ester at the other, and a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, offers a unique combination of functionalities that are being leveraged to create sophisticated bioconjugates and targeted therapeutics. This technical guide provides an in-depth exploration of the applications, experimental considerations, and underlying principles of this compound in research.

Core Applications in Research

This compound serves as a versatile building block in several key areas of research, primarily owing to its dual reactive sites and the advantageous properties imparted by its PEG spacer.

Bioconjugation and PEGylation

The primary amine of this compound provides a reactive handle for conjugation to various biomolecules, including proteins, peptides, and oligonucleotides.[1] This process, known as PEGylation, utilizes the PEG spacer to enhance the solubility, stability, and biocompatibility of the conjugated molecule, while potentially reducing its immunogenicity. The benzyl ester terminus can be used for subsequent modifications or for controlled release applications.

Synthesis of Proteolysis Targeting Chimeras (PROTACs)

A significant application of this compound is in the synthesis of PROTACs.[2][3][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] In this context, this compound can serve as a component of the linker connecting the target-binding ligand and the E3 ligase ligand. The cleavable benzyl ester allows for the release of a carboxylic acid, which can be a key structural element in the final PROTAC molecule or a handle for further chemical elaboration.

Drug Delivery Systems

The unique structure of this compound makes it a valuable component in the design of drug delivery systems.[] The PEG chain can improve the pharmacokinetic properties of a drug, such as extending its circulation time.[] The benzyl ester can be designed to be cleaved under specific physiological conditions, enabling the controlled release of the active drug molecule at the target site.[]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research.

PropertyValueReference
Molecular Formula C18H29NO6--INVALID-LINK--
Molecular Weight 355.4 g/mol --INVALID-LINK--
CAS Number 1351397-21-1--INVALID-LINK--
Purity Typically ≥95%--INVALID-LINK--
Solubility Soluble in DMSO, DCM, DMF--INVALID-LINK--
Storage -20°C--INVALID-LINK--

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for the key applications of this compound.

Protocol 1: General Bioconjugation via Amine Coupling

This protocol outlines the conjugation of this compound to a protein with an available carboxylic acid group, activated as an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein with an accessible carboxylic acid group

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer.

  • Activation of Carboxylic Acid: Add a 5- to 10-fold molar excess of EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature.

  • Linker Addition: Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and add it to the activated protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.

  • Conjugation Reaction: Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Buffer to stop the reaction.

  • Purification: Remove excess linker and byproducts using a desalting column equilibrated with a suitable storage buffer.

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step Protein_COOH Protein with Carboxylic Acid EDC_NHS EDC / NHS Protein_COOH->EDC_NHS Activation (pH 6.0) Activated_Protein Activated Protein (NHS Ester) EDC_NHS->Activated_Protein Linker This compound Activated_Protein->Linker Amine Coupling (pH 7.2-7.5) Conjugated_Protein Protein-PEG4-benzyl ester Conjugate Linker->Conjugated_Protein Purification Desalting Column Conjugated_Protein->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate

Caption: Workflow for bioconjugation using this compound.

Protocol 2: Benzyl Ester Cleavage

The benzyl ester group can be cleaved under various conditions to yield a free carboxylic acid. The choice of method depends on the stability of the rest of the molecule.

Cleavage MethodReagents and ConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, Pd/C, in a solvent like MeOH or EtOH, room temperatureMild and high-yieldingNot compatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups)
Acidic Cleavage Trifluoroacetic acid (TFA), often with a scavenger like anisole, in CH₂Cl₂Effective for hindered estersHarsh conditions, not suitable for acid-labile protecting groups
Lewis Acid Cleavage AlCl₃ or SnCl₄, with a scavenger like anisole, in CH₂Cl₂, 0°C to room temperatureCan be selective for benzyl estersRequires stoichiometric amounts of Lewis acid, workup can be challenging

Application in PROTACs: The Importance of the Linker

In the design of PROTACs, the linker plays a crucial role in determining the efficacy of the final molecule. The length and composition of the linker influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC_Mechanism cluster_components PROTAC Components cluster_ternary_complex Ternary Complex Formation cluster_degradation Ubiquitination and Degradation Target_Ligand Target Protein Ligand Linker Linker (e.g., derived from this compound) Target_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Target_Protein Target Protein PROTAC PROTAC Target_Protein->PROTAC E3_Ligase E3 Ligase E3_Ligase->PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Ubiquitinated_Target Ubiquitinated Target Protein Ubiquitin->Ubiquitinated_Target Proteasome Proteasome Ubiquitinated_Target->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The mechanism of action of a PROTAC.

Quantitative Impact of PEG Linker Length on PROTAC Efficiency

The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. The following table summarizes general findings from the literature on the effect of PEG linker length on PROTAC-mediated protein degradation, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Tank-binding kinase 1 (TBK1)Alkyl/Ether< 12No degradation-[2]
Tank-binding kinase 1 (TBK1)Alkyl/Ether21396[2]
Tank-binding kinase 1 (TBK1)Alkyl/Ether2929276[2]
Estrogen Receptor α (ERα)PEG12Effective-[2]
Estrogen Receptor α (ERα)PEG16More Potent-[2]

These data illustrate that a systematic variation of the linker length is crucial for achieving optimal degradation potency. A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the target protein and E3 ligase into proximity.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development, bioconjugation, and materials science. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer and the cleavable benzyl ester, allows for the creation of complex and highly functional biomolecular constructs. As the demand for more targeted and effective therapeutics continues to grow, the utility of sophisticated linkers like this compound is set to expand, enabling the development of the next generation of precision medicines.

References

An In-depth Technical Guide to Amino-PEG4-benzyl ester: Structure, Properties, and Applications in Bioconjugation and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of Amino-PEG4-benzyl ester, a versatile heterobifunctional linker. It is designed to be a valuable resource for researchers and professionals involved in bioconjugation, drug delivery, and the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Chemical Structure and Properties

This compound is a chemical compound featuring a primary amine group and a benzyl (B1604629) ester group at opposite ends of a four-unit polyethylene (B3416737) glycol (PEG) spacer. This heterobifunctional nature allows for the sequential or orthogonal conjugation of two different molecules, making it an invaluable tool in the construction of complex biomolecular architectures.[1][2]

The chemical structure of this compound is characterized by a flexible and hydrophilic PEG chain, which enhances the solubility and bioavailability of the resulting conjugates.[3] The terminal primary amine serves as a nucleophile, readily reacting with electrophilic groups such as N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[4] The benzyl ester provides a stable linkage that can be selectively cleaved under specific conditions, such as catalytic hydrogenation, allowing for the release of a conjugated molecule.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Chemical Formula C₁₈H₂₉NO₆[7]
Molecular Weight 355.4 g/mol [7]
CAS Number 1351397-21-1[8]
Appearance Varies (typically a colorless to pale yellow oil or solid)N/A
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF)[7]
Storage Conditions -20°C[8]
Reactivity and Stability

The reactivity of this compound is governed by its two terminal functional groups:

  • Primary Amine (-NH₂): The primary amine is nucleophilic and reacts efficiently with various electrophilic functional groups. Its reactivity is pH-dependent, with optimal reaction conditions for acylation typically occurring at a slightly basic pH (around 7.5-8.5) where the amine is deprotonated and thus more nucleophilic.[4] The pKa of a primary amine on a PEG linker is typically in the range of 9-10, although this can be influenced by the local chemical environment.[9][10]

  • Benzyl Ester (-COOBn): The benzyl ester is a relatively stable protecting group for the carboxylic acid. It is resistant to a range of reaction conditions but can be selectively cleaved through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or transfer hydrogenation.[1][11] Acidic conditions can also lead to the formation of benzyl ester bonds.[12]

The stability of the PEG backbone itself is generally high, providing a robust and inert spacer for bioconjugation applications. However, the ester and amide linkages formed during conjugation will have their own characteristic stabilities.

Key Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of scientific research and drug development.

PEGylation

PEGylation is the process of attaching PEG chains to molecules, most commonly proteins and peptides, to improve their pharmacokinetic and pharmacodynamic properties. The hydrophilic PEG spacer of this compound can increase the solubility, reduce immunogenicity, and prolong the circulation half-life of the conjugated biomolecule.[13]

PROTACs and Targeted Protein Degradation

This compound is frequently employed as a linker in the synthesis of PROTACs.[1][14][15] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][16] The PEG linker in this context serves to bridge the two ligands and its length and flexibility are critical for the formation of a stable and productive ternary complex.[17]

Experimental Protocols

This section provides detailed methodologies for common experimental procedures involving this compound.

General Protocol for Amine-NHS Ester Conjugation

This protocol describes the reaction of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule (Molecule-NHS).

Materials:

  • This compound

  • Molecule-NHS

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 7.5-8.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., Size-Exclusion Chromatography or Reverse-Phase HPLC)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

    • Immediately before use, dissolve the Molecule-NHS in anhydrous DMF or DMSO to a stock concentration of 10-50 mM. Do not store the reconstituted NHS ester solution.[18]

  • Conjugation Reaction:

    • In a reaction vessel, add the desired amount of Molecule-NHS solution.

    • Add a 1.1 to 2-fold molar excess of the this compound stock solution to the reaction mixture.[4]

    • If the reaction is to be performed in an aqueous buffer, add the reaction buffer to the mixture. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10-20% of the total reaction volume.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[4] The reaction progress can be monitored by analytical techniques such as LC-MS.

  • Quenching the Reaction:

    • Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • The conjugated product can be purified from unreacted starting materials and byproducts using an appropriate chromatography technique.

      • Size-Exclusion Chromatography (SEC): This method is suitable for purifying larger biomolecules (e.g., proteins) from smaller molecules like the unreacted linker and NHS ester.[][20]

      • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is effective for the purification of smaller molecules and peptides, providing high resolution.[21][22]

Protocol for Benzyl Ester Cleavage via Catalytic Transfer Hydrogenation

This protocol describes the removal of the benzyl ester protecting group to reveal a carboxylic acid functionality.

Materials:

Procedure:

  • Reaction Setup:

    • Dissolve the benzyl ester-containing compound in methanol or ethanol in a round-bottom flask.

    • Carefully add 10% Pd/C (typically 10-20 mol% relative to the substrate) to the solution.

  • Hydrogenation:

    • Add a large excess (e.g., 5-10 equivalents) of ammonium formate or formic acid to the reaction mixture.[6]

    • Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Remove the solvent from the filtrate under reduced pressure.

    • The resulting crude product containing the carboxylic acid can be further purified by chromatography if necessary.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathways involving this compound.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_deprotection Deprotection cluster_final_coupling Final Coupling Warhead-COOH Warhead-COOH Warhead-PEG4-Bn Warhead-PEG4-benzyl ester Warhead-COOH->Warhead-PEG4-Bn Amide Coupling Amine-PEG4-Bn This compound Amine-PEG4-Bn->Warhead-PEG4-Bn HATU/DIPEA HATU/DIPEA HATU/DIPEA->Warhead-PEG4-Bn Warhead-PEG4-COOH Warhead-PEG4-COOH Warhead-PEG4-Bn->Warhead-PEG4-COOH Hydrogenolysis H2_PdC H₂/Pd-C H2_PdC->Warhead-PEG4-COOH Final_PROTAC Final PROTAC Warhead-PEG4-COOH->Final_PROTAC Amide Coupling E3_Ligand-NH2 E3 Ligase Ligand-NH₂ E3_Ligand-NH2->Final_PROTAC HATU/DIPEA_2 HATU/DIPEA HATU/DIPEA_2->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

PROTAC Mechanism of Action: Targeted Protein Degradation

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->PROTAC recycled PROTAC->Ternary_Complex mediates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->E3_Ligase recycled E3_Ligase->Ternary_Complex binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI recruits E2 E2 E2 Ub-conjugating enzyme E2->Ternary_Complex E2->PolyUb_POI transfers Ub Ub Ubiquitin (Ub) Proteasome 26S Proteasome PolyUb_POI->Proteasome targeted for degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Conclusion

This compound is a highly versatile and valuable tool for researchers in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its heterobifunctional nature, coupled with the beneficial properties of the PEG spacer, allows for the precise construction of complex molecular architectures with enhanced physicochemical and pharmacological properties. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this compound in innovative research and development endeavors.

References

A Technical Guide to the Physicochemical Properties of Amino-PEG4-benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG4-benzyl ester is a heterobifunctional linker molecule widely employed in the fields of bioconjugation and drug development. Its structure, featuring a primary amine and a benzyl (B1604629) ester connected by a flexible tetraethylene glycol (PEG) spacer, offers versatile reactivity for covalently linking molecules of interest. This guide provides an in-depth overview of its physicochemical properties, experimental protocols for its characterization and use, and visualizations of its application in common experimental workflows. This molecule is particularly prominent as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[1][2][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in solution, its reactivity, and its handling and storage requirements.

PropertyValueSource
Molecular Formula C₁₈H₂₉NO₆[4]
Molecular Weight 355.4 g/mol [4]
CAS Number 1351397-21-1[4]
Appearance Varies (typically a solid or oil)Generic
Purity Typically ≥95% or ≥98%[4]
Solubility Soluble in DMSO, DCM, DMF[4]
Storage Conditions -20°C[2][4]
Shipping Conditions Ambient Temperature or on Blue Ice[2][4]

Reactivity and Stability

This compound possesses two key reactive functional groups: a primary amine and a benzyl ester.

  • Primary Amine: The terminal primary amine is nucleophilic and readily reacts with various electrophilic functional groups. It is particularly useful for forming stable amide bonds with N-hydroxysuccinimide (NHS) esters or carboxylic acids (in the presence of carbodiimide (B86325) activators). These reactions are typically most efficient at a pH range of 7 to 9.[5][6]

  • Benzyl Ester: The benzyl ester serves as a protecting group for a carboxylic acid. It can be cleaved under specific conditions to reveal the free carboxyl group. Common methods for cleavage include hydrolysis and hydrogenolysis. The hydrolysis of benzyl esters can be catalyzed by either acid or base.[7][8] Studies have shown that acidic conditions (pH 4-6) can be favorable for certain reactions involving benzyl esters.[9][10][11][12]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available and are often proprietary to chemical suppliers. However, general protocols for its characterization and use in bioconjugation are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Objective: To confirm the chemical structure and assess the purity of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a ¹H NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • If necessary, acquire a ¹³C NMR spectrum for further structural confirmation.

  • Data Analysis:

    • The ¹H NMR spectrum is expected to show characteristic peaks for the benzyl group protons (around 7.3 ppm), the PEG chain protons (a complex multiplet typically between 3.5 and 3.8 ppm), and protons adjacent to the amine and ester functionalities.

    • The integration of the peaks should be consistent with the number of protons in each part of the molecule.

    • The absence of significant impurity peaks will confirm the purity of the sample. For PEGylated compounds, it is important to correctly assign peaks, taking into account potential ¹³C-¹H coupling, which can sometimes be mistaken for impurities.[13][14]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Determination

Objective: To determine the purity and confirm the molecular weight of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., ESI-MS).

  • LC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10-15 minutes).

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV detector (e.g., at 254 nm for the benzyl group) and the mass spectrometer.

  • MS Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).

  • Data Analysis:

    • The HPLC chromatogram will indicate the purity of the sample, with the main peak corresponding to the product.

    • The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at approximately m/z 356.4. Other adducts, such as [M+Na]⁺, may also be observed.

General Protocol for Bioconjugation to a Carboxylic Acid-Containing Molecule

Objective: To conjugate the primary amine of this compound to a molecule containing a carboxylic acid.

Methodology:

  • Activation of the Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in an anhydrous organic solvent (e.g., DMF or DMSO).

    • Add 1.1-1.5 equivalents of a carbodiimide activator (e.g., EDC) and 1.1-1.5 equivalents of an NHS ester (e.g., N-hydroxysuccinimide) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.

  • Conjugation Reaction:

    • Dissolve this compound in the same solvent.

    • Add 1.0-1.2 equivalents of the this compound solution to the activated carboxylic acid solution.

    • Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Once the reaction is complete, the product can be purified by preparative HPLC or column chromatography to remove unreacted starting materials and coupling reagents.

Visualizations

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule using this compound as a linker.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Ligand-Linker Conjugation cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Conjugation Ligand1 Target Protein Ligand (with reactive group, e.g., -COOH) Conjugate1 Ligand-Linker Intermediate Ligand1->Conjugate1 Amide bond formation Linker This compound Linker->Conjugate1 Deprotection Benzyl Ester Cleavage (e.g., Hydrogenolysis) Conjugate1->Deprotection Conjugate2 Deprotected Intermediate (with free -COOH) Deprotection->Conjugate2 PROTAC Final PROTAC Molecule Conjugate2->PROTAC Amide bond formation Ligand2 E3 Ligase Ligand (with reactive group, e.g., -NH2) Ligand2->PROTAC Functional_Group_Reactivity cluster_Amine Primary Amine End cluster_Ester Benzyl Ester End Molecule This compound Amine Primary Amine (-NH2) Molecule->Amine Ester Benzyl Ester (-COOBn) Molecule->Ester NHS_Ester NHS Ester Amine->NHS_Ester forms Amide Bond Carboxylic_Acid Carboxylic Acid (+ Activator) Amine->Carboxylic_Acid forms Amide Bond Aldehyde_Ketone Aldehyde/Ketone Amine->Aldehyde_Ketone forms Schiff Base Hydrolysis Hydrolysis (Acid/Base) Ester->Hydrolysis cleaves to Hydrogenolysis Hydrogenolysis Ester->Hydrogenolysis cleaves to Carboxylic_Acid_Revealed Carboxylic Acid (-COOH) Hydrolysis->Carboxylic_Acid_Revealed Hydrogenolysis->Carboxylic_Acid_Revealed

References

An In-Depth Technical Guide to Amino-PEG4-benzyl ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG4-benzyl ester, a versatile heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and targeted protein degradation. This document details its physicochemical properties, provides experimental protocols for its application, and illustrates its utility in modern drug development workflows.

Core Properties of this compound

This compound is a chemical tool featuring a primary amine and a benzyl-protected carboxylic acid, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for sequential and controlled conjugation to two different molecules. The PEG chain enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1][2]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₈H₂₉NO₆[1]
Molecular Weight 355.43 g/mol [1]
CAS Number 1351397-21-1[1]
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, DCM[3]
Storage Conditions -20°C[3]

Applications in Bioconjugation and PROTAC Synthesis

The primary utility of this compound lies in its ability to act as a linker. The terminal amine can be readily conjugated to molecules containing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters.[4][5] Following this initial conjugation, the benzyl (B1604629) ester can be cleaved to reveal a carboxylic acid, which is then available for a second conjugation reaction.

This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][4][6] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] this compound can serve as the flexible linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.

Experimental Protocols

The following protocols are generalized procedures for the use of this compound. Optimization may be required for specific applications.

Protocol 1: Amide Bond Formation via the Amino Group

This protocol describes the reaction of the primary amine of this compound with a carboxylic acid-containing molecule using standard peptide coupling reagents.

Materials:

  • This compound

  • Carboxylic acid-containing molecule of interest

  • Coupling agents (e.g., HATU, HOBt)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous DMF

  • Reaction vessel and magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF.

  • Add the coupling agents, such as HATU (1.1 equivalents) and HOBt (1.1 equivalents), to the solution.

  • Add DIPEA (2-3 equivalents) to the reaction mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound (1-1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-24 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 2: Cleavage of the Benzyl Ester to Unveil the Carboxylic Acid

This protocol details the removal of the benzyl protecting group via catalytic hydrogenation to yield the free carboxylic acid.

Materials:

  • This compound conjugate from Protocol 1

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Anhydrous solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Reaction vessel and magnetic stirrer

Procedure:

  • Dissolve the this compound conjugate in the chosen anhydrous solvent in a reaction vessel.

  • Carefully add Pd/C (typically 10-20 mol% of the substrate) to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction vigorously at room temperature. The reaction time can vary from 2 to 24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Rinse the filter pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the product with the free carboxylic acid. This product can often be used in the next step without further purification.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a logical workflow for the synthesis of a PROTAC molecule utilizing this compound as the linker.

PROTAC_Synthesis_Workflow Target_Ligand Target Protein Ligand (with Carboxylic Acid) Coupling_Step1 Amide Coupling (e.g., HATU, DIPEA) Target_Ligand->Coupling_Step1 Amino_PEG_Linker This compound Amino_PEG_Linker->Coupling_Step1 Intermediate_1 Ligand-Linker Conjugate (Benzyl Protected) Coupling_Step1->Intermediate_1 Deprotection_Step Benzyl Ester Cleavage (Hydrogenolysis, Pd/C, H₂) Intermediate_1->Deprotection_Step Intermediate_2 Ligand-Linker Conjugate (Free Carboxylic Acid) Deprotection_Step->Intermediate_2 Coupling_Step2 Amide Coupling (e.g., HATU, DIPEA) Intermediate_2->Coupling_Step2 E3_Ligase_Ligand E3 Ligase Ligand (with Amine) E3_Ligase_Ligand->Coupling_Step2 Final_PROTAC Final PROTAC Molecule Coupling_Step2->Final_PROTAC

Caption: A logical workflow for the synthesis of a PROTAC molecule.

This guide provides a foundational understanding of this compound for its effective application in research and development. The provided protocols and workflow serve as a starting point for the design and execution of experiments involving this versatile linker.

References

The Benzyl Ester Group in PEG Linkers: A Technical Guide to a Versatile Cleavable Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linker technologies is a cornerstone of modern drug delivery systems. Among the diverse array of chemical moieties employed, the benzyl (B1604629) ester group, when incorporated into polyethylene (B3416737) glycol (PEG) linkers, offers a unique combination of properties that are highly advantageous for the controlled release of therapeutic agents. This technical guide provides an in-depth exploration of the function of the benzyl ester group in PEG linkers, with a focus on its application in bioconjugation and the development of advanced drug delivery vehicles such as antibody-drug conjugates (ADCs).

Core Function: A Tunable Cleavable Linker

The primary function of the benzyl ester group within a PEG linker is to serve as a cleavable linkage .[][2] This allows for the stable conjugation of a therapeutic payload to a carrier molecule, such as an antibody or nanoparticle, during systemic circulation. Upon reaching the target site, specific physiological conditions trigger the cleavage of the ester bond, releasing the active drug.[2][3]

The susceptibility of the ester bond to hydrolysis is the key to its function as a cleavable linker.[4][5] This hydrolysis can be triggered by several mechanisms:

  • Enzymatic Cleavage: Esterases, which are often overexpressed in tumor cells or within specific cellular compartments like lysosomes, can efficiently catalyze the hydrolysis of the benzyl ester bond.[6][7] This enzyme-triggered release mechanism provides a high degree of target specificity.

  • pH-Dependent Hydrolysis: The acidic environment of endosomes (pH 5.0-6.0) and lysosomes (pH ~4.8) can accelerate the hydrolysis of certain ester linkages, offering another pathway for intracellular drug release.[8]

The inherent stability of the benzyl ester group can be modulated through chemical modifications. Introducing steric hindrance around the ester bond, for example by incorporating bulky substituents on the benzyl ring, can significantly increase its resistance to premature hydrolysis in the bloodstream, thereby enhancing the in vivo stability of the conjugate.[6] This tunability allows for the fine-tuning of the drug release profile to suit specific therapeutic applications.

Quantitative Analysis of Benzyl Ester Linker Stability

The stability of the benzyl ester linker is a critical parameter that dictates the pharmacokinetic profile and therapeutic index of the drug conjugate. The rate of hydrolysis, often expressed as a half-life (t½), is influenced by factors such as pH, enzymatic activity, and the specific chemical structure of the benzyl ester. The following table summarizes representative hydrolysis data for different benzyl ester-based linkers.

Linker TypeConditionHalf-life (t½)Reference
Unsubstituted Benzyl EsterpH 7.4 (PBS)~14-16 minutes[5]
Substituted Benzyl Ester (with isopropyl shielding)Spontaneous Hydrolysis (pH 7.4)140.5-fold more resistant than parent[6]
Substituted Benzyl Ester (with isopropyl shielding)Esterase-mediated Hydrolysis67.8-fold more resistant than parent[6]
Sulfide-containing Linker (3-sulfanylpropionyl)Not specified4.2 +/- 0.1 days[5]
Sulfide-containing Linker (4-sulfanylbutyryl)Not specified14.0 +/- 0.2 days[5]
Amide Linker (for comparison)In circulation~7 days[9][10]

Experimental Protocols

The following section provides detailed methodologies for the synthesis, conjugation, and characterization of benzyl ester-containing PEG linkers.

Protocol 1: Synthesis of Benzyl-PEG-NHS Ester

This protocol describes the synthesis of an amine-reactive Benzyl-PEG-NHS ester from a hydroxyl-terminated PEG precursor.

Materials:

  • Benzyl-PEG-OH

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270)

  • Ice-cold diethyl ether

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a clean, dry round bottom flask, dissolve Benzyl-PEG-OH in anhydrous DCM under an inert atmosphere.

  • Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) and anhydrous pyridine (1.5 equivalents) to the PEG solution.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Precipitate the product by adding the concentrated solution dropwise to vigorously stirred, ice-cold diethyl ether.

  • Collect the precipitate by filtration and wash it several times with cold diethyl ether.

  • Dry the resulting white powder (Benzyl-PEG-NHS ester) under vacuum.

Protocol 2: Conjugation of Benzyl-PEG-NHS Ester to a Monoclonal Antibody

This protocol details the conjugation of the activated Benzyl-PEG-NHS ester to the lysine (B10760008) residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4, amine-free)

  • Benzyl-PEG-NHS ester (from Protocol 1)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns or dialysis cassettes

Procedure:

  • Prepare a solution of the mAb at a concentration of 5-10 mg/mL in amine-free PBS, pH 7.4.

  • Dissolve the Benzyl-PEG-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Add a calculated molar excess (e.g., 10- to 20-fold) of the Benzyl-PEG-NHS ester stock solution to the mAb solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Remove unconjugated linker and other small molecules by buffer exchange using desalting columns or dialysis equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 3: Characterization of the PEGylated Antibody

Confirmation of successful PEGylation and determination of the drug-to-antibody ratio (DAR) are crucial for ADC development.

A. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

  • Prepare SDS-PAGE gels with an appropriate acrylamide (B121943) concentration.

  • Load samples of the un-PEGylated mAb, the crude reaction mixture, and the purified PEGylated mAb.

  • Run the gel under reducing and non-reducing conditions.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Successful PEGylation will result in a shift to a higher apparent molecular weight for the PEGylated mAb compared to the native mAb.[11][12]

B. Size Exclusion Chromatography (SEC):

  • Equilibrate an SEC column with a suitable mobile phase (e.g., PBS, pH 7.4).

  • Inject the purified PEGylated mAb onto the column.

  • Monitor the elution profile at 280 nm.

  • The PEGylated mAb will elute earlier than the un-PEGylated mAb due to its larger hydrodynamic radius.[13] SEC can also be used to assess the presence of aggregates.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the general mechanism of action for an antibody-drug conjugate and a typical experimental workflow for its synthesis.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Targeting & Binding TumorCell Tumor Cell Endosome Endosome (pH 5.0-6.0) Receptor->Endosome 2. Internalization Lysosome Lysosome (pH ~4.8, Esterases) Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Linker Cleavage (Hydrolysis) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Therapeutic Action ADC_Synthesis_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation Bioconjugation cluster_purification_characterization Purification & Characterization start Start Materials (Benzyl-PEG-OH, Payload) synthesis Synthesis of Benzyl-PEG-Payload start->synthesis activation Activation of Carboxyl Group (e.g., NHS ester formation) synthesis->activation conjugation Conjugation Reaction activation->conjugation mAb Monoclonal Antibody (mAb) mAb->conjugation quench Quenching conjugation->quench purification Purification (SEC, Dialysis) quench->purification characterization Characterization (SDS-PAGE, SEC, MS) purification->characterization final_adc Final ADC Product characterization->final_adc

References

Navigating the Solubility of Amino-PEG4-benzyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG4-benzyl ester, a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates. Understanding the solubility of this reagent in both organic solvents and aqueous buffers is critical for its effective handling, reaction setup, and the subsequent purification and formulation of the final active molecules.

Core Concepts: A Balance of Hydrophilicity and Hydrophobicity

This compound incorporates a tetraethylene glycol (PEG4) spacer, which is known to enhance hydrophilicity and improve biocompatibility.[1][2] However, the presence of the benzyl (B1604629) ester group at one terminus introduces a significant hydrophobic character, which can limit its solubility in aqueous media. The terminal primary amine group has a lesser impact on the overall solubility but is a key reactive handle for conjugation.

Solubility Profile

While precise quantitative solubility data for this compound is not extensively published, a qualitative and semi-quantitative summary can be compiled from supplier information and the known properties of its constituent parts.

Solvent/Buffer SystemSolubility ClassificationNotes and Recommendations
Dimethyl Sulfoxide (DMSO) High Readily soluble. Recommended for preparing high-concentration stock solutions.[3]
Dimethylformamide (DMF) High Readily soluble. An alternative to DMSO for stock solution preparation.[3]
Dichloromethane (DCM) High Readily soluble. Suitable for organic synthesis applications.[3]
Aqueous Buffers (e.g., PBS, pH 7.4) Low to Moderate Solubility is limited due to the hydrophobic benzyl ester. Direct dissolution is not recommended. The PEG4 spacer does impart some aqueous solubility.[4][5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a stock solution of this compound, which is the recommended starting point for most applications.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound using a calibrated analytical balance in a fume hood.

  • Transfer the weighed solid to a sterile, dry microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffers

This protocol describes the recommended method for preparing a diluted working solution of this compound in an aqueous buffer for biological assays or conjugation reactions.

Materials:

  • Concentrated stock solution of this compound in DMSO (from Protocol 1)

  • Desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Determine the final desired concentration of this compound in the aqueous buffer.

  • Calculate the volume of the DMSO stock solution required. It is critical to ensure the final concentration of DMSO in the aqueous solution is low (typically <1% v/v) to avoid solvent effects in biological assays.

  • While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent the compound from precipitating out of solution.

  • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particulates, the concentration may be above the solubility limit in that specific buffer.

  • Use the freshly prepared aqueous solution immediately for your experiment. Do not store aqueous solutions of this compound for extended periods due to the risk of hydrolysis.

Stability in Aqueous Buffers: The Hydrolysis of the Benzyl Ester

A critical consideration when working with this compound in aqueous solutions is the potential for hydrolysis of the benzyl ester linkage. Ester hydrolysis is a chemical reaction in which an ester is cleaved into a carboxylic acid and an alcohol by reaction with water. This reaction can be catalyzed by acid or base.

Under neutral or slightly basic conditions (e.g., PBS at pH 7.4), the hydrolysis of benzyl esters is generally slow but can become significant over extended incubation times or at elevated temperatures.[6][7] The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of enzymes (esterases) in biological media. For applications requiring long-term stability in aqueous environments, the use of a more stable linkage may be necessary.

Visualizing Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the key steps involved.

G Workflow for Preparing Aqueous Solutions A Weigh this compound B Dissolve in Anhydrous DMSO A->B C Create Concentrated Stock Solution (e.g., 10-50 mM) B->C D Store at -20°C / -80°C C->D E Dilute into Aqueous Buffer with Vigorous Mixing C->E F Final DMSO Concentration <1% E->F G Use Immediately in Experiment E->G G Kinetic Solubility Assay Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Analysis A Prepare serial dilutions of DMSO stock solution B Add to aqueous buffer in a 96-well plate A->B C Incubate at room temperature (e.g., 2 hours) B->C D Measure turbidity (nephelometry or UV-Vis) C->D E Identify the highest concentration without precipitation D->E F Report as Kinetic Solubility E->F

References

Stability of Amino-PEG4-benzyl Ester at Various pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical stability of Amino-PEG4-benzyl ester, a bifunctional linker commonly employed in bioconjugation and drug delivery systems. Understanding the pH-dependent hydrolysis of the benzyl (B1604629) ester moiety is critical for predicting the in-vivo performance, shelf-life, and controlled-release characteristics of molecules functionalized with this linker. This document outlines the fundamental hydrolysis mechanisms, presents representative stability data, and provides detailed experimental protocols for assessing the stability of this compound.

Introduction to this compound Stability

This compound is a versatile chemical tool featuring a terminal primary amine and a benzyl ester. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and biocompatibility, while the terminal groups allow for covalent attachment to various molecules. The stability of the benzyl ester bond is highly susceptible to the surrounding pH, undergoing hydrolysis under both acidic and basic conditions. This pH sensitivity can be either a desirable feature for controlled drug release in specific physiological environments or a challenge to overcome for ensuring the stability of the final conjugate.

Mechanisms of Benzyl Ester Hydrolysis

The hydrolysis of a benzyl ester proceeds via different mechanisms depending on the pH of the solution. These reactions involve the cleavage of the ester bond to yield a carboxylic acid and benzyl alcohol.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of esters is a reversible reaction.[1] The reaction is catalyzed by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1] This process typically follows an A-2 mechanism.

  • Neutral Conditions: The hydrolysis of esters in pure water is generally very slow.[2]

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), ester hydrolysis is an irreversible reaction that yields a carboxylate salt and an alcohol.[1] This process, known as saponification, is typically much faster than acid-catalyzed hydrolysis. The reaction proceeds through a nucleophilic acyl substitution, often a BAC2 mechanism, involving the attack of a hydroxide ion on the carbonyl carbon.

Quantitative Stability Data

pHConditionEstimated Half-life (t½)Stability Classification
3.0 Acidic BufferDays to WeeksModerately Stable
5.0 Weakly AcidicWeeks to MonthsStable
7.4 Physiological pHMonthsVery Stable
9.0 Basic BufferHours to DaysLabile
12.0 Strongly BasicMinutes to HoursHighly Labile

Note: The actual hydrolysis rates will be influenced by temperature, buffer composition, and the nature of the molecule conjugated to the this compound linker.

Experimental Protocols for Stability Assessment

To determine the precise stability profile of this compound or its conjugates, a systematic experimental approach is required. The following protocol outlines a general method for assessing pH-dependent hydrolysis using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents
  • This compound

  • Phosphate buffer (for pH 7.4)

  • Acetate buffer (for pH 3.0 and 5.0)

  • Borate buffer (for pH 9.0)

  • Sodium hydroxide solution (for pH 12.0)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • pH meter

  • Thermostatted incubator or water bath

Sample Preparation and Incubation
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1-10 mg/mL.

  • Incubation Solutions: Prepare a series of buffers at the desired pH values (e.g., 3.0, 5.0, 7.4, 9.0, and 12.0).

  • Initiation of Hydrolysis: Add a small aliquot of the this compound stock solution to each buffer to achieve a final concentration in the range of 0.1-1 mg/mL. Ensure the volume of the organic solvent is minimal (e.g., <1%) to avoid affecting the buffer pH and polarity.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

HPLC Analysis
  • Method Development: Develop a reverse-phase HPLC method capable of separating the intact this compound from its hydrolysis products (the corresponding PEG-carboxylic acid and benzyl alcohol).

    • Mobile Phase A: Water with 0.1% TFA or formic acid

    • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

    • Flow Rate: Typically 1 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

    • Detection: UV detection at a wavelength where the benzyl ester shows strong absorbance (e.g., around 254 nm).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours, and then daily or weekly as needed), withdraw an aliquot from each incubation solution.

  • Quenching (optional but recommended for basic samples): To stop the hydrolysis reaction, the aliquot can be immediately diluted in a cold, acidic mobile phase.

  • Injection: Inject the samples onto the HPLC system.

Data Analysis
  • Peak Identification: Identify the peaks corresponding to the intact this compound and its hydrolysis products based on retention times (and ideally confirmed by mass spectrometry).

  • Quantification: Determine the peak area of the intact this compound at each time point.

  • Calculation of Half-Life: Plot the natural logarithm of the peak area of the intact ester versus time. The data should fit a first-order decay model. The degradation rate constant (k) can be determined from the slope of the line (slope = -k). The half-life (t½) can then be calculated using the following equation:

    t½ = 0.693 / k

Visualization of pH-Dependent Hydrolysis

The logical relationship of the pH-dependent hydrolysis of the benzyl ester can be visualized as follows:

Hydrolysis_Pathway cluster_acid Acidic Conditions (pH < 7) cluster_base Basic Conditions (pH > 7) Amino_PEG_Ester_Acid Amino-PEG4-COOCH₂Ph Protonated_Ester Amino-PEG4-C(OH⁺)OCH₂Ph Amino_PEG_Ester_Acid->Protonated_Ester + H⁺ Hydrolysis_Products_Acid Amino-PEG4-COOH + PhCH₂OH Protonated_Ester->Hydrolysis_Products_Acid + H₂O Amino_PEG_Ester_Base Amino-PEG4-COOCH₂Ph Tetrahedral_Intermediate Amino-PEG4-C(O⁻)(OH)OCH₂Ph Amino_PEG_Ester_Base->Tetrahedral_Intermediate + OH⁻ Hydrolysis_Products_Base Amino-PEG4-COO⁻ + PhCH₂OH Tetrahedral_Intermediate->Hydrolysis_Products_Base - PhCH₂O⁻ Amino_PEG_Ester_Neutral Amino-PEG4-COOCH₂Ph (Neutral pH) Slow_Hydrolysis Very Slow Hydrolysis Amino_PEG_Ester_Neutral->Slow_Hydrolysis

Caption: pH-dependent hydrolysis pathways of this compound.

Conclusion

The stability of this compound is critically dependent on the pH of its environment. The benzyl ester linkage is relatively stable at neutral and slightly acidic pH but undergoes rapid hydrolysis under basic conditions. For applications requiring long-term stability, maintaining a pH between 5 and 7.4 is recommended. Conversely, the inherent instability in basic environments can be exploited for controlled release applications. A thorough experimental evaluation of the hydrolysis kinetics, as outlined in this guide, is essential for the successful application of this versatile linker in research and drug development.

References

Amino-PEG4-benzyl Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG4-benzyl ester is a versatile heterobifunctional linker that has emerged as a critical tool in modern drug discovery and development. Its unique architecture, featuring a terminal primary amine and a benzyl (B1604629) ester connected by a flexible tetraethylene glycol (PEG4) spacer, enables the covalent linkage of two different molecules with high precision and control. This linker has found significant application in the construction of sophisticated biomolecular conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it plays a pivotal role in optimizing the pharmacokinetic and pharmacodynamic properties of the final conjugate.[1][2]

The primary amine group provides a reactive handle for conjugation to molecules bearing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters.[3] The benzyl ester functionality, on the other hand, can be readily cleaved under specific conditions, offering a mechanism for controlled drug release.[2] The hydrophilic PEG4 spacer enhances the aqueous solubility and biocompatibility of the resulting conjugate, reduces aggregation, and provides an optimal spatial separation between the conjugated molecules.[4]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in bioconjugation and PROTAC synthesis, and a summary of relevant quantitative data.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in conjugation strategies. These properties dictate its reactivity, solubility, and stability under various experimental conditions.

PropertyValueReference
Molecular Formula C₁₈H₂₉NO₆[1]
Molecular Weight 355.43 g/mol [5]
CAS Number 1351397-21-1[1]
Appearance Typically a liquid or solid[6]
Purity ≥95% - 98% (commercially available)[2][7]
Solubility Soluble in DMSO, DCM, DMF[7]
Storage Conditions -20°C[7]
Approximate Spacer Arm Length ~14 Å (estimated)

Note: The spacer arm length is an estimation based on the extended conformation of the PEG4 chain, where a single ethylene (B1197577) glycol unit is approximately 3.5 Å in length.

Applications in Bioconjugation and Drug Development

The heterobifunctional nature of this compound makes it a valuable linker in a variety of bioconjugation applications, most notably in the development of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, linkers are crucial for connecting a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The linker's stability in circulation and its ability to release the drug at the target site are critical for the ADC's efficacy and safety. The this compound can be utilized in ADC construction where the amine terminus is conjugated to an activated drug molecule, and the entire linker-drug cassette is then attached to the antibody. The benzyl ester may serve as a cleavable linkage under specific enzymatic or chemical conditions within the target cell.[8]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic modalities that hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins.[9][10] A PROTAC molecule consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a linker.[11] The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and degradation of the target protein.[4]

This compound is frequently employed as a component in PROTAC linkers.[11][12][13] The amine group can be readily coupled to a carboxylic acid on either the target protein ligand or the E3 ligase ligand, while the benzyl ester can be part of the final PROTAC structure or be a precursor for further chemical modification. The PEG4 spacer provides the necessary flexibility and length to facilitate the optimal orientation of the two ligands for efficient ternary complex formation.[14]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in key experimental workflows.

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes the coupling of the primary amine of this compound to a molecule containing a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (Molecule-COOH)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine

  • Anhydrous solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Reaction vessel

  • Stirring apparatus

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid-containing molecule (1.0 equivalent) in the anhydrous solvent.

  • Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0-1.2 equivalents) in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a small amount of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired conjugate.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a representative synthesis of a hypothetical BRD4-degrading PROTAC, where this compound is used to link a BRD4 ligand (e.g., a derivative of JQ1) to an E3 ligase ligand (e.g., a derivative of Thalidomide).

Step 1: Coupling of BRD4 Ligand to this compound

  • Synthesize or obtain a BRD4 ligand with a terminal carboxylic acid (e.g., JQ1-COOH).

  • Follow the general procedure for amide bond formation described in Protocol 1 to couple JQ1-COOH with this compound.

  • Purify the resulting intermediate, JQ1-PEG4-benzyl ester, by flash chromatography or preparative HPLC.

Step 2: Deprotection of the Benzyl Ester

  • Dissolve the JQ1-PEG4-benzyl ester in a suitable solvent (e.g., Methanol (B129727) or Ethyl Acetate).

  • Add a palladium catalyst (e.g., 10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected intermediate, JQ1-PEG4-COOH.

Step 3: Coupling of JQ1-PEG4-COOH to the E3 Ligase Ligand

  • Synthesize or obtain an E3 ligase ligand with a terminal amine (e.g., amino-thalidomide).

  • Follow the general procedure for amide bond formation described in Protocol 1 to couple JQ1-PEG4-COOH with the amino-functionalized E3 ligase ligand.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Protocol 3: Purification and Characterization of Conjugates

Purification:

  • Flash Column Chromatography: This technique is suitable for purifying larger quantities of the conjugate. The choice of solvent system will depend on the polarity of the conjugate. A typical starting point for PEGylated compounds is a gradient of methanol in dichloromethane.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a high-resolution technique for purifying and analyzing the final conjugate. A C18 column is commonly used with a gradient of acetonitrile (B52724) in water, often with an additive like 0.1% trifluoroacetic acid (TFA).

Characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for confirming the molecular weight of the synthesized conjugate and assessing its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final product.

  • For Protein Conjugates (e.g., ADCs):

    • Size Exclusion Chromatography (SEC): To assess the level of aggregation of the final ADC.

    • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR).[8]

    • Intact Mass Analysis by Mass Spectrometry: To confirm the molecular weight of the intact ADC and determine the DAR.[1][15]

    • Peptide Mapping: Involves digesting the ADC into smaller peptides and analyzing them by LC-MS/MS to identify the specific sites of conjugation.

Signaling Pathways and Experimental Workflows

The Ubiquitin-Proteasome System (UPS)

The primary signaling pathway hijacked by PROTACs is the Ubiquitin-Proteasome System. This is the cell's natural machinery for degrading unwanted or damaged proteins.[9][16] The process involves a three-enzyme cascade:

  • E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[12][17]

  • E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[12][18]

  • E3 (Ubiquitin Ligase): Recognizes the specific target protein and facilitates the transfer of ubiquitin from E2 to a lysine (B10760008) residue on the target protein.[17][18]

The attachment of a polyubiquitin (B1169507) chain to the target protein marks it for recognition and degradation by the 26S proteasome.[16]

UPS_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_protac_action PROTAC-Mediated Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 Activation ATP ATP AMP_PPi AMP + PPi E2 E2 (Conjugating Enzyme) E1->E2 Conjugation E3 E3 Ligase E2->E3 Transfer Ternary_Complex Target-PROTAC-E3 Ternary Complex E3->Ternary_Complex Target Target Protein Target->Ternary_Complex PROTAC PROTAC PROTAC->E3 PROTAC->Target Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub Recycled_Ub->Ub

PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.
Experimental Workflow for PROTAC Efficacy Assessment

A typical workflow to evaluate the efficacy of a newly synthesized PROTAC involves a series of in vitro and cellular assays.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_validation Mechanism of Action Validation Synthesis PROTAC Synthesis (using this compound) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Binding_Assay Target & E3 Ligase Binding Assays Characterization->Binding_Assay Ternary_Complex_Formation Ternary Complex Formation Assay Binding_Assay->Ternary_Complex_Formation Cell_Treatment Treat Cells with PROTAC Ternary_Complex_Formation->Cell_Treatment Western_Blot Western Blot (Target Protein Levels) Cell_Treatment->Western_Blot Cell_Viability Cell Viability Assay Cell_Treatment->Cell_Viability DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax Proteasome_Inhibitor Co-treatment with Proteasome Inhibitor DC50_Dmax->Proteasome_Inhibitor Ubiquitination_Assay Target Ubiquitination Assay DC50_Dmax->Ubiquitination_Assay

A typical experimental workflow for evaluating the efficacy of a PROTAC.

Quantitative Data Summary

While specific, citable quantitative data for this compound itself is often embedded within broader studies, the following table provides representative data for linkers and conjugation strategies relevant to its application.

ParameterTypical Value/RangeContextReference
Amide Coupling Yield 55% - 99%Microwave-assisted synthesis of peptides.[19]
PROTAC Synthesis Yield (3-step) 27% - 32% (average)Direct-to-biology synthesis of a PROTAC library.[8]
Benzyl Ester Hydrolysis Half-life (t₁/₂) 16 minutesIn rat plasma for benzyl benzoate.[20]
Ester Hydrolysis Half-life (t₁/₂) 6.56 - 36.1 daysIn hydrophilic polymer networks, influenced by adjacent amino acids.[21]
PROTAC DC₅₀ 8.4 nMDegradation of NAMPT by a fluorescent PROTAC.[22]

DC₅₀ (Degradation Concentration 50) is the concentration of a PROTAC that induces 50% degradation of the target protein.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for researchers and drug development professionals. Its well-defined structure, which includes a reactive amine, a cleavable benzyl ester, and a hydrophilic PEG4 spacer, provides a powerful tool for the precise construction of complex biomolecular conjugates. Its successful application in the synthesis of ADCs and PROTACs underscores its importance in advancing the field of targeted therapeutics. The experimental protocols and data presented in this guide offer a solid foundation for the effective utilization of this compound in innovative drug discovery and development projects. As the demand for more sophisticated and targeted therapies continues to grow, the utility of well-designed linkers like this compound will undoubtedly continue to expand.

References

An In-depth Technical Guide to PEGylation for Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of polyethylene (B3416737) glycol (PEG)ylation, a critical bioconjugation technique for enhancing the therapeutic properties of proteins. This document delves into the core principles, chemical strategies, experimental protocols, and analytical characterization of PEGylated proteins, offering a valuable resource for professionals in the field of drug development.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein or peptide.[1] This modification has become a cornerstone in the pharmaceutical industry for its ability to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[2][3] The pioneering work in the late 1970s demonstrated that attaching PEG to proteins like bovine serum albumin and bovine liver catalase significantly enhanced their stability and overall properties.[2]

The primary benefits of PEGylation are extensive and include:

  • Extended Circulatory Half-Life: By increasing the hydrodynamic size of the protein, PEGylation reduces its renal clearance, leading to a longer circulation time in the body.[2][3]

  • Reduced Immunogenicity and Antigenicity: The PEG chains create a protective hydrophilic shield around the protein, masking its epitopes from the immune system and reducing the likelihood of an immune response.[1][3]

  • Enhanced Stability: PEGylation can protect proteins from proteolytic degradation, increasing their stability in biological fluids.[3]

  • Improved Solubility: PEG can increase the solubility of hydrophobic proteins, facilitating their formulation and administration.[3]

  • Reduced Dosing Frequency: The extended half-life of PEGylated proteins allows for less frequent administration, improving patient compliance and convenience.[2]

The success of PEGylation is evident in the numerous FDA-approved PEGylated protein drugs on the market, treating a range of conditions from chronic kidney disease to hepatitis C and cancer.[2]

The Chemistry of PEGylation

The covalent attachment of PEG to a protein can be achieved through various chemical strategies, which have evolved from non-specific to highly site-specific methods. This evolution is often categorized into first and second-generation PEGylation.

First-Generation PEGylation: Random Modification

First-generation PEGylation techniques typically involve the random attachment of PEG to multiple reactive sites on the protein surface.[2] The most common targets are the primary amino groups of lysine (B10760008) residues and the N-terminal α-amino group.[2] These methods often utilize activated PEGs such as PEG-N-hydroxysuccinimide (NHS) esters.

While effective in improving the protein's properties, this random approach leads to a heterogeneous mixture of PEGylated species with varying numbers of PEG chains attached at different locations. This heterogeneity can result in a loss of biological activity if PEG is attached near the protein's active site and presents significant challenges in purification and characterization.[4]

Second-Generation PEGylation: Site-Specific Modification

To overcome the limitations of first-generation methods, second-generation PEGylation focuses on site-specific attachment of a single PEG chain.[2] This approach yields a more homogeneous product with preserved biological activity.[5] Key strategies for site-specific PEGylation include:

  • N-terminal PEGylation: By controlling the reaction pH, it is possible to selectively target the N-terminal α-amino group, which typically has a lower pKa than the ε-amino groups of lysine residues.[2] Reductive alkylation using PEG-aldehyde is a common method for N-terminal modification.[2]

  • Cysteine-Specific PEGylation: This strategy targets the thiol group of cysteine residues, which are often less abundant on the protein surface than lysine residues. PEG-maleimide is a widely used reagent for this purpose, forming a stable thioether bond.[5] If the protein does not have a free cysteine, one can be introduced at a specific site through genetic engineering.[5]

  • Disulfide Bridging: This technique involves the reduction of a native disulfide bond followed by re-bridging with a bifunctional PEG reagent, maintaining the protein's tertiary structure.[6]

The choice of PEGylation chemistry is a critical decision in the development of a PEGylated protein therapeutic. The following diagram illustrates a logical workflow for selecting an appropriate strategy.

PEGylation_Strategy_Selection Diagram 1: PEGylation Strategy Selection Workflow start Start: Protein Candidate check_cys Does the protein have a single, accessible, non-essential cysteine? start->check_cys cys_peg Site-Specific Cysteine PEGylation (e.g., PEG-Maleimide) check_cys->cys_peg Yes check_n_term Is N-terminal modification desired and feasible? check_cys->check_n_term No end End: PEGylated Protein cys_peg->end n_term_peg Site-Specific N-terminal PEGylation (e.g., PEG-Aldehyde) check_n_term->n_term_peg Yes lysine_peg Random Lysine PEGylation (e.g., PEG-NHS ester) check_n_term->lysine_peg No genetic_eng Genetic Engineering to introduce a Cysteine residue? check_n_term->genetic_eng Consider n_term_peg->end lysine_peg->end genetic_eng->check_cys

Caption: Workflow for selecting a suitable PEGylation strategy.

Experimental Protocols

This section provides detailed methodologies for common PEGylation and purification procedures.

Protocol 1: Amine-Reactive PEGylation using NHS Ester

This protocol describes the random PEGylation of a protein using a PEG-NHS ester, targeting primary amines.

Materials:

  • Protein of interest

  • PEG-NHS ester reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer.[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Solvent for PEG reagent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[7]

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[7]

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in DMF or DMSO to a concentration of 10-100 mg/mL.[7] The NHS-ester is susceptible to hydrolysis, so prepare this solution fresh.[7]

  • PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring.[5] The optimal molar ratio should be determined experimentally.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Quenching: Add the quenching buffer to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted PEG-NHS ester. Incubate for 30 minutes.

  • Purification: Proceed immediately to the purification of the PEGylated protein to remove unreacted PEG, quenched PEG, and unmodified protein (see Protocol 3).

The following diagram illustrates the chemical reaction between a PEG-NHS ester and a primary amine on a protein.

NHS_Ester_Reaction Diagram 2: NHS Ester PEGylation Chemistry peg_nhs PEG-O-C(=O)-N(C=O)C(C=O) PEG-NHS Ester Reactive Group peg_protein PEG-O-C(=O)-NH-Protein PEGylated Protein Stable Amide Bond peg_nhs->peg_protein Reaction at pH 7.2-8.0 protein_amine Protein-NH2 Primary Amine (Lysine or N-terminus) protein_amine->peg_protein nhs N-hydroxysuccinimide Leaving Group peg_protein->nhs Byproduct

Caption: Reaction of PEG-NHS ester with a protein's primary amine.

Protocol 2: Thiol-Specific PEGylation using Maleimide

This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a PEG-maleimide reagent.

Materials:

  • Cysteine-containing protein

  • PEG-Maleimide reagent

  • Reaction Buffer: Phosphate buffer, pH 6.5-7.5, containing 1-5 mM EDTA to prevent disulfide bond formation.[8]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds need to be reduced.

  • Quenching Solution: L-cysteine or β-mercaptoethanol.

  • Solvent for PEG reagent: DMF or DMSO.

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds by incubating with a 5-10 fold molar excess of TCEP for 1 hour at room temperature. Remove excess TCEP using a desalting column.

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-Maleimide in DMF or DMSO.

  • PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG-Maleimide to the protein solution.[8]

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[8]

  • Quenching: Add the quenching solution to a final concentration of 10-50 mM to react with any unreacted PEG-Maleimide. Incubate for 30 minutes.

  • Purification: Proceed to the purification of the PEGylated protein (see Protocol 3).

The chemical reaction between a PEG-maleimide and a protein's thiol group is depicted below.

Maleimide_Reaction Diagram 3: Maleimide PEGylation Chemistry peg_mal PEG-N(C=O)CH=CHC(=O) PEG-Maleimide Reactive Group peg_protein PEG-N(C=O)CH(S-Protein)CHC(=O) PEGylated Protein Stable Thioether Bond peg_mal->peg_protein Reaction at pH 6.5-7.5 protein_thiol Protein-SH Thiol Group (Cysteine) protein_thiol->peg_protein

Caption: Reaction of PEG-maleimide with a protein's thiol group.

Protocol 3: Purification of PEGylated Proteins by Ion-Exchange Chromatography (IEX)

IEX is a powerful technique for separating PEGylated proteins from unreacted protein and PEG, as well as for resolving species with different degrees of PEGylation.[8]

Materials:

  • PEGylation reaction mixture

  • IEX column (e.g., cation or anion exchange, depending on the protein's pI)

  • Equilibration Buffer (low salt concentration)

  • Elution Buffer (high salt concentration)

  • Chromatography system (e.g., FPLC or HPLC)

Procedure:

  • Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of equilibration buffer.

  • Sample Loading: Load the quenched PEGylation reaction mixture onto the column. The unreacted PEG, being neutral, will typically flow through the column.

  • Washing: Wash the column with equilibration buffer until the UV absorbance at 280 nm returns to baseline, ensuring all unbound material is removed.

  • Elution: Apply a linear or step gradient of the elution buffer to elute the bound proteins. Due to the shielding effect of the PEG chains, PEGylated proteins generally elute at a lower salt concentration than the unmodified protein.[8] Different PEGylated species (mono-, di-, etc.) may also be separated.

  • Fraction Collection: Collect fractions and analyze them by SDS-PAGE and/or size-exclusion chromatography (SEC) to identify the fractions containing the desired PEGylated product.

  • Buffer Exchange: Pool the desired fractions and perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.

The general workflow for PEGylation and purification is summarized in the following diagram.

PEGylation_Purification_Workflow Diagram 4: General PEGylation and Purification Workflow start Start: Pure Protein peg_reaction PEGylation Reaction (Protein + Activated PEG) start->peg_reaction quenching Quenching (Stop Reaction) peg_reaction->quenching purification Purification (e.g., Ion-Exchange Chromatography) quenching->purification characterization Characterization (SDS-PAGE, SEC, Mass Spec) purification->characterization byproducts Unreacted Protein, Excess PEG, Multi-PEGylated Species purification->byproducts final_product Final Product: Pure PEGylated Protein characterization->final_product

Caption: A generalized workflow for protein PEGylation and subsequent purification.

Data Presentation: The Impact of PEGylation

The effects of PEGylation on a protein's properties are best understood through quantitative data. The following tables summarize the impact of PEGylation on key parameters for two well-known therapeutic proteins.

Table 1: Pharmacokinetic Properties of PEGylated vs. Non-PEGylated Interferon alfa-2a

ParameterInterferon alfa-2aPeginterferon alfa-2a (40 kDa branched PEG)Fold Change
Absorption Half-life (t½ abs) ~2.3 hours[8][9]~50 hours[8][9]~22-fold increase
Elimination Half-life (t½) ~4-8 hours~80-90 hours~10-20-fold increase
Renal Clearance Major routeReduced >100-fold[8]>100-fold decrease
Dosing Frequency 3 times per weekOnce per weekReduced

Data compiled from multiple sources.[8][9]

Table 2: Pharmacokinetic Properties of PEGylated vs. Non-PEGylated G-CSF (Filgrastim)

ParameterFilgrastim (G-CSF)Pegfilgrastim (20 kDa linear PEG)Fold Change
Elimination Half-life (t½) ~3.5 hours[10]~15-80 hours~4-23-fold increase
Clearance Primarily renalPrimarily neutrophil-mediatedShift in clearance mechanism
Dosing Frequency DailyOnce per chemotherapy cycleReduced

Data compiled from multiple sources.[10]

Table 3: Comparison of First-Generation (Random) vs. Second-Generation (Site-Specific) PEGylation of Interferon-β

PropertyRandom Lysine PEGylationSite-Specific N-terminal PEGylationSite-Specific Cysteine PEGylation
In Vitro Bioactivity ~2% of native[6]High retention of activity[6]11- to 78-fold improved bioactivity[6]
Product Heterogeneity High (mixture of species)Low (homogeneous product)Low (homogeneous product)
Purification Complexity HighLowLow

Data is illustrative and based on studies of Interferon-β.[6]

Troubleshooting Common PEGylation Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low PEGylation Yield - Inactive PEG reagent (hydrolysis) - Suboptimal reaction pH - Insufficient molar excess of PEG - Steric hindrance at the target site- Use fresh, anhydrous PEG reagent. - Optimize the reaction pH for the specific chemistry. - Increase the molar ratio of PEG to protein. - Consider a different PEGylation site or a longer, more flexible PEG linker.
Protein Aggregation - Protein instability under reaction conditions - Cross-linking due to bifunctional PEG impurities- Perform the reaction at a lower temperature (4°C). - Use a high-purity, monofunctional PEG reagent. - Add stabilizing excipients to the reaction buffer.
Loss of Biological Activity - PEGylation at or near the active site - Conformational changes in the protein- Use a site-specific PEGylation strategy away from the active site. - Try a smaller PEG molecule. - Perform a functional assay to screen different PEGylated variants.
Difficulty in Purification - Co-elution of PEGylated species and unreacted protein - Inefficient removal of excess free PEG- Optimize the gradient for ion-exchange chromatography. - Use a combination of purification techniques (e.g., IEX followed by SEC). - For excess PEG removal, consider tangential flow filtration (TFF) or dialysis with an appropriate molecular weight cutoff membrane.[11][12][]
Separation of Positional Isomers - Very similar physicochemical properties of isomers- High-resolution ion-exchange chromatography with a shallow gradient.[8] - Reversed-phase HPLC can sometimes resolve isomers. - Capillary electrophoresis is a powerful analytical tool for isomer separation.

Conclusion

PEGylation remains a premier technology for enhancing the therapeutic potential of protein-based drugs. The evolution from random to site-specific modification strategies has enabled the development of more homogeneous and potent biotherapeutics. A thorough understanding of the underlying chemistry, careful optimization of reaction and purification protocols, and comprehensive analytical characterization are paramount to the successful development of a PEGylated protein product. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of protein PEGylation and unlock the full potential of this powerful drug delivery platform.

References

Methodological & Application

Synthesis of Amino-PEG4-benzyl ester: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Amino-PEG4-benzyl ester, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The synthesis involves a two-step procedure commencing with the esterification of Boc-protected Amino-PEG4-carboxylic acid with benzyl (B1604629) alcohol, followed by the acidic deprotection of the Boc group to yield the final product. This protocol is designed to be a comprehensive guide for researchers, offering clear, step-by-step instructions and expected data for characterization.

Introduction

This compound is a chemical linker featuring a primary amine and a benzyl ester terminal group, separated by a hydrophilic tetra-polyethylene glycol (PEG4) spacer. The amine moiety allows for facile conjugation to various molecules, including ligands for E3 ubiquitin ligases, while the benzyl ester can be incorporated into larger molecular architectures. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates. This application note details a reliable synthesis protocol for this important building block.

Chemical Reaction Scheme

G cluster_0 Step 1: Esterification cluster_1 Step 2: Deprotection Boc-NH-PEG4-COOH Boc-NH-PEG4-COOH Boc-NH-PEG4-Bn Boc-NH-PEG4-benzyl ester Boc-NH-PEG4-COOH->Boc-NH-PEG4-Bn p-TsOH, Toluene, Dean-Stark Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Boc-NH-PEG4-Bn Boc-NH-PEG4-Bn_dep Boc-NH-PEG4-benzyl ester Amino-PEG4-Bn This compound Boc-NH-PEG4-Bn_dep->Amino-PEG4-Bn TFA, DCM G cluster_0 Synthesis of Boc-NH-PEG4-benzyl ester cluster_1 Synthesis of this compound A Reactants: Boc-NH-PEG4-COOH, Benzyl Alcohol, p-TsOH in Toluene B Reflux with Dean-Stark Trap A->B C Work-up: EtOAc wash with NaHCO3, H2O, Brine B->C D Purification: Flash Column Chromatography C->D E Reactant: Boc-NH-PEG4-benzyl ester in DCM D->E Proceed to Deprotection F Deprotection with TFA E->F G Work-up: Neutralization with NaHCO3 F->G H Final Product: this compound G->H

Application Note: Conjugation of Primary Amines using Amino-PEG4-benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amino-PEG4-benzyl ester is a versatile heterobifunctional linker used in bioconjugation and drug delivery. It features a primary amine (-NH₂) at one end and a benzyl-protected carboxylic acid at the other, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances solubility and reduces steric hindrance, making it an ideal tool for linking biomolecules.

This document provides a detailed protocol for the conjugation of molecules bearing primary amines (e.g., proteins, peptides, or small molecules) to the this compound linker. The strategy involves a two-part process: first, the deprotection of the benzyl (B1604629) ester to reveal a reactive carboxylic acid, followed by the activation of this acid and subsequent coupling to a primary amine, forming a stable amide bond.

Principle of Conjugation

The conjugation process leverages well-established organic chemistry principles to create a stable covalent bond between the linker and the target molecule.

Part 1: Deprotection of Benzyl Ester The benzyl ester serves as a protecting group for the carboxylic acid. It is typically removed via palladium-catalyzed hydrogenolysis.[1][2] In this reaction, a palladium on carbon (Pd/C) catalyst, in the presence of a hydrogen source, cleaves the benzyl C-O bond, releasing the free carboxylic acid and toluene (B28343) as a byproduct.[1] This step transforms the inert ester into the reactive Amino-PEG4-acid.

Part 2: EDC/NHS-Mediated Amide Coupling The newly formed carboxylic acid is then coupled to a primary amine using a "zero-length" crosslinker system, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[3]

The reaction proceeds in two steps:

  • Activation: EDC reacts with the carboxylic acid on the PEG linker to form a highly reactive but unstable O-acylisourea intermediate.[3][4]

  • Stabilization and Coupling: NHS or Sulfo-NHS reacts with the intermediate to form a more stable, amine-reactive NHS ester. This activated linker then readily reacts with a primary amine on the target molecule to form a stable amide bond.[4][5] The use of NHS increases the efficiency of the coupling reaction and allows for a two-step procedure where the activation and coupling reactions can be performed sequentially, providing greater control over the process.[3]

Reaction_Pathway A This compound (H₂N-PEG₄-COOBn) B Amino-PEG4-acid (H₂N-PEG₄-COOH) A->B  Step 1: Deprotection (H₂, Pd/C) C Amine-Reactive Sulfo-NHS Ester (H₂N-PEG₄-COO-Sulfo-NHS) B->C  Step 2: Activation (EDC, Sulfo-NHS) pH 4.5 - 6.0 E Final Conjugate (Target-NH-CO-PEG₄-NH₂) C->E Step 3: Conjugation pH 7.2 - 8.0 D Primary Amine Molecule (Target-NH₂) D->E

Caption: Chemical reaction pathway for the conjugation of a primary amine.

Experimental Protocols

This section provides detailed methodologies for the deprotection of the linker and its subsequent conjugation to an amine-containing protein.

Materials and Reagents
  • This compound

  • Palladium on Carbon (Pd/C), 10%

  • Solvents: Anhydrous Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF)[6]

  • Hydrogen (H₂) gas supply or Ammonium Formate

  • Celite® for filtration

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)[3]

  • N-hydroxysulfosuccinimide (Sulfo-NHS)[3]

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[4]

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5[7]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.0[3]

  • Amine-containing protein or molecule of interest

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) for purification

Part A: Deprotection of this compound (Hydrogenolysis)

This protocol describes the conversion of the benzyl ester to a carboxylic acid.

  • Preparation: In a round-bottom flask, dissolve the this compound substrate in a suitable solvent (e.g., Methanol or Ethanol) to a concentration of approximately 0.1 M.[8]

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Palladium on Carbon (Pd/C). The typical catalyst loading is 5-10 mol% relative to the substrate.[8][9]

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this process three times to ensure the atmosphere is replaced with hydrogen.[8]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).[9]

  • Workup: Once complete, carefully vent the hydrogen and flush the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure full recovery of the product.[8][9]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected Amino-PEG4-acid. The product can be used directly in the next step or purified further if necessary.

Part B: Two-Step EDC/Sulfo-NHS Conjugation to a Primary Amine

This protocol is optimized for conjugating the resulting Amino-PEG4-acid to a protein.

  • Protein Preparation: Prepare the amine-containing protein in the Coupling Buffer (e.g., PBS, pH 7.2) at a concentration of 1-10 mg/mL. If the storage buffer contains primary amines (like Tris), it must be exchanged with an amine-free buffer using a desalting column.

  • Linker Preparation: Dissolve the Amino-PEG4-acid (from Part A) in Activation Buffer (MES, pH 6.0) to a concentration of 10 mM.

  • Activation of Carboxylic Acid:

    • Add a 10- to 50-fold molar excess of the dissolved Amino-PEG4-acid to a new tube.

    • Immediately before use, prepare EDC and Sulfo-NHS solutions in anhydrous DMSO or water.

    • Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS relative to the amount of Amino-PEG4-acid.[7]

    • Incubate the activation reaction for 15-30 minutes at room temperature.[7]

  • Conjugation to Protein:

    • Add the activated Amino-PEG4-acid mixture to the prepared protein solution.

    • The reaction pH should be between 7.2 and 8.0 for efficient coupling to primary amines.[7]

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching: Stop the reaction by adding Quenching Buffer (e.g., Tris-HCl or hydroxylamine) to a final concentration of 20-50 mM. Incubate for 15 minutes.[3]

  • Purification: Remove excess linker and reaction byproducts by passing the solution through a desalting column or via dialysis against PBS.

Experimental_Workflow cluster_deprotection Part A: Deprotection cluster_conjugation Part B: Conjugation A1 Dissolve This compound in Methanol A2 Add Pd/C Catalyst A1->A2 A3 React under H₂ atmosphere (2-16h, RT) A2->A3 A4 Filter through Celite to remove catalyst A3->A4 A5 Evaporate Solvent A4->A5 A6 Amino-PEG4-acid (Product) A5->A6 B1 Activate Amino-PEG4-acid with EDC/Sulfo-NHS in MES Buffer (pH 6.0) (15-30 min, RT) A6->B1 Use in Part B B3 Combine Activated Linker and Protein B1->B3 B2 Prepare Protein in PBS (pH 7.2) B2->B3 B4 Incubate (2h RT or overnight 4°C) B3->B4 B5 Quench Reaction (Tris or Hydroxylamine) B4->B5 B6 Purify Conjugate (Desalting Column/Dialysis) B5->B6 B7 Final Conjugate B6->B7

Caption: Step-by-step experimental workflow for conjugation.

Data Presentation

Quantitative parameters are crucial for successful and reproducible conjugation. The following tables summarize the recommended conditions.

Table 1: Recommended Reaction Conditions for EDC/Sulfo-NHS Coupling

ParameterActivation Step (Linker)Conjugation Step (to Amine)Reference(s)
pH 4.5 - 6.07.2 - 8.0[4][10]
Buffer MES (Amine/Carboxylate-free)PBS, Borate[4][7]
Temperature Room TemperatureRoom Temperature or 4°C[3][7]
Duration 15 - 30 minutes2 - 4 hours or overnight[3][7]
Molar Excess (Linker) 10- to 50-fold over protein--
Molar Excess (EDC) 1.5- to 2-fold over linker-[7]
Molar Excess (Sulfo-NHS) 1.5- to 2-fold over linker-[7]

Table 2: Comparison of Post-Conjugation Purification Methods

MethodPrincipleAdvantagesDisadvantages
Desalting Column (SEC) Size ExclusionFast, efficient removal of small moleculesCan dilute the sample
Dialysis Diffusion across membraneHandles large volumes, gentle on proteinsSlow (overnight), may not remove all byproducts
Ion Exchange (IEX) Charge-based separationCan separate by degree of PEGylationRequires method development, buffer constraints
Hydrophobic (HIC) HydrophobicityAlternative selectivity to IEXLower capacity, may require high salt

Characterization and Troubleshooting

  • Characterization: Successful conjugation can be confirmed using techniques such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, mass spectrometry (for precise mass determination), and HPLC (to assess purity).

  • Troubleshooting:

    • Low Conjugation Efficiency: Check the pH of reaction buffers. Ensure EDC/Sulfo-NHS reagents are fresh and handled in anhydrous conditions prior to dissolution. Verify that the protein buffer is amine-free.

    • Protein Precipitation: Reduce the molar excess of the PEG linker. Ensure the concentration of organic solvent (from the linker stock) is low (<10%) in the final reaction mixture. Perform the reaction at 4°C.

References

Application Notes and Protocols for Peptide Labeling with Amino-PEG4-benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Amino-PEG4-benzyl ester in peptide labeling. This bifunctional linker is a valuable tool in bioconjugation, particularly for applications in targeted drug delivery and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the resulting conjugate, while the terminal amine and benzyl (B1604629) ester functionalities allow for versatile conjugation strategies.[3]

Introduction to this compound

This compound is a heterobifunctional linker featuring a primary amine and a benzyl ester. The primary amine group allows for covalent attachment to peptides, typically at the C-terminus or on the side chain of amino acids like lysine, through amide bond formation.[4] The PEG4 spacer, consisting of four ethylene (B1197577) glycol units, imparts favorable pharmacokinetic properties, such as increased half-life and reduced immunogenicity, to the labeled peptide.[5][6] The benzyl ester group can be cleaved under specific, mild conditions, enabling the controlled release of a conjugated molecule or the unmasking of a carboxylic acid for further reactions.[7][8] This reagent is particularly useful in the synthesis of PROTACs, where it can link a target-binding peptide to an E3 ligase ligand.[1][9]

Applications

The unique properties of this compound make it suitable for a variety of applications in research and drug development:

  • Targeted Drug Delivery: Peptides labeled with this linker can be conjugated to therapeutic agents. The peptide moiety can act as a targeting ligand, directing the conjugate to specific cells or tissues.[10][11] The cleavable benzyl ester allows for the release of the drug at the target site.

  • PROTAC Development: This linker is instrumental in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific proteins.[3][12][13] The peptide portion of the PROTAC can be designed to bind to a target protein, while the other end of the linker is attached to a molecule that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[14][15]

  • Pharmacokinetic Modification: The PEG component of the linker can improve the in vivo stability and circulation time of therapeutic peptides by increasing their hydrodynamic radius and shielding them from proteolytic degradation.[5][16]

Experimental Protocols

Peptide Labeling via Amide Bond Formation

This protocol describes the conjugation of the primary amine of this compound to a carboxylic acid on a peptide. This is commonly performed at the C-terminus or the side chain of aspartic or glutamic acid.

Materials:

  • Peptide with an available carboxylic acid group

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction vessel

  • Stirring equipment

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass spectrometer for analysis

Procedure:

  • Peptide Dissolution: Dissolve the peptide in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.

  • Activation of Carboxylic Acid:

    • Add 1.2 equivalents of DCC and 1.5 equivalents of NHS to the peptide solution.

    • Alternatively, use 1.2 equivalents of HATU and 2 equivalents of DIPEA.

    • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Dissolve this compound (1.5 equivalents) in a small amount of anhydrous DMF or DMSO.

    • Add the this compound solution to the activated peptide solution.

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Reaction Monitoring: Monitor the progress of the reaction by analytical HPLC-MS to check for the formation of the desired product and consumption of the starting materials.

  • Purification:

    • Once the reaction is complete, filter the reaction mixture to remove any precipitated urea (B33335) (if DCC was used).

    • Purify the PEGylated peptide using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Cleavage of the Benzyl Ester Group

The benzyl ester can be cleaved to reveal a free carboxylic acid. This may be desired for subsequent conjugation steps or to "activate" a prodrug. Mild cleavage conditions are recommended to avoid degradation of the peptide.

Method 1: Catalytic Transfer Hydrogenation [17][18]

Materials:

Procedure:

  • Dissolution: Dissolve the PEGylated peptide in methanol or ethanol.

  • Catalyst Addition: Add 10% Pd/C catalyst to the solution under an inert atmosphere. The amount of catalyst can be approximately 10-20% by weight of the peptide.

  • Hydrogen Donor Addition: Add formic acid (several equivalents) or 1,4-cyclohexadiene (large excess) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitoring: Monitor the reaction by HPLC-MS to follow the disappearance of the starting material and the appearance of the deprotected product.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the filter cake with methanol or ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the deprotected peptide by preparative HPLC if necessary.

Method 2: Enzymatic Cleavage [7][8]

Materials:

  • PEGylated peptide with benzyl ester

  • Lipase (B570770) from Candida antarctica (CAL-A) or Esterase from Bacillus subtilis (BS2)

  • Phosphate (B84403) buffer (pH 7.0-8.0)

  • Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

Procedure:

  • Dissolution: Dissolve the PEGylated peptide in phosphate buffer. If solubility is an issue, a minimal amount of an organic co-solvent can be added.

  • Enzyme Addition: Add the lipase or esterase to the solution. The optimal enzyme concentration should be determined empirically.

  • Reaction: Incubate the reaction mixture at a suitable temperature (e.g., 30-37°C) with gentle agitation.

  • Monitoring: Monitor the hydrolysis of the benzyl ester by HPLC-MS.

  • Work-up:

    • Once the reaction is complete, the enzyme can be removed by ultrafiltration or by precipitation followed by centrifugation.

    • The resulting solution contains the deprotected peptide.

  • Purification: Purify the deprotected peptide by preparative HPLC.

Quantitative Data

The efficiency of the labeling reaction and the stability of the resulting conjugate are critical parameters. The following table provides an illustrative summary of the type of quantitative data that should be generated. Actual values will vary depending on the specific peptide and reaction conditions.

ParameterMethodTypical Result
Labeling Efficiency HPLC-MS> 80%
Isolated Yield Gravimetric analysis after purification50-70%
Purity Analytical HPLC> 95%
Stability of Labeled Peptide (in PBS at 4°C) HPLC-MS over time> 95% after 1 week
Stability of Benzyl Ester (in PBS, pH 7.4 at 37°C) HPLC-MS over timet½ > 24 hours

Visualizations

Experimental Workflow

experimental_workflow start Start: Peptide with COOH dissolve_peptide Dissolve Peptide in DMF/DMSO start->dissolve_peptide activate_cooh Activate COOH (DCC/NHS or HATU/DIPEA) dissolve_peptide->activate_cooh add_linker Add this compound activate_cooh->add_linker conjugation Conjugation Reaction (RT, 2-4h) add_linker->conjugation purify_hplc Purify by HPLC conjugation->purify_hplc characterize_ms Characterize by MS purify_hplc->characterize_ms labeled_peptide Labeled Peptide characterize_ms->labeled_peptide cleavage_start Labeled Peptide labeled_peptide->cleavage_start Optional Cleavage dissolve_for_cleavage Dissolve in Solvent cleavage_start->dissolve_for_cleavage cleavage_reaction Cleavage Reaction (e.g., Catalytic Transfer Hydrogenation) dissolve_for_cleavage->cleavage_reaction purify_cleaved Purify by HPLC cleavage_reaction->purify_cleaved final_product Final Deprotected Peptide purify_cleaved->final_product protac_mechanism cluster_cell Cellular Environment protac PROTAC (Peptide-PEG4-E3 Ligand) ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Target Protein (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitinated_poi Ubiquitinated POI ternary_complex->ubiquitinated_poi Ubiquitination ubiquitin Ubiquitin ubiquitin->ternary_complex proteasome Proteasome ubiquitinated_poi->proteasome Recognition proteasome->protac Recycled degraded_peptides Degraded Peptides proteasome->degraded_peptides Degradation

References

Application Notes and Protocols for Antibody Modification with Amino-PEG4-benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of monoclonal antibodies (mAbs) with polyethylene (B3416737) glycol (PEG) linkers is a cornerstone of modern biopharmaceutical development, particularly in the creation of Antibody-Drug Conjugates (ADCs). PEGylation enhances the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their solubility, stability, and circulation time while reducing immunogenicity.[1][2][3] Amino-PEG4-benzyl ester is a heterobifunctional linker that provides a versatile platform for antibody modification. This linker features a primary amine for conjugation and a benzyl (B1604629) ester moiety, which can serve as a stable linkage or a cleavable component for controlled drug release.[4][5]

These application notes provide a comprehensive protocol for the modification of antibodies with this compound, including methods for characterization and quantitative analysis of the resulting conjugate.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The primary application is in the development of ADCs, where the PEG linker connects the antibody to a cytotoxic payload.[6] The benzyl ester may provide a stable linkage or be designed for cleavage under specific physiological conditions to release the drug at the target site.

  • Enhanced Pharmacokinetics: PEGylation of antibodies can significantly increase their hydrodynamic size, leading to reduced renal clearance and a longer plasma half-life.[2][3]

  • Improved Solubility and Stability: The hydrophilic nature of the PEG chain can improve the solubility of the antibody conjugate and protect it from enzymatic degradation.[1][2]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on the antibody, potentially reducing the immunogenic response in patients.[1][2]

Experimental Protocols

This section details the step-by-step procedures for antibody modification with this compound, followed by purification and characterization.

Part 1: Antibody Preparation and Linker Activation

This protocol assumes the conjugation of the linker's amine to a carboxyl group on the antibody via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Antibody in a suitable buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Quenching buffer (e.g., 1 M Tris or glycine (B1666218) buffer, pH 7.5)

  • Dialysis or desalting columns for purification (e.g., Zeba Spin Desalting Columns)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in MES buffer.[7]

    • If the antibody is in a buffer containing amines (e.g., Tris), exchange it into an amine-free buffer like PBS.[8][9]

  • Activation of Antibody Carboxylic Acids:

    • Add a 50- to 100-fold molar excess of EDC and NHS to the antibody solution.[7]

    • Incubate for 15-30 minutes at room temperature.[7][10]

  • Linker Conjugation:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.[8]

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the activated antibody solution.[7]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.[9][11]

    • Incubate for 15-30 minutes at room temperature.[10][11]

Part 2: Purification of the Antibody Conjugate

Procedure:

  • Removal of Excess Reagents:

    • Remove unreacted linker and other small molecules by dialysis against a suitable buffer (e.g., PBS) or by using desalting columns.[7][9] For sample volumes between 0.5 mL and 2 mL, Zeba Spin Desalting Columns (40K MWCO) are effective.[11]

Part 3: Characterization of the Antibody Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry

This method is suitable when the conjugated molecule (e.g., a drug) has a distinct UV-Vis absorbance from the antibody.

Procedure:

  • Measure the absorbance of the purified antibody conjugate at 280 nm and at the maximum absorbance wavelength of the conjugated molecule (λmax).

  • Calculate the concentration of the antibody and the conjugated molecule using the Beer-Lambert law and their respective extinction coefficients.

  • The DAR is the molar ratio of the conjugated molecule to the antibody.[4][]

2. Characterization by Mass Spectrometry (MS)

LC-MS is a powerful technique to determine the DAR and the distribution of different species.[6][13]

Procedure:

  • The purified antibody conjugate is analyzed by high-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS).

  • The mass of the unconjugated antibody is subtracted from the masses of the observed conjugated species to determine the number of attached linkers.

  • The weighted average DAR can be calculated from the relative abundance of each species.[7][10]

3. Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. The addition of the PEG-linker will alter the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated linkers.[4]

Quantitative Data Summary

The following table provides a hypothetical example of characterization data for an antibody modified with a drug via an this compound linker.

Characterization MethodParameter MeasuredResult
UV-Vis Spectrophotometry Average Drug-to-Antibody Ratio (DAR)3.8
Mass Spectrometry (LC-MS) Weighted Average DAR3.9
Distribution of SpeciesDAR 0: 5%, DAR 2: 20%, DAR 4: 60%, DAR 6: 15%
Hydrophobic Interaction Chromatography (HIC) Purity>95%
Aggregation<2%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Ab Antibody Ab_Prep Antibody Preparation Ab->Ab_Prep Buffer Amine-Free Buffer (e.g., MES, pH 6.0) Buffer->Ab_Prep Activation Antibody Activation Ab_Prep->Activation EDC_NHS EDC / NHS EDC_NHS->Activation Linker Amino-PEG4- benzyl ester Conjugation Linker Conjugation Linker->Conjugation Activation->Conjugation Quenching Quenching Conjugation->Quenching Purify Purification (Dialysis / SEC) Quenching->Purify Quench_Buffer Quenching Buffer (e.g., Tris) Quench_Buffer->Quenching Char Characterization Purify->Char UV_Vis UV-Vis (DAR) Char->UV_Vis MS LC-MS (DAR, Distribution) Char->MS HIC HIC (Purity, Aggregation) Char->HIC

Caption: Experimental workflow for antibody modification.

Generalized Signaling Pathway of an ADC

ADC_Pathway cluster_circulation Systemic Circulation cluster_targeting Targeting & Internalization cluster_release Drug Release & Action ADC Antibody-Drug Conjugate (ADC) Binding Binding to Target Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen Overexpression) Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Drug Active Drug Cleavage->Drug DNA_Damage DNA Damage / Microtubule Disruption Drug->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Generalized signaling pathway of an ADC.

References

Application Notes and Protocols for Amino-PEG4-benzyl ester in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG4-benzyl ester is a bifunctional linker molecule increasingly utilized in bioconjugation and drug development. Its structure incorporates a short polyethylene (B3416737) glycol (PEG) chain, which enhances solubility and pharmacokinetic properties, an amine group for conjugation, and a benzyl (B1604629) ester for linkage to a solid support or for temporary protection. While prominently featured in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2][3], its application extends to the solid-phase peptide synthesis (SPPS) of C-terminally modified peptides. The PEG4 moiety provides a flexible spacer, and the benzyl ester allows for acid-labile cleavage from a solid support.

This document provides detailed application notes and protocols for the use of this compound in Fmoc-based solid-phase peptide synthesis for the generation of C-terminally PEGylated peptides.

Core Applications

  • C-terminal PEGylation of Peptides: Introduction of a hydrophilic PEG spacer at the C-terminus of a peptide to improve solubility, increase half-life, and reduce immunogenicity[4].

  • Synthesis of PROTACs: As a versatile linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand[1][2][3][5].

  • Preparation of Peptide Conjugates: The terminal amino group can be used for further modification with fluorescent labels, affinity tags, or other functional moieties post-synthesis and cleavage.

Chemical Structure and Properties

PropertyValue
Chemical Name This compound
Molecular Formula C17H27NO6
Molecular Weight 341.4 g/mol
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in DMF, DCM, and other common organic solvents for SPPS
Key Functional Groups Primary Amine, PEG4 Spacer, Benzyl Ester

Experimental Protocols

Protocol 1: Loading of this compound onto a Carboxyl-Functionalized Resin

This protocol describes the attachment of this compound to a resin suitable for Fmoc-SPPS, such as a Wang or Merrifield resin, to generate a pre-loaded resin for peptide synthesis.

Materials:

  • Wang or Merrifield Resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the resin (1 g) in DMF (10 mL) for 1 hour in a reaction vessel. Drain the solvent.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3 eq. relative to resin loading) in DMF.

    • Add DIC (3 eq.) and a catalytic amount of DMAP (0.1 eq.) to the solution.

    • Add the activated linker solution to the swollen resin.

    • Agitate the mixture for 12-24 hours at room temperature.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted carboxyl groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) and pyridine (B92270) in DMF for 1 hour.

  • Final Washing and Drying: Wash the resin as in step 3 and dry under vacuum.

  • Loading Determination: The loading of the linker onto the resin can be determined by a spectrophotometric method after cleaving the benzyl group from a small, known amount of resin.

Representative Quantitative Data (Hypothetical):

ParameterValue
Initial Resin Loading0.8 mmol/g
Equivalents of Linker3
Coupling Time18 hours
Final Resin Loading 0.65 mmol/g
Loading Efficiency ~81%
Protocol 2: Solid-Phase Peptide Synthesis on this compound Resin

This protocol outlines the standard Fmoc-SPPS cycle for elongating the peptide chain on the pre-loaded resin.

Materials:

  • This compound loaded resin

  • Fmoc-protected amino acids

  • HATU (or HBTU/HOBt) as a coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine (B6355638) in DMF

  • DMF, DCM

Procedure (per coupling cycle):

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 eq.) with HATU (2.9-4.9 eq.) and DIPEA (6-10 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling completion using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

Workflow for SPPS on this compound Resin:

SPPS_Workflow Resin Carboxyl Resin LoadLinker Load Amino-PEG4- benzyl ester Resin->LoadLinker LoadedResin Loaded Resin LoadLinker->LoadedResin Deprotection Fmoc Deprotection (20% Piperidine/DMF) LoadedResin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Fmoc-AA (HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat for Each Amino Acid Wash2->Cycle Cycle->Deprotection Next AA Cleavage Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage Final AA Peptide C-Terminal PEGylated Peptide Cleavage->Peptide

Caption: General workflow for solid-phase peptide synthesis (SPPS) using an this compound linker.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours. The benzyl ester linkage is susceptible to acidolysis by TFA.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitation and Washing:

    • Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice.

  • Drying: Dry the crude peptide pellet under vacuum.

Representative Cleavage Efficiency Data (Hypothetical):

Peptide Sequence (Example)Cleavage Time (hours)Crude Purity (by HPLC)Overall Yield
H-Gly-Phe-Leu-PEG4-Bn285%75%
H-Ala-Val-Ile-PEG4-Bn380%70%

Application in PROTAC Synthesis

This compound is a key building block in the modular synthesis of PROTACs. The primary amine allows for coupling to one of the ligands (either for the target protein or the E3 ligase), while the benzyl ester can be hydrolyzed to a carboxylic acid for coupling to the other ligand.

Logical Relationship in PROTAC Synthesis:

PROTAC_Synthesis cluster_0 PROTAC Components cluster_1 PROTAC Assembly POI_Ligand Target Protein (POI) Ligand Couple2 Couple POI Ligand POI_Ligand->Couple2 E3_Ligand E3 Ligase Ligand Couple1 Couple Linker to E3 Ligand E3_Ligand->Couple1 Linker This compound (or derivative) Linker->Couple1 Hydrolysis Hydrolyze Benzyl Ester to Carboxylic Acid Couple1->Hydrolysis Hydrolysis->Couple2 PROTAC PROTAC Molecule Couple2->PROTAC

Caption: Logical workflow for the synthesis of a PROTAC molecule using an Amino-PEG4-linker.

Purification and Analysis

  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The identity and purity of the final peptide can be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Loading Efficiency Incomplete activation of the linker; steric hindrance.Increase coupling time; use a more efficient coupling agent; ensure anhydrous conditions.
Incomplete Coupling Aggregation of the growing peptide chain.Use structure-disrupting amino acid derivatives (e.g., pseudoprolines); perform double couplings.
Low Cleavage Yield Insufficient cleavage time; premature cleavage during synthesis.Increase cleavage time; ensure the use of an appropriate resin and linker stable to Fmoc deprotection conditions.
Side Product Formation Scavenger-sensitive residues (e.g., Trp, Met, Cys).Add appropriate scavengers to the cleavage cocktail (e.g., EDT for Trp).

Conclusion

This compound is a versatile chemical tool for the synthesis of C-terminally PEGylated peptides and as a linker in the construction of PROTACs. The protocols provided herein, based on standard Fmoc-SPPS methodologies[6][7], offer a framework for the successful application of this reagent. Researchers should optimize conditions based on the specific peptide sequence and desired final product.

References

Application Notes and Protocols for Cleaving Amino-PEG4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Amino-PEG4-benzyl ester moiety is a common structural motif in bioconjugation and drug delivery systems. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and pharmacokinetic properties, the terminal amino group provides a site for further functionalization, and the benzyl (B1604629) ester serves as a stable protecting group for a carboxylic acid. Cleavage of the benzyl ester is a critical step to deprotect the carboxylic acid for subsequent reactions or to release a therapeutic agent. This document provides detailed protocols for the efficient cleavage of the benzyl ester group from this compound, focusing on the most common and effective methods: catalytic hydrogenolysis and acidic cleavage.

Cleavage Methods Overview

The selection of the appropriate cleavage method depends on the overall stability of the molecule of interest and the presence of other functional groups.

  • Catalytic Hydrogenolysis: This is the most common and generally the mildest method for benzyl ester cleavage. It involves the use of a palladium catalyst and a hydrogen source to selectively cleave the benzyl C-O bond, yielding the free carboxylic acid and toluene (B28343) as a byproduct.[1][2] This method is highly efficient and compatible with many functional groups. However, the palladium catalyst can be poisoned by certain functional groups, particularly unprotected amines.[3]

  • Acidic Cleavage: This method employs strong acids, such as trifluoroacetic acid (TFA), to cleave the benzyl ester. It is a suitable alternative when catalytic hydrogenolysis is not feasible due to catalyst poisoning or the presence of other reducible groups. However, this method is harsh and not suitable for molecules containing acid-labile functional groups.

Data Presentation: Comparison of Cleavage Conditions

The following table summarizes typical conditions and expected outcomes for the cleavage of benzyl esters on structurally related molecules. The data is compiled from various sources and should be considered as a starting point for optimization for the specific this compound substrate.

MethodReagents & CatalystSolventTemperature (°C)Typical Reaction TimeTypical Yield (%)Notes
Catalytic Hydrogenolysis (H₂ gas) 10% Pd/C (10 mol%), H₂ (1 atm)Methanol (B129727) or EthanolRoom Temperature2 - 12 h>95%The amino group should be protonated with a mild acid (e.g., acetic acid) to prevent catalyst poisoning.[3]
Catalytic Hydrogenolysis (H₂ gas) 20% Pd(OH)₂/C (Pearlman's catalyst, 10-20 mol%), H₂ (1 atm)Ethyl Acetate or THFRoom Temperature1 - 6 h>95%Pearlman's catalyst can be more effective than Pd/C for substrates prone to catalyst poisoning.[3][4]
Transfer Hydrogenolysis 10% Pd/C, Ammonium (B1175870) formate (B1220265) (5 equiv.)MethanolReflux10 min - 2 h83-92%A safer alternative to using hydrogen gas.[5] The reaction is often rapid at reflux temperature.
Transfer Hydrogenolysis 10% Pd/C, 1,4-CyclohexadieneEthanolRoom Temperature2 - 8 hHighA mild transfer hydrogenation method.[2]
Acidic Cleavage Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1)DCMRoom Temperature1 - 4 hQuantitativeHarsh conditions, not suitable for acid-sensitive substrates. A scavenger like anisole (B1667542) or triethylsilane is recommended to trap the benzyl cation.[3]
Lewis Acid Cleavage SnCl₄, AnisoleDichloromethane0 °C to Room Temp1 - 5 hHighCan be selective for benzyl esters over benzyl ethers and amines.[6]

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas

This protocol describes the cleavage of the benzyl ester using palladium on carbon (Pd/C) and hydrogen gas.

Materials:

  • This compound derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol (reagent grade)

  • Acetic acid (optional, to protonate the amino group)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite® or a similar filtration aid

  • Round-bottom flask

  • Stir bar

  • Vacuum line

Procedure:

  • Dissolution: Dissolve the this compound in methanol (approximately 0.1 M concentration) in a round-bottom flask equipped with a stir bar.

  • (Optional) Amine Protonation: If the amino group is unprotected, add one equivalent of acetic acid to the solution to protonate the amine and prevent catalyst poisoning.[3]

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% relative to the substrate) to the solution. The catalyst should be handled in a well-ventilated fume hood.

  • Inerting the Atmosphere: Seal the flask and connect it to a vacuum line. Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this evacuation-backfill cycle three times to ensure the reaction atmosphere is inert and saturated with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid. Further purification can be performed by chromatography if necessary.

Protocol 2: Transfer Hydrogenolysis using Ammonium Formate

This protocol provides a safer alternative to using hydrogen gas by employing ammonium formate as the hydrogen donor.[5]

Materials:

  • This compound derivative

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Stir bar

  • Nitrogen or Argon source

  • Celite®

Procedure:

  • Setup: To a round-bottom flask containing a stir bar, add the this compound (1 equivalent) and an equal weight of 10% Pd/C in dry methanol.

  • Reagent Addition: Under a nitrogen or argon atmosphere, add anhydrous ammonium formate (5 equivalents) in a single portion.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 10-30 minutes.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol or chloroform.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified if necessary.

Protocol 3: Acidic Cleavage using Trifluoroacetic Acid (TFA)

This protocol is suitable for substrates that are not compatible with catalytic hydrogenolysis.

Materials:

  • This compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anisole or triethylsilane (cation scavenger)

  • Round-bottom flask

  • Stir bar

Procedure:

  • Dissolution: Dissolve the this compound in dichloromethane.

  • Scavenger Addition: Add a cation scavenger, such as anisole or triethylsilane (1.5-2.0 equivalents), to the solution. This will prevent side reactions caused by the liberated benzyl cation.[3]

  • Acid Addition: Cool the solution in an ice bath and slowly add an equal volume of trifluoroacetic acid (TFA).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure (co-evaporation with toluene can help remove residual TFA).

  • Isolation: The resulting crude product can be purified by an appropriate method, such as precipitation from cold diethyl ether or chromatography.

Visualizations

Signaling Pathway: Catalytic Hydrogenolysis Mechanism

G Catalytic Hydrogenolysis of Benzyl Ester cluster_0 Reaction Components cluster_1 Reaction Steps cluster_2 Products Substrate Amino-PEG4-COOBn Adsorption Adsorption onto Catalyst Surface Substrate->Adsorption H2 H₂ (Hydrogen Gas) H2->Adsorption PdC Pd/C Catalyst PdC->Adsorption Cleavage Oxidative Addition & Reductive Elimination Adsorption->Cleavage Desorption Product Desorption Cleavage->Desorption Acid Amino-PEG4-COOH Desorption->Acid Toluene Toluene Desorption->Toluene

Caption: Mechanism of Pd/C catalyzed hydrogenolysis of a benzyl ester.

Experimental Workflow: General Cleavage Protocol

G General Experimental Workflow for Benzyl Ester Cleavage start Start: Amino-PEG4-Bn Ester dissolve 1. Dissolve Substrate in Appropriate Solvent start->dissolve add_reagents 2. Add Cleavage Reagents (e.g., Pd/C, H₂ or Acid) dissolve->add_reagents react 3. Stir at Specified Temperature add_reagents->react monitor 4. Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete workup 5. Reaction Work-up (e.g., Filtration) monitor->workup Reaction Complete isolate 6. Isolate Crude Product (Solvent Evaporation) workup->isolate purify 7. Purify Product (e.g., Chromatography) isolate->purify end End: Purified Amino-PEG4-Carboxylic Acid purify->end

Caption: A generalized workflow for the cleavage of this compound.

Troubleshooting

  • Slow or Incomplete Hydrogenolysis:

    • Catalyst Poisoning: The primary amino group can poison the palladium catalyst. Ensure it is protonated by adding a stoichiometric amount of a mild acid like acetic acid.[3]

    • Poor Catalyst Quality: Use a fresh batch of high-quality catalyst. Pearlman's catalyst (Pd(OH)₂/C) can be more effective in challenging cases.[3]

    • Mass Transfer Limitations: Ensure vigorous stirring to keep the heterogeneous catalyst suspended. Increasing the hydrogen pressure can also help.[3]

    • Steric Hindrance: If the substrate is sterically hindered, increasing the reaction temperature or pressure may be necessary. If the reaction still fails, consider switching to acidic cleavage.[3]

  • Side Reactions in Acidic Cleavage:

    • The formation of the benzyl cation can lead to side reactions. Always use a cation scavenger like anisole or triethylsilane.[3]

    • Ensure that other functional groups in your molecule are stable to strong acidic conditions.

By following these protocols and considering the troubleshooting advice, researchers can achieve efficient and clean cleavage of the benzyl ester from this compound constructs, enabling the next steps in their synthetic or drug development workflows.

References

Application Notes and Protocols for Bioconjugation Using Heterobifunctional PEGs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are powerful tools in this field, enabling the precise and efficient conjugation of diverse molecules such as proteins, peptides, antibodies, and small molecule drugs. These linkers possess two different reactive functional groups at either end of a PEG spacer, allowing for a controlled, sequential conjugation process. This targeted approach is crucial for minimizing the formation of unwanted homodimers or polymers, a common issue with homobifunctional crosslinkers[1].

The incorporation of a PEG spacer offers several advantages, including increased water solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the resulting conjugate[2]. The length and composition of the PEG chain can be tailored to optimize the stability, solubility, and steric hindrance of the final product. One of the most common and versatile heterobifunctional PEG linkers employs N-hydroxysuccinimide (NHS) ester and maleimide (B117702) functionalities for targeting primary amines and sulfhydryl groups, respectively. This combination is widely used in the development of antibody-drug conjugates (ADCs), PEGylated protein therapeutics, and diagnostic reagents[1][3].

This document provides detailed application notes and experimental protocols for bioconjugation using heterobifunctional PEGs, with a focus on the widely used NHS-PEG-Maleimide chemistry.

Common Heterobifunctional PEG Chemistries

The versatility of heterobifunctional PEGs stems from the variety of available reactive end groups. The choice of chemistry is dictated by the available functional groups on the biomolecules to be conjugated.

  • Amine-to-Sulfhydryl: This is one of the most prevalent strategies. An NHS ester at one end reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins, while a maleimide group at the other end specifically targets sulfhydryl groups, typically from cysteine residues[1].

  • Amine-to-Carboxyl: These linkers facilitate the conjugation of molecules with primary amines to those with carboxyl groups. Carbodiimide chemistry, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a common method to activate carboxyl groups for reaction with amines[4][5].

  • "Click Chemistry": This category includes bioorthogonal reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, which offer high specificity and efficiency[6].

Quantitative Data Summary

The selection of an appropriate linker and reaction conditions is critical for successful bioconjugation. The following tables summarize key quantitative data for common heterobifunctional PEG linkers to aid in this process.

Table 1: Comparison of Heterobifunctional vs. Homobifunctional PEG Linkers

ParameterHeterobifunctional PEG (e.g., Mal-PEG-NHS)Homobifunctional PEG (e.g., HO-PEG-OH)Reference
Conjugation Strategy Two-step, sequentialOne-pot[6]
Product Homogeneity HighCan lead to a mixture of products, including polymers[6]
Typical Yield of Desired Conjugate HigherLower[6]
Control over Conjugation HighLow[6]

Table 2: Typical Reaction Parameters and Outcomes for NHS-PEG-Maleimide Conjugation

ParameterValue/RangeNotesReference
NHS Ester Reaction pH 7.2 - 8.5Reaction with primary amines. Rate of hydrolysis increases with pH.[][8]
Maleimide Reaction pH 6.5 - 7.5Reaction with sulfhydryl groups. Specificity for sulfhydryls is lost at pH > 7.5.[8]
Molar Excess of Linker 10- to 50-fold over the amine-containing proteinA 10- to 20-fold excess is a common starting point.[1][8]
Conjugation Efficiency >80%Can be achieved with optimized conditions.[9][10]
Yield of Mono-PEGylated Product ~29% for F(ab')2 fragmentsYields can vary significantly based on the protein and reaction conditions.[11]

Table 3: Effect of PEG Linker Length on In Vivo Performance of Antibody-Drug Conjugates (ADCs)

PEG Linker LengthImpact on PharmacokineticsReference
Short (e.g., PEG8)Faster blood clearance compared to non-PEGylated antibody.[1]
4 kDa2.5-fold increase in half-life compared to no PEG.[12]
10 kDa11.2-fold increase in half-life compared to no PEG.[12]
24 kDaDecreased ADC clearance.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the conjugation of a protein (e.g., an antibody) to a sulfhydryl-containing molecule (e.g., a small molecule drug or a peptide) using an NHS-PEG-Maleimide linker.

Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation

This protocol outlines the sequential conjugation of an amine-containing protein to a sulfhydryl-containing molecule.

Materials:

  • Amine-containing protein (e.g., antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris.

  • Sulfhydryl-containing molecule.

  • NHS-PEGn-Maleimide linker.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Reducing agent (if sulfhydryl group is protected or in a disulfide bond), e.g., Tris(2-carboxyethyl)phosphine (TCEP).

Procedure:

Step 1: Preparation of Reagents

  • Equilibrate the NHS-PEGn-Maleimide linker to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a 10 mM stock solution of the NHS-PEGn-Maleimide linker in anhydrous DMF or DMSO.

Step 2: Activation of the Amine-Containing Protein

  • Dissolve the amine-containing protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Add a 10- to 20-fold molar excess of the NHS-PEGn-Maleimide stock solution to the protein solution.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

Step 3: Removal of Excess Crosslinker

  • Remove the non-reacted NHS-PEGn-Maleimide linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5). This step is crucial to prevent the quenching of the maleimide group in the next step.

Step 4: Preparation of the Sulfhydryl-Containing Molecule (if necessary)

  • If the sulfhydryl group on the second molecule is part of a disulfide bond, it will need to be reduced. Incubate the molecule with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Remove the excess TCEP using a desalting column equilibrated with a degassed, nitrogen-purged buffer to prevent re-oxidation of the sulfhydryl group.

Step 5: Conjugation to the Sulfhydryl-Containing Molecule

  • Immediately add the sulfhydryl-containing molecule to the maleimide-activated protein. A molar ratio of 1:1 to 1:5 of activated protein to sulfhydryl-molecule is a good starting point.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 6: Quenching of the Reaction

  • To quench any unreacted maleimide groups, add a final concentration of 1-10 mM of a thiol-containing reagent such as β-mercaptoethanol or cysteine.

  • Incubate for 15-30 minutes at room temperature.

Step 7: Purification of the Conjugate

  • Purify the final conjugate to remove excess reactants and byproducts. Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) are commonly used methods[13].

Protocol 2: Characterization of the Bioconjugate

1. SDS-PAGE Analysis

  • Analyze the purified conjugate using SDS-PAGE to confirm successful conjugation.

  • The PEGylated protein will exhibit a significant increase in apparent molecular weight compared to the unmodified protein. The band may appear broader due to the heterogeneity of the PEG polymer.

  • Staining with both a protein stain (e.g., Coomassie Blue) and a PEG-specific stain (e.g., barium iodide) can confirm the presence of both components in the conjugate[14].

2. Size-Exclusion Chromatography (SEC)

  • SEC can be used to assess the purity of the conjugate and to detect the presence of aggregates or unreacted starting materials.

  • The PEGylated conjugate will have a shorter retention time compared to the unconjugated protein due to its larger hydrodynamic radius[13].

3. Mass Spectrometry

  • Mass spectrometry can be used to determine the molecular weight of the conjugate and to calculate the degree of PEGylation (the number of PEG chains attached to each protein molecule).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Steps cluster_analysis Purification & Analysis prep_protein Prepare Amine-Containing Protein Solution activation Activate Protein with NHS-PEG-Maleimide prep_protein->activation prep_linker Prepare NHS-PEG-Maleimide Stock Solution prep_linker->activation prep_thiol Prepare Sulfhydryl-Containing Molecule conjugation Conjugate to Sulfhydryl Molecule prep_thiol->conjugation purify_activated Remove Excess Linker (Desalting) activation->purify_activated purify_activated->conjugation quenching Quench Reaction conjugation->quenching purify_final Purify Final Conjugate (SEC/IEX) quenching->purify_final characterization Characterize Conjugate (SDS-PAGE, SEC, MS) purify_final->characterization

Caption: General experimental workflow for a two-step bioconjugation using an NHS-PEG-Maleimide linker.

Signaling Pathway/Logical Relationship

reaction_mechanism cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction Protein_NH2 Protein-NH2 (e.g., Lysine) Activated_Protein Protein-NH-CO-PEG-Maleimide (Maleimide-Activated Protein) Protein_NH2->Activated_Protein pH 7.2-8.0 NHS_PEG_Mal NHS-PEG-Maleimide NHS_PEG_Mal->Activated_Protein NHS_ester NHS Activated_Protein->NHS_ester releases Final_Conjugate Protein-NH-CO-PEG-S-Molecule (Stable Thioether Bond) Activated_Protein->Final_Conjugate pH 6.5-7.5 Molecule_SH Molecule-SH (e.g., Cysteine) Molecule_SH->Final_Conjugate

Caption: Reaction mechanism for NHS-PEG-Maleimide conjugation with a protein and a sulfhydryl-containing molecule.

References

Application Notes and Protocols for Developing PROTACs with an Amino-PEG4-benzyl ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate unwanted proteins from cells.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome machinery. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful and often more sustained therapeutic effect.[1]

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[2][3] The Amino-PEG4-benzyl ester linker is a polyethylene (B3416737) glycol (PEG)-based linker that offers a balance of flexibility and defined length, which can be advantageous for optimizing PROTAC activity. The PEG component can enhance aqueous solubility and improve pharmacokinetic properties.[2] This document provides detailed application notes and experimental protocols for the development and evaluation of PROTACs incorporating this specific linker.

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

PROTAC-mediated protein degradation pathway.

Synthesis of a PROTAC with this compound Linker

The synthesis of a PROTAC is a modular process involving the separate preparation of the POI ligand and the E3 ligase ligand, followed by their conjugation to the linker. The this compound linker provides a primary amine for coupling, typically through an amide bond formation with a carboxylic acid-functionalized binding moiety.

General Synthesis Workflow

Synthesis_Workflow POI_ligand POI Ligand (with -COOH) Intermediate POI-Linker Intermediate POI_ligand->Intermediate Amide Coupling Linker This compound Linker->Intermediate E3_ligand E3 Ligase Ligand (with coupling site) Final_PROTAC Final PROTAC E3_ligand->Final_PROTAC Intermediate->Final_PROTAC Second Coupling

General workflow for PROTAC synthesis.
Protocol: Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized ligand (for either the POI or E3 ligase) with the this compound linker.

Materials:

  • Carboxylic acid-functionalized binding moiety (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq) or other peptide coupling reagent

  • DIPEA (3.0 eq) or other non-nucleophilic base

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the carboxylic acid-functionalized binding moiety in anhydrous DMF under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be worked up by dilution with an organic solvent like ethyl acetate (B1210297) and washed with aqueous solutions to remove excess reagents and byproducts.

  • The crude product is then purified by flash column chromatography or preparative HPLC.

Biological Evaluation of PROTACs

The efficacy of a newly synthesized PROTAC must be thoroughly evaluated. Key experiments include assessing its ability to degrade the target protein, its effect on cell viability, and confirming the mechanism of action.

Quantitative Data Summary

The following table summarizes representative data for a hypothetical BRD4-targeting PROTAC utilizing a PEG4-based linker, similar in nature to the this compound linker. This data is for illustrative purposes to demonstrate how to present quantitative findings.

ParameterCell LineValueDescription
DC50 HeLa50 nMConcentration of PROTAC that induces 50% degradation of the target protein (BRD4) after 24 hours.
Dmax HeLa>90%Maximum percentage of target protein degradation achieved.
IC50 THP-175 nMConcentration of PROTAC that inhibits cell viability by 50% after 72 hours.
Experimental Protocols

Western blotting is a fundamental technique to quantify the degradation of the target protein following PROTAC treatment.[1][4]

Materials:

  • Cell line expressing the target protein (e.g., HeLa for BRD4)

  • PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane, then incubate with the primary antibody for the target protein overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.[1]

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal.

  • Analysis: Quantify band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]

WB_Workflow A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot E->F G Imaging & Analysis F->G

Experimental workflow for Western Blot analysis.

Cell viability assays are crucial to determine the cytotoxic effects of the PROTAC and to calculate the IC50 value.[5][6]

Materials:

  • Target cell line (e.g., a cancer cell line where the POI is a therapeutic target)

  • PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density. Allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's protocol and measure the signal (luminescence or absorbance).

  • Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

This assay confirms that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome pathway.

Materials:

  • Cell line expressing the target protein

  • PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer

  • Antibody for immunoprecipitation of the target protein

  • Antibody against ubiquitin

  • Protein A/G beads

  • Western blot reagents

Procedure:

  • Cell Treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (MG132) for a few hours. The proteasome inhibitor will prevent the degradation of ubiquitinated proteins, allowing them to accumulate.

  • Cell Lysis: Lyse the cells with a suitable buffer.

  • Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.

  • Western Blot: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-ubiquitin antibody to detect the ubiquitinated forms of the target protein. An increase in the ubiquitin signal in the PROTAC-treated samples (especially in the presence of MG132) confirms the mechanism of action.[7]

Conclusion

The development of PROTACs with the this compound linker requires a systematic approach involving chemical synthesis and rigorous biological evaluation. The protocols and guidelines presented in this document provide a framework for researchers to design, synthesize, and characterize novel PROTACs for therapeutic applications. The modular nature of PROTACs, combined with the favorable properties of PEG-based linkers, offers a versatile platform for the targeted degradation of a wide range of disease-causing proteins.

References

Molar Excess Calculations for Amino-PEG4-benzyl Ester Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG4-benzyl ester is a heterobifunctional linker commonly employed in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure incorporates a terminal primary amine, a hydrophilic tetraethylene glycol (PEG) spacer, and a benzyl (B1604629) ester protected carboxylic acid. The primary amine allows for covalent attachment to various molecules, while the PEG spacer enhances solubility and pharmacokinetic properties. The benzyl ester provides a stable protecting group for a carboxylic acid, which can be deprotected under specific conditions for subsequent conjugation steps.

This document provides detailed application notes and protocols for calculating molar excess in reactions involving this compound, ensuring efficient and reproducible conjugation.

Core Concepts in Molar Excess Calculation

The determination of the optimal molar ratio between this compound and its reaction partner is critical for maximizing reaction yield and purity while minimizing side reactions and challenging purification steps. The ideal molar excess is highly dependent on the nature of the reactants and the desired outcome of the conjugation.

Key Considerations:

  • Reaction Type: The two primary reaction types involving the amine group of this compound are:

    • Amide bond formation with a carboxylic acid: This requires the use of activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or coupling reagents like HATU.

    • Reaction with an activated ester: This involves direct reaction with a pre-activated molecule, such as an NHS ester.

  • Reactant Properties: The steric hindrance, solubility, and stability of both the this compound and the substrate will influence the required molar excess.

  • Desired Degree of Labeling: In protein modification, a higher molar excess of the PEG linker will generally lead to a higher degree of labeling. However, this can also result in multiple PEGylations on a single protein, which may not be desirable.

Data Presentation: Recommended Molar Ratios for Common Reactions

The following tables summarize recommended starting molar ratios for various reactions involving this compound. It is crucial to note that these are starting points, and empirical optimization is often necessary for each specific application to achieve the desired outcome.

Table 1: Amide Bond Formation with a Carboxylic Acid using EDC/NHS

Reactant 1Reactant 2Activating AgentsRecommended Molar Ratio (Reactant 1 : Reactant 2 : EDC : NHS)Typical Reaction Time
Carboxylic Acid-containing MoleculeThis compoundEDC/NHS1 : 1.1 - 1.5 : 1.2 - 1.5 : 1.2 - 1.54 - 24 hours

Table 2: Amide Bond Formation with a Carboxylic Acid using HATU

Reactant 1Reactant 2Coupling ReagentBaseRecommended Molar Ratio (Reactant 1 : Reactant 2 : HATU : Base)Typical Reaction Time
Carboxylic Acid-containing MoleculeThis compoundHATUDIPEA1 : 1.1 : 1.2 : 3.012 - 24 hours

Table 3: Reaction with an Activated NHS Ester

Reactant 1Reactant 2Recommended Molar Ratio (Reactant 1 : Reactant 2)Typical Reaction Time
NHS Ester-containing MoleculeThis compound1 : 1.0 - 2.02 - 24 hours

Table 4: Protein Labeling with an NHS-activated PEG Linker (General Guideline)

Reactant 1Reactant 2Recommended Molar Excess of Reactant 1Typical Reaction Time
NHS-activated MoleculeProtein (e.g., Antibody)5 to 20-fold0.5 - 4 hours

Experimental Protocols

Protocol 1: General Procedure for Coupling a Carboxylic Acid to this compound using EDC/NHS

This protocol describes the formation of an amide bond between a molecule containing a carboxylic acid and the primary amine of this compound.

Materials:

  • Carboxylic Acid-containing Molecule

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other non-amine containing buffer.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

Procedure:

  • Preparation of Reactants:

    • Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO to a desired concentration (e.g., 10-20 mg/mL).

    • Dissolve this compound in the Reaction Buffer.

  • Activation of Carboxylic Acid:

    • Add 1.2-1.5 molar equivalents of EDC and 1.2-1.5 molar equivalents of NHS to the solution of the carboxylic acid-containing molecule.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated carboxylic acid solution to the solution of this compound. A 1.1 to 1.5-fold molar excess of the activated acid relative to the amine is a good starting point.

    • Incubate the reaction mixture for 4-24 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method, such as preparative HPLC or silica (B1680970) gel chromatography.

Protocol 2: General Procedure for PROTAC Synthesis using HATU Coupling

This protocol outlines the coupling of a carboxylic acid-functionalized warhead or E3 ligase ligand with this compound.[1]

Materials:

  • Carboxylic Acid-containing component (Warhead or E3 Ligase Ligand) (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the carboxylic acid-containing component in anhydrous DMF under a nitrogen atmosphere.[1]

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.[1]

  • Add this compound to the reaction mixture.[1]

  • Stir the reaction at room temperature overnight.[1]

  • Monitor the reaction progress by LC-MS.[1]

  • Upon completion, purify the product by flash column chromatography.[1]

Protocol 3: Benzyl Ester Cleavage

The benzyl ester of the PEG linker can be cleaved to reveal the carboxylic acid for subsequent reactions. A common method for deprotection is through catalytic hydrogenation.

Materials:

  • PEG-conjugate with benzyl ester

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyl ester-containing compound in methanol or ethanol.

  • Add a catalytic amount of Pd/C (typically 5-10% by weight of the substrate).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Mandatory Visualizations

G cluster_0 Molar Excess Calculation Workflow A Define Reaction Type (e.g., EDC/NHS, HATU, NHS Ester) B Identify Reactants (Small Molecule, Protein, etc.) A->B C Determine Desired Outcome (e.g., High Yield, Mono-conjugation) B->C D Select Starting Molar Ratio (Refer to Tables 1-4) C->D E Perform Small-Scale Optimization Reactions D->E F Analyze Results (LC-MS, HPLC, etc.) E->F F->E Iterate if necessary G Scale-Up Reaction with Optimized Molar Ratio F->G

Caption: Logical workflow for determining the optimal molar excess.

G cluster_1 PROTAC Synthesis Workflow using this compound Warhead Warhead-COOH Intermediate1 Warhead-PEG4-COOBn Warhead->Intermediate1 HATU, DIPEA Ligand E3 Ligase Ligand-NH2 PROTAC Final PROTAC Ligand->PROTAC Linker_amine Amino-PEG4-COOBn Linker_amine->Intermediate1 Intermediate2 Warhead-PEG4-COOH Intermediate1->Intermediate2 H2, Pd/C (Benzyl Ester Cleavage) Intermediate2->PROTAC EDC, NHS

Caption: Synthetic pathway for a PROTAC utilizing the linker.

G cluster_2 Amide Bond Formation Signaling Pathway CarboxylicAcid R-COOH ActiveEster O-Acylisourea Intermediate CarboxylicAcid->ActiveEster + EDC EDC EDC->ActiveEster NHS NHS NHSEster NHS Ester ActiveEster->NHSEster + NHS AmideBond R-CONH-PEG4-COOBn NHSEster->AmideBond + AminoPEG H2N-PEG4-COOBn AminoPEG->AmideBond

Caption: Key steps in EDC/NHS mediated amide bond formation.

References

Troubleshooting & Optimization

Technical Support Center: Amino-PEG4-benzyl ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Amino-PEG4-benzyl ester conjugation reactions.

Troubleshooting Guide: Low Reaction Yield

Low yield in a conjugation reaction can be attributed to several factors, from reagent quality to reaction conditions. This guide addresses the most common issues in a question-and-answer format.

Question: Why is my conjugation yield unexpectedly low?

Answer: Low yield is a frequent issue and can stem from several primary causes. Systematically investigating the following possibilities is the best approach.

  • Hydrolysis of the Activated Ester: If you are using an N-hydroxysuccinimide (NHS) ester of a carboxylic acid to react with the amino group of the this compound, the NHS ester is highly susceptible to hydrolysis in aqueous solutions.[1][2][][4] This hydrolysis reaction competes with the desired amine conjugation, reducing the amount of active ester available to form the amide bond. The rate of hydrolysis increases significantly with higher pH.[1][4]

  • Suboptimal pH: The reaction between an amine and an activated ester (like an NHS ester) is highly pH-dependent.[1] At a low pH, the primary amine of the PEG reagent will be protonated (-NH3+), rendering it a poor nucleophile and thus unreactive.[1] Conversely, at a high pH, the rate of hydrolysis of the activated ester is accelerated, leading to lower yields.[1]

  • Reagent Quality and Storage: The purity and storage conditions of your reagents are critical. NHS esters are moisture-sensitive and should be stored in a desiccated environment.[5] Similarly, the this compound should be of high purity. Contaminants or degradation products can interfere with the reaction.

  • Incompatible Buffer Components: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with the this compound for reaction with the activated carboxylic acid, leading to significantly lower yields of the desired product.[2][4][5]

  • Steric Hindrance: If the molecule you are conjugating to the this compound is sterically bulky, it may hinder the approach of the amino group to the reaction center, slowing down the reaction rate and potentially leading to lower yields.[1]

Question: How can I confirm if my activated (NHS) ester is still active?

Answer: You can perform a simple qualitative test. Dissolve a small amount of the NHS ester in a suitable solvent and then add a solution of a primary amine like benzylamine. You can monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to see if the starting NHS ester is consumed and a new product is formed.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound conjugation with an NHS-activated molecule?

The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[1] A common starting point is a phosphate-buffered saline (PBS) at pH 7.4.[5] It is often beneficial to start at the lower end of this range (pH 7.2-7.5) to minimize hydrolysis and adjust if the reaction is too slow.

Q2: What are common side reactions to be aware of?

Besides hydrolysis of the activated ester, other side reactions can occur:

  • Formation of N-acylurea: If using a carbodiimide (B86325) like EDC to activate a carboxylic acid in the presence of the amine (a one-pot reaction), the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is an inactive byproduct.[6] Using NHS to form a more stable intermediate ester minimizes this.[7]

  • Guanidinylation: Some coupling reagents, particularly uronium/aminium salts like HATU, can react with the unprotected N-terminus of a peptide to form a guanidine (B92328) moiety, which terminates the chain.[8] While less common with a simple amine, pre-activating the carboxylic acid before adding the this compound is a good practice.[9]

Q3: What solvents are recommended for this reaction?

For the conjugation reaction, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used, especially if the reactants have limited aqueous solubility.[5][10] It is crucial to use anhydrous (dry) solvents to prevent hydrolysis of the activated ester.[1] If the reaction is performed in an aqueous buffer, a small percentage of an organic co-solvent like DMSO can be used to dissolve the reagents first.[11]

Q4: How should I purify the final conjugate?

The purification method will depend on the properties of the final conjugate. Common techniques include:

  • Column Chromatography: Silica (B1680970) gel chromatography is effective for separating small molecules based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful tool for purifying and analyzing the final product, providing high resolution.

  • Dialysis or Size-Exclusion Chromatography: If the conjugate is large (e.g., attached to a protein), these methods can be used to remove small molecule impurities like unreacted PEG linker and NHS.[5][11]

Q5: Could the benzyl (B1604629) ester be cleaved during the conjugation reaction?

The benzyl ester is generally stable under the neutral to slightly basic conditions (pH 7.2-8.5) used for NHS ester conjugation. Cleavage of benzyl esters typically requires acidic conditions (e.g., TFA) or catalytic hydrogenolysis (e.g., H2, Pd/C), which are not present in this reaction.[12][13][14]

Quantitative Data Summary

The following table summarizes typical reaction parameters for NHS ester-based conjugations with primary amines. These are starting points and may require optimization for your specific system.

ParameterRecommended RangeNotes
pH 7.2 - 8.5Higher pH increases hydrolysis of NHS esters.[1][4]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can help to minimize hydrolysis and side reactions.[11]
Reaction Time 30 minutes - 4 hoursCan be extended (e.g., overnight at 4°C) for slow reactions.[11]
Molar Ratio (Activated Ester:Amine) 1.5:1 to 10:1A molar excess of the activated ester is often used to drive the reaction to completion.[11]
Solvent PBS, HEPES, Bicarbonate Buffer, DMF, DMSOMust be free of primary amines.[4][5]

Experimental Protocols

Protocol: Two-Step Carboxylic Acid Activation and Conjugation

This protocol is recommended to minimize side reactions associated with one-pot carbodiimide chemistry.

Materials:

  • Carboxylic acid-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • This compound

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Anhydrous DMF or DMSO

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

Step 1: Activation of Carboxylic Acid

  • Dissolve your carboxylic acid-containing molecule in Activation Buffer. If solubility is low, use a minimal amount of DMF or DMSO and then dilute with buffer.

  • Add a 1.5-fold molar excess of NHS (or Sulfo-NHS) to the solution.

  • Add a 1.5-fold molar excess of EDC to the solution.

  • Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.[11]

Step 2: Conjugation to this compound

  • Dissolve the this compound in the Coupling Buffer.

  • Immediately add the activated NHS ester solution from Step 1 to the this compound solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[11] The progress can be monitored by TLC or LC-MS.

Step 3: Quenching and Purification

  • (Optional) Quench any unreacted NHS ester by adding the Quenching Solution and incubating for 15-30 minutes.

  • Purify the final conjugate using an appropriate method such as HPLC or silica gel chromatography.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Yield in Conjugation Reactions start Low Yield Observed check_reagents 1. Check Reagent Quality & Storage - Is NHS ester fresh/desiccated? - Purity of Amino-PEG? - Anhydrous solvents? start->check_reagents check_ph 2. Verify Reaction pH - Is buffer pH between 7.2-8.5? - Buffer free of primary amines (e.g., Tris)? check_reagents->check_ph Reagents OK solution_reagents Solution: - Use fresh, high-purity reagents. - Use anhydrous solvents. check_reagents->solution_reagents Issue Found check_conditions 3. Review Reaction Conditions - Molar ratio (excess ester)? - Temperature (RT or 4°C)? - Reaction time sufficient? check_ph->check_conditions pH OK solution_ph Solution: - Adjust pH to 7.2-7.5. - Use non-amine buffer (PBS, HEPES). check_ph->solution_ph Issue Found analyze_side_reactions 4. Analyze for Side Reactions - LC-MS analysis of crude product - Hydrolysis product visible? - N-acylurea byproduct? check_conditions->analyze_side_reactions Conditions OK solution_conditions Solution: - Increase molar excess of ester. - React overnight at 4°C. check_conditions->solution_conditions Issue Found solution_side_reactions Solution: - Use two-step activation (EDC/NHS first). - Optimize stoichiometry and temperature. analyze_side_reactions->solution_side_reactions Side reactions detected success Yield Improved analyze_side_reactions->success No major side reactions solution_reagents->success solution_ph->success solution_conditions->success solution_side_reactions->success

Caption: A workflow for troubleshooting low yield in conjugation reactions.

ReactionPathway This compound Conjugation Pathway cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_side_reactions Side Reactions R_COOH R-COOH (Carboxylic Acid) EDC_NHS + EDC / NHS R_COOH->EDC_NHS Active_Ester R-CO-NHS (Active NHS Ester) EDC_NHS->Active_Ester Amino_PEG H2N-PEG4-Bn (Amino-PEG) Active_Ester->Amino_PEG H2O + H2O (pH > 7) Active_Ester->H2O Desired_Product R-CO-NH-PEG4-Bn (Desired Conjugate) Amino_PEG->Desired_Product Hydrolysis R-COOH (Hydrolysis Product) H2O->Hydrolysis

Caption: Reaction pathway for this compound conjugation.

References

preventing hydrolysis of benzyl ester during conjugation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzyl (B1604629) ester conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with benzyl ester hydrolysis during conjugation experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing actionable solutions to prevent unwanted hydrolysis of your benzyl ester.

Issue 1: Significant hydrolysis of the benzyl ester is observed during the conjugation reaction in an aqueous buffer.

  • Question: My conjugation reaction, performed in a standard phosphate-buffered saline (PBS) at pH 7.4, shows a significant loss of my benzyl ester protecting group. How can I minimize this?

  • Answer: Benzyl ester stability is highly dependent on the pH of the reaction medium. While generally more stable than simple alkyl esters, they can be susceptible to hydrolysis, especially under neutral to slightly alkaline conditions or in the presence of esterase enzymes.

    • pH Optimization: Acidic conditions can favor the stability of benzyl esters. Studies have shown that the formation of benzyl ester linkages is more favorable under acidic conditions (e.g., pH 4-6) compared to neutral pH.[1][2][3] Consider running your conjugation at a slightly lower pH if your biomolecule's stability permits.

    • Steric Shielding: Introducing bulky groups near the ester bond can significantly increase its resistance to hydrolysis. A study demonstrated that incorporating an isopropyl group at the benzylic position made the ester 140.5-fold more resistant to spontaneous hydrolysis compared to the parent benzyl ester.[4] If you are synthesizing your own reagents, consider using a more sterically hindered benzyl alcohol derivative.

    • Reaction Time and Temperature: Minimize reaction time and temperature where possible. Like most chemical reactions, the rate of hydrolysis will increase with longer reaction times and higher temperatures.

    • Enzyme Inhibitors: If you suspect enzymatic hydrolysis from biological components in your reaction, consider the addition of broad-spectrum esterase inhibitors, ensuring they do not interfere with your desired conjugation chemistry.

Issue 2: Premature cleavage of the benzyl ester during a multi-step synthesis involving both acidic and basic conditions.

  • Question: I am performing a multi-step synthesis that requires both acidic and basic deprotection steps for other functional groups. My benzyl ester is being prematurely cleaved. What am I doing wrong?

  • Answer: This is a common challenge related to the principle of "orthogonality" in protecting group strategies.[5][6][7] Benzyl esters are stable to the acidic conditions typically used for removing a Boc (tert-butoxycarbonyl) group (e.g., trifluoroacetic acid - TFA), but they are not stable to strong acids or catalytic hydrogenation.[8][9] Similarly, while they can tolerate some mild basic conditions, they are susceptible to saponification under stronger basic conditions.

    • Orthogonal Protecting Groups: For complex syntheses, it is crucial to choose a set of protecting groups that can be removed under distinct conditions without affecting each other.[6][7][10] If your synthesis requires strong basic conditions, a benzyl ester may not be the ideal choice. Consider alternatives like a tert-butyl (tBu) ester, which is labile to acid but stable to base and hydrogenolysis, or an allyl (All) ester, which is removed by palladium catalysis.[11]

    • Order of Operations: Carefully plan your synthetic route. If you must use a benzyl ester, ensure that any steps requiring harsh basic conditions or hydrogenation are performed after the benzyl ester has served its purpose and is ready to be removed.

Issue 3: My deprotection of the benzyl ester via catalytic hydrogenolysis is slow or incomplete.

  • Question: I am trying to remove the benzyl ester using palladium on carbon (Pd/C) and hydrogen gas, but the reaction is very sluggish. How can I improve this?

  • Answer: Slow or incomplete hydrogenolysis is a frequent problem.[12] Several factors can contribute to this:

    • Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning by sulfur- and nitrogen-containing compounds (e.g., thiols, thioethers, some heterocycles).[12] Even trace amounts can deactivate the catalyst.

      • Solution: Ensure your substrate is highly pure. If catalyst poisoning is suspected, you may need to increase the catalyst loading or use a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[12]

    • Poor Catalyst Quality: The activity of Pd/C can vary.

      • Solution: Use a fresh, high-quality catalyst.[12]

    • Mass Transfer Limitations: This is a heterogeneous reaction, and the reactants need to reach the catalyst surface.

      • Solution: Ensure vigorous stirring or agitation to keep the catalyst suspended.[12]

    • Steric Hindrance: If the benzyl ester is sterically hindered, it may have difficulty accessing the catalytic sites.

      • Solution: Increasing the reaction temperature or hydrogen pressure may help. If the reaction still fails, an alternative deprotection method like strong acid cleavage might be necessary.[12]

Frequently Asked Questions (FAQs)

Q1: Under what pH conditions is a benzyl ester most stable?

A1: Benzyl esters generally exhibit greater stability in acidic conditions (pH 4-6) compared to neutral or alkaline conditions.[1][2][3] Hydrolysis rates tend to increase as the pH becomes more alkaline. One study noted that a substituted benzyl ester was most stable at pH 7.4, with increased hydrolysis at both pH 5.0 and, more significantly, at pH 9.0.[4]

Q2: What are the primary methods for cleaving a benzyl ester?

A2: The most common methods for benzyl ester deprotection are:

  • Catalytic Hydrogenolysis: This involves using a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like 1,4-cyclohexadiene).[8][13] This is a mild method but is incompatible with other reducible functional groups like alkenes or alkynes.[12]

  • Strong Acid Cleavage: Strong acids like hydrofluoric acid (HF), trifluoroacetic acid (TFA), or trifluoromethanesulfonic acid (TFMSA) can cleave benzyl esters.[8][12] This method is often used when hydrogenolysis is not feasible but is not suitable for acid-sensitive molecules.[12]

  • Saponification: Treatment with a base (e.g., lithium hydroxide, sodium hydroxide) will hydrolyze the ester.[13][14] This is generally avoided in complex molecule synthesis if other base-labile groups are present.

  • Enzymatic Hydrolysis: Certain enzymes, such as esterases and lipases, can selectively cleave benzyl esters under mild, aqueous conditions.[15][16]

Q3: Can I selectively cleave a benzyl ester in the presence of a tert-butyl (tBu) ester?

A3: Yes, this is a classic example of orthogonal protection. A benzyl ester can be selectively removed by catalytic hydrogenolysis in the presence of a tBu ester. The tBu ester is stable to these conditions but can be subsequently removed with acid, which would leave the benzyl group intact (if it hadn't been removed already).[11]

Q4: How can I monitor the hydrolysis of my benzyl ester?

A4: You can monitor the progress of the hydrolysis reaction by using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can separate the starting material (benzyl ester) from the product (carboxylic acid), allowing you to determine the extent of the reaction.

  • Thin-Layer Chromatography (TLC): A quick and simple qualitative method to visualize the disappearance of the starting material and the appearance of the product.

  • Mass Spectrometry (MS): Can be used to identify and confirm the masses of the starting material and the hydrolyzed product.[14]

Data Summary

The following tables summarize key quantitative data regarding benzyl ester stability and deprotection conditions.

Table 1: Hydrolytic Stability of Substituted Benzyl Esters

CompoundSubstituent at Benzylic PositionRelative Resistance to Spontaneous Hydrolysis (pH 7.4)Relative Resistance to Esterase-Mediated Hydrolysis
Parent Benzyl EsterH, Phenyl1x1x
Derivative 1Phenyl, Phenyl4.2xNot specified
Derivative 2Phenyl, Methyl13.9xNot specified
Derivative 3Phenyl, Isopropyl140.5x67.8x

Data adapted from a study on hydrolysis-resistant linkers, demonstrating the significant increase in stability with steric shielding.[4]

Table 2: Comparison of Common Carboxylic Acid Protecting Groups

Protecting GroupCommon AbbreviationCleavage ConditionsStabilityOrthogonal To
Benzyl EsterBnH₂, Pd/C; Strong Acid (e.g., HF, TFA)Mild Acid, Mild BasetBu, Fmoc, Allyl
tert-Butyl EstertBuModerate to Strong Acid (e.g., TFA)Base, HydrogenolysisBn, Fmoc, Allyl
Methyl EsterMeAcid or Base (Saponification)Hydrogenolysis-
Allyl EsterAllPd(0) catalysisAcid, Base, HydrogenolysisBoc, Fmoc, tBu, Bn

This table provides a comparative overview of commonly used protecting groups and their compatibility.[5][8][11]

Experimental Protocols

Protocol 1: Deprotection of Benzyl Ester via Catalytic Hydrogenolysis

  • Preparation: Dissolve the benzyl ester substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution. A typical catalyst loading is 10 mol% relative to the substrate.[12]

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this vacuum-hydrogen cycle three times to ensure an inert atmosphere.[12]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress using TLC or HPLC.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.[12]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid. Further purification can be done by chromatography or crystallization if needed.[12]

Protocol 2: Deprotection of Benzyl Ester via Acidic Cleavage with TFA

  • Preparation: Dissolve the benzyl ester in dichloromethane (B109758) (CH₂Cl₂).

  • Scavenger Addition: Add a cation scavenger, such as anisole (B1667542) or triethylsilane (1.5-2.0 equivalents), to prevent side reactions from the stable benzyl cation that is formed.[12]

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA), typically 5-10 equivalents.[12]

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or HPLC indicates the complete consumption of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the TFA and solvent. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • Isolation: The crude product can be purified by an appropriate method, such as precipitation in cold diethyl ether or chromatography.

Visualizations

Hydrolysis_Prevention_Workflow Troubleshooting Benzyl Ester Hydrolysis start Start: Benzyl Ester Hydrolysis Observed check_pH Is reaction pH > 6? start->check_pH check_biomolecule Are biological components (e.g., cell lysates, enzymes) present? check_pH->check_biomolecule No lower_pH Action: Lower pH to 4-6 (if compatible with molecule) check_pH->lower_pH Yes check_sterics Is steric hindrance low around the ester? check_biomolecule->check_sterics No add_inhibitor Action: Add esterase inhibitor check_biomolecule->add_inhibitor Yes increase_sterics Action: Redesign substrate with steric shielding (e.g., add alkyl groups) check_sterics->increase_sterics Yes optimize_conditions Action: Minimize reaction time and temperature check_sterics->optimize_conditions No lower_pH->check_biomolecule add_inhibitor->check_sterics increase_sterics->optimize_conditions end End: Hydrolysis Minimized optimize_conditions->end

Caption: A troubleshooting workflow for preventing benzyl ester hydrolysis.

Caption: Logic diagram for an orthogonal deprotection strategy.

References

Technical Support Center: Optimizing Amino-PEG4-benzyl Ester Coupling to Lysine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the coupling of Amino-PEG4-benzyl ester to lysine (B10760008) residues. Here you will find troubleshooting advice and frequently asked questions to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling this compound to lysine residues?

A1: The optimal pH for reacting N-hydroxysuccinimide (NHS) esters, such as this compound, with primary amines on lysine residues is between 7.2 and 9.0.[1] For many applications, a pH of 8.3-8.5 is considered ideal.[2][3] This pH range provides a good balance between having a sufficient concentration of deprotonated, nucleophilic primary amines for the reaction to proceed efficiently and minimizing the competing hydrolysis of the NHS ester, which becomes more significant at higher pH.[2][3][4]

Q2: Which buffers are recommended for the conjugation reaction?

A2: It is critical to use a buffer that does not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[1][2] A commonly used and recommended buffer is 0.1 M sodium bicarbonate at a pH of 8.3.[2][3]

Q3: Are there any buffers I should avoid?

A3: Yes. You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[2] These buffers will compete with the lysine residues on your target molecule for reaction with the this compound, which will significantly lower your conjugation efficiency.[2] However, Tris or glycine buffers can be useful for quenching the reaction once it is complete.[1][2]

Q4: My this compound is not soluble in my aqueous reaction buffer. What should I do?

A4: Non-sulfonated NHS esters often have poor water solubility.[2] In such cases, the this compound should first be dissolved in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[2][3] It is important to use high-quality, amine-free DMF to prevent side reactions.[3] The final concentration of the organic solvent in the reaction should be kept low, typically between 0.5% and 10%, to avoid denaturation of the protein.[1]

Q5: How does temperature and reaction time affect the coupling efficiency?

A5: NHS ester coupling reactions are typically performed at room temperature for 30 minutes to 4 hours, or at 4°C for longer periods, such as overnight.[5][1][3] Lowering the temperature can help to minimize hydrolysis of the NHS ester, especially if the protein is sensitive to higher temperatures or if a longer reaction time is needed.[1] For proteins that are sensitive to higher pH, using a buffer like PBS at pH 7.4 is an option, but this will slow down the reaction rate and may require longer incubation times.[2][6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conjugation Incorrect pH: The pH of the reaction buffer is outside the optimal range of 7.2-9.0.Verify the pH of your reaction buffer. For most applications, a pH of 8.3-8.5 is recommended.[2][3]
Presence of Primary Amines in Buffer: Your buffer (e.g., Tris, glycine) is competing with the lysine residues for the PEG reagent.Use a non-amine containing buffer such as phosphate, bicarbonate, or borate.[1][2]
Inactive this compound: The NHS ester has been hydrolyzed due to moisture.Store the this compound in a dry, light-protected container at the recommended temperature.[2][7] Allow the reagent to warm to room temperature before opening to prevent condensation.[7] Prepare the solution of the PEG reagent immediately before use.[2][7]
Low Protein Concentration: The concentration of the protein to be labeled is too low.For optimal results, the protein concentration should be between 2-10 mg/mL.[2][8]
Protein Aggregation/Precipitation High Concentration of Organic Solvent: The concentration of DMSO or DMF used to dissolve the PEG reagent is too high, causing protein denaturation.Keep the final concentration of the organic solvent in the reaction mixture low, typically between 0.5% and 10%.[1]
Sub-optimal Buffer Conditions: The pH or salt concentration of the buffer is not suitable for the protein, leading to instability.Optimize the buffer composition, including pH and ionic strength, for your specific protein.
Inconsistent Results Variability in Reagent Preparation: Inconsistent preparation of the this compound solution.Always prepare the PEG reagent solution fresh for each experiment and add it to the protein solution immediately.[2][3]
Incomplete Quenching of the Reaction: The reaction is not effectively stopped, leading to continued, uncontrolled conjugation.Quench the reaction by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[8]

Experimental Protocol: Coupling of this compound to a Protein

This protocol provides a general guideline for the conjugation of this compound to lysine residues on a protein. Optimization may be required for your specific application.

1. Materials

  • Protein to be labeled

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Anhydrous DMSO or amine-free DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Purification column (e.g., size-exclusion chromatography)

2. Procedure

  • Protein Preparation: Dissolve the protein to be labeled in the reaction buffer to a final concentration of 2-10 mg/mL.[2][8]

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in a minimal volume of anhydrous DMSO or amine-free DMF to create a stock solution (e.g., 10 mM).[3][8]

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved this compound to the protein solution while gently vortexing. A typical starting molar ratio is 15:1 (PEG reagent:protein), but this should be optimized.[8]

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours.[1][3]

  • Quenching the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature to stop the reaction.[8]

  • Purification: Remove excess, unreacted this compound and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis.[6][]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (2-10 mg/mL in pH 8.3 Buffer) conjugation Mix and Incubate (RT for 1h or 4°C for 2-4h) protein_prep->conjugation peg_prep Prepare this compound (in DMSO or DMF) peg_prep->conjugation quenching Quench Reaction (Add Tris or Glycine) conjugation->quenching purify Purify Conjugate (Size-Exclusion Chromatography) quenching->purify analyze Analyze Conjugate purify->analyze

Caption: Experimental workflow for coupling this compound to a protein.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes pH Reaction pH aminolysis Desired Aminolysis (Stable Amide Bond) pH->aminolysis Optimal at pH 7.2-9.0 (Favors deprotonated amine) hydrolysis Competing Hydrolysis (Inactive NHS Ester) pH->hydrolysis Increases with higher pH (Reduces efficiency)

Caption: Relationship between pH, aminolysis, and hydrolysis in NHS ester coupling.

References

side reactions of Amino-PEG4-benzyl ester with amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG4-benzyl ester. The information is designed to help you anticipate and resolve potential side reactions and other issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive functionalities?

This compound is a heterobifunctional linker. It possesses two distinct reactive ends separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1]

  • Amino (NH₂) Group: A primary amine that serves as a nucleophile. It is typically used for forming amide bonds by reacting with activated carboxylic acids (e.g., NHS esters) or through standard peptide coupling protocols.[2]

  • Benzyl (B1604629) Ester (-OBn): A carboxyl group protected as a benzyl ester. This group is relatively stable but can be cleaved under specific conditions, such as hydrogenolysis, to reveal a free carboxylic acid for further conjugation.[3][4] The benzyl ester itself can be a point of attachment to a molecule.

Q2: What are the most common side reactions to be aware of when using the amino terminus of this linker?

When coupling a protected amino acid to the amino group of the PEG linker, you may encounter common side reactions associated with peptide synthesis.

  • Racemization: The chiral integrity of the amino acid being coupled can be compromised, especially when using carbodiimide (B86325) coupling reagents without racemization suppressants like 1-hydroxybenzotriazole (B26582) (HOBt).[3]

  • Guanidinylation: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the free amino group of the PEG linker to form a guanidinium (B1211019) group, which is an irreversible chain termination. This can be minimized by pre-activating the amino acid before adding it to the reaction mixture.

  • Di-PEGylation: If the molecule you are reacting with the amino terminus has more than one reactive site for amines, you might get multiple PEG linkers attached.

Q3: What are the potential side reactions involving the benzyl ester terminus?

The benzyl ester terminus is generally stable under standard amide coupling conditions but can be susceptible to certain reactions.

  • Premature Cleavage: While relatively robust, the benzyl ester can be sensitive to strong acidic or basic conditions. For instance, repetitive treatments with strong acids used for Boc deprotection in solid-phase peptide synthesis could potentially lead to some cleavage.[3]

  • Transesterification: Nucleophilic side chains of amino acids, such as the hydroxyl groups of serine, threonine, or tyrosine, or the thiol group of cysteine, could potentially attack the benzyl ester carbonyl group. This would result in the formation of an undesired ester or thioester linkage with the amino acid side chain and the release of benzyl alcohol. This reaction is generally slow but can be catalyzed by strong bases.[5]

  • Hydrolysis: In aqueous solutions, particularly at non-neutral pH, the benzyl ester can hydrolyze to the corresponding carboxylic acid. This process is slower than for more activated esters like NHS esters but can occur over time, especially at elevated temperatures.[6][7]

Troubleshooting Guides

Problem 1: Low Yield of the Desired PEGylated Product
Potential Cause Troubleshooting Steps
Hydrolysis of Activated Species If coupling an activated acid (e.g., NHS ester) to the amino group of the PEG linker, perform the reaction at a neutral to slightly acidic pH (6.5-7.5) to minimize hydrolysis of the activated ester.[7] Work with anhydrous solvents where possible.
Guanidinylation of the Amino Group When using uronium/aminium coupling reagents, pre-activate the carboxylic acid component for a few minutes before adding the this compound to the reaction.
Steric Hindrance The PEG chain can cause steric hindrance. Increase reaction times or temperature moderately. Consider using a coupling reagent known to be effective for sterically hindered couplings.
Precipitation of Reagents Ensure all components are fully dissolved in the chosen solvent system. The PEG linker can help improve solubility, but the substrate may have limited solubility.[8]
Problem 2: Identification of Unexpected Byproducts in Mass Spectrometry
Mass Shift Observed Potential Side Reaction Suggested Mitigation
-90 Da from expected product Loss of the benzyl group from the ester terminus due to premature cleavage or hydrolysis.Avoid strong acidic or basic conditions. Ensure purification steps are performed at or near neutral pH.
+16 Da, +32 Da, etc. Oxidation of the PEG chain.Degas all buffers and solvents. Consider adding antioxidants like BHT if compatible with your reaction.
Mass corresponding to your peptide/protein + PEG-acid Hydrolysis of the benzyl ester prior to or during the intended reaction.Confirm the purity of the starting this compound. Use anhydrous conditions for the reaction if possible.
Mass corresponding to a dimer of your peptide/protein linked by PEG If the target molecule has multiple reactive sites, cross-linking can occur.Use a significant molar excess of the PEG linker to favor mono-PEGylation.

Experimental Protocols

Protocol 1: General Procedure for Coupling an N-Protected Amino Acid to the Amino Terminus of this compound
  • Dissolution: Dissolve the N-protected amino acid (1.0 eq) and a coupling agent such as HBTU (1.0 eq) in an anhydrous solvent like DMF or NMP.

  • Activation: Add a non-nucleophilic base like diisopropylethylamine (DIEA) (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to activate the amino acid.

  • Coupling: Add a solution of this compound (1.1 eq) in the same solvent to the activated amino acid mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by a suitable method (e.g., LC-MS, TLC).

  • Work-up and Purification: Quench the reaction (e.g., with water) and extract the product. Purify by an appropriate chromatographic method (e.g., silica (B1680970) gel chromatography or reverse-phase HPLC).

Protocol 2: Cleavage of the Benzyl Ester to Yield a Free Carboxylic Acid
  • Catalyst Preparation: Prepare a slurry of Palladium on carbon (10% w/w) in a suitable solvent like methanol, ethanol, or ethyl acetate.

  • Hydrogenolysis: Dissolve the PEGylated compound bearing the benzyl ester in the same solvent and add it to the catalyst slurry.

  • Reaction: Purge the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by LC-MS or TLC. The reaction is typically complete within 2-16 hours.

  • Filtration and Concentration: Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure to obtain the product with a free carboxylic acid.

Visualizations

Side_Reactions cluster_reactants Reactants cluster_desired Desired Reaction cluster_side Potential Side Reactions Amino_PEG_Bn H₂N-PEG₄-COOBn Desired_Product R-CO-NH-PEG₄-COOBn Amino_PEG_Bn->Desired_Product Coupling Guanidinylation Guanidinylated PEG (Chain Termination) Amino_PEG_Bn->Guanidinylation Hydrolysis H₂N-PEG₄-COOH (Hydrolyzed Linker) Amino_PEG_Bn->Hydrolysis H₂O / pH AA_COOH R-COOH (Protected Amino Acid) AA_COOH->Desired_Product Racemization Racemized Product AA_COOH->Racemization Base/Coupling Agent Coupling_Agent Coupling Agent (e.g., HBTU/DIEA) Coupling_Agent->Desired_Product Coupling_Agent->Guanidinylation Reacts with NH₂ Transesterification Side-Chain Esterification (e.g., with Ser/Thr/Tyr) Desired_Product->Transesterification Nucleophilic Attack by Side Chain Racemization->Desired_Product Incorporation

Caption: Potential reaction pathways for this compound.

Troubleshooting_Workflow Start Experiment Start: Coupling with this compound Check_Yield Check Reaction Yield Start->Check_Yield Low_Yield Low Yield Check_Yield->Low_Yield No Good_Yield Acceptable Yield Check_Yield->Good_Yield Yes Troubleshoot_Yield Troubleshoot Yield: - Check reagent purity - Optimize pH (6.5-7.5) - Pre-activate acid - Use anhydrous solvents Low_Yield->Troubleshoot_Yield Analyze_Purity Analyze Product Purity (LC-MS) Good_Yield->Analyze_Purity Pure Product is Pure Analyze_Purity->Pure Yes Impure Unexpected Peaks Analyze_Purity->Impure No End Proceed with Experiment Pure->End Identify_Byproducts Identify Byproducts: - Check for mass of hydrolyzed linker (-90 Da) - Look for racemized diastereomers - Check for guanidinylation (+41 Da) Impure->Identify_Byproducts Troubleshoot_Yield->Start Re-run Identify_Byproducts->Start Re-run with modifications

Caption: A troubleshooting workflow for experiments.

References

Technical Support Center: Enhancing Solubility of Peptide-PEG4 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the experimental use of peptide-PEG4 conjugates.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common solubility issues with your peptide-PEG4 conjugates.

Problem 1: Lyophilized Peptide-PEG4 Conjugate Fails to Dissolve in Aqueous Buffer

  • Possible Causes:

    • Peptide Properties: The intrinsic properties of the peptide, such as a high content of hydrophobic amino acids, can significantly limit aqueous solubility.[1] The short PEG4 chain may not be sufficient to counteract strong hydrophobic interactions.

    • Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), where the net charge is zero, leading to aggregation and precipitation.[2]

    • Aggregation during Lyophilization: The lyophilization process itself can sometimes induce the formation of aggregates that are difficult to resolubilize.[2][3]

  • Solutions:

    • Assess Peptide Characteristics: Before attempting to dissolve the entire sample, it is crucial to test the solubility of a small aliquot.[1][2] Analyze the amino acid sequence to determine its net charge and hydrophobicity. This will inform the initial choice of solvent.[1][4]

    • pH Adjustment:

      • Acidic Peptides (net negative charge): Attempt to dissolve in a small amount of a basic buffer, such as 10% ammonium (B1175870) bicarbonate, and then dilute with the desired aqueous buffer.[1]

      • Basic Peptides (net positive charge): Try dissolving in a small amount of an acidic solution, like 10% acetic acid, before diluting with your buffer.[1][5]

    • Use of Co-solvents: For neutral or hydrophobic peptides, initial dissolution in a minimal amount of an organic co-solvent is often effective.

      • Start with a small volume of dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[1][2][4]

      • Once dissolved, add this solution dropwise into the aqueous buffer with constant, gentle stirring to prevent "salting out".[2]

    • Physical Dissolution Aids:

      • Sonication: A brief sonication in a water bath can help break up aggregates and facilitate dissolution.[1][2]

      • Gentle Warming: Warming the solution to around 37°C can increase the solubility of some conjugates, but monitor for any signs of degradation.[1][2]

Problem 2: Peptide-PEG4 Conjugate Precipitates Upon Addition to Aqueous Buffer

  • Possible Cause:

    • "Salting Out": Rapidly adding a concentrated organic solution of the conjugate to an aqueous buffer can cause localized high concentrations, leading to immediate precipitation.[2]

  • Solution:

    • Slow, Dropwise Addition: Add the dissolved peptide-organic solvent mixture to the aqueous buffer very slowly, drop-by-drop, while gently stirring the buffer.[2] This ensures gradual mixing and helps prevent precipitation.

Problem 3: Gel Formation Observed During Solubilization

  • Possible Cause:

    • Intermolecular Hydrogen Bonding: Peptides with a high content of amino acids such as Glutamine (Gln), Serine (Ser), and Threonine (Thr) can form extensive intermolecular hydrogen bonds, leading to gel formation.[2]

  • Solution:

    • Disrupt Hydrogen Bonds: Initially dissolve the peptide-PEG4 conjugate in a small amount of a strong organic solvent like DMSO or DMF to disrupt these interactions before slow dilution into the aqueous buffer.[2] Adjusting the pH away from the peptide's pI can also help.[2]

Frequently Asked Questions (FAQs)

Q1: What is the first and most critical step when facing a solubility issue with a new peptide-PEG4 conjugate?

A1: Always begin by testing the solubility of a small aliquot of your conjugate.[1][2] This conserves your valuable material. Assess the peptide's amino acid sequence to predict its overall charge and hydrophobicity, which will guide your selection of an appropriate initial solvent.[1][4]

Q2: How does the short PEG4 chain affect solubility compared to longer PEG chains?

A2: While PEGylation generally enhances solubility, the effect of a short PEG4 chain is less pronounced than that of longer PEG chains.[6] For highly hydrophobic peptides, a PEG4 modification alone may not be sufficient to ensure high aqueous solubility, often necessitating the use of co-solvents or pH adjustments.

Q3: Can the choice of buffer impact the solubility of my peptide-PEG4 conjugate?

A3: Yes, the buffer composition and pH are critical. The pH should be adjusted to be at least one unit away from the peptide's isoelectric point (pI) to maximize charge and electrostatic repulsion between molecules, thereby discouraging aggregation.[2] The ionic strength of the buffer can also influence solubility.

Q4: Are there any excipients that can help improve the solubility of peptide-PEG4 conjugates?

A4: Yes, certain excipients can act as solubilizing agents. These include non-ionic surfactants (e.g., Polysorbate 20, Polysorbate 80), sugars (e.g., sucrose, mannitol), and amino acids (e.g., arginine, glycine).[7] These should be tested on a small scale to determine their efficacy and compatibility with your experimental system.

Q5: How should I handle a peptide-PEG4 conjugate that is sensitive to oxidation?

A5: For peptides containing residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), it is advisable to use degassed buffers to minimize oxidation.[8] When using an organic co-solvent, DMF is often a better choice than DMSO, as DMSO can oxidize sensitive residues.[4]

Quantitative Data on Solubility Improvement Strategies

The following table provides illustrative data on how different formulation strategies can impact the solubility of a hypothetical hydrophobic peptide-PEG4 conjugate. Actual results will vary depending on the specific peptide sequence.

Strategy Conditions Solubility of Peptide-PEG4 Conjugate (mg/mL) Observations
Aqueous Buffer Alone Phosphate Buffered Saline (PBS), pH 7.4< 0.1Insoluble, visible particulates
pH Adjustment 0.1 M Acetic Acid, pH 3.01.5Clear solution
0.1 M Ammonium Bicarbonate, pH 8.51.2Clear solution
Co-solvent 10% DMSO in PBS, pH 7.42.5Clear solution
30% Acetonitrile in Water3.0Clear solution
Excipient Addition 5% Arginine in PBS, pH 7.40.8Improved solubility, some haze
0.1% Polysorbate 20 in PBS, pH 7.41.0Clear solution

Experimental Protocols

Protocol 1: Step-by-Step Solubilization of a Hydrophobic Peptide-PEG4 Conjugate

  • Preparation:

    • Allow the lyophilized peptide-PEG4 conjugate vial to equilibrate to room temperature before opening to minimize moisture uptake.

    • Centrifuge the vial briefly to ensure all the powder is at the bottom.

  • Initial Dissolution in Organic Solvent:

    • Add a minimal volume of anhydrous DMSO or DMF (e.g., 20-50 µL for 1 mg of conjugate) to the vial.

    • Gently vortex or sonicate for a few minutes until the conjugate is completely dissolved, yielding a clear solution.

  • Dilution into Aqueous Buffer:

    • In a separate tube, prepare the desired aqueous buffer.

    • Using a pipette, slowly add the peptide-organic solvent solution dropwise to the aqueous buffer while gently and continuously stirring.

    • Visually monitor the solution for any signs of precipitation (cloudiness). If precipitation occurs, you may have exceeded the solubility limit at that concentration.

  • Final Preparation and Storage:

    • Once the desired concentration is reached and the solution remains clear, it is ready for use.

    • For long-term storage, it is recommended to filter-sterilize the solution, aliquot it into single-use volumes, and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Determining the Optimal pH for Solubilization

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of the peptide-PEG4 conjugate in an appropriate organic solvent (e.g., DMSO) as described in Protocol 1.

  • Buffer Preparation:

    • Prepare a series of buffers with a range of pH values (e.g., from pH 3 to pH 9).

  • Solubility Testing:

    • In separate microcentrifuge tubes, add a small, fixed volume of the stock solution.

    • To each tube, add an equal volume of one of the prepared buffers, vortex briefly, and allow to equilibrate for 30 minutes.

    • Visually inspect each tube for precipitation.

  • Quantification (Optional):

    • Centrifuge the tubes to pellet any insoluble material.

    • Carefully remove the supernatant and measure the concentration of the dissolved conjugate using a suitable analytical method (e.g., UV-Vis spectroscopy at a relevant wavelength or HPLC).

    • Plot the solubility against the pH to determine the optimal pH range for dissolution.

Visualizing Experimental Workflows

Caption: Workflow for troubleshooting the dissolution of a lyophilized peptide-PEG4 conjugate.

Co_solvent_Dilution_Workflow start Start: Hydrophobic Peptide-PEG4 dissolve_organic Dissolve in Minimal Organic Solvent (e.g., DMSO) start->dissolve_organic dropwise_addition Add Organic Solution Dropwise to Aqueous Buffer with Gentle Stirring dissolve_organic->dropwise_addition prepare_aqueous Prepare Aqueous Buffer prepare_aqueous->dropwise_addition observe Observe for Precipitation dropwise_addition->observe clear_solution Clear Solution: Ready for Use observe->clear_solution No precipitate_formed Precipitate Forms: Solubility Limit Exceeded observe->precipitate_formed Yes

Caption: Workflow for the solubilization of a hydrophobic peptide-PEG4 conjugate using a co-solvent.

References

Technical Support Center: Scaling Up Amino-PEG4-benzyl ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Amino-PEG4-benzyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this critical heterobifunctional linker. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up the synthesis of this compound?

A1: The primary challenges in scaling up this synthesis include:

  • Maintaining Anhydrous Conditions: The esterification reaction is sensitive to water, which can lead to low yields due to hydrolysis of the benzyl (B1604629) ester.

  • Efficient Water Removal: Azeotropic removal of water becomes more challenging at a larger scale, requiring efficient Dean-Stark traps or other engineering solutions.

  • Controlling Racemization: The amino acid moiety is susceptible to racemization, especially at elevated temperatures in the presence of acid and certain solvents.[1][2][3]

  • Side Reactions: The formation of by-products, such as di-acylated species or intramolecular cyclization products, can become more prevalent at scale.

  • Purification: The purification of the final product can be complex due to the presence of unreacted starting materials, by-products, and the PEG linker's inherent polydispersity (if applicable). The oily nature of many PEG compounds can also complicate isolation.[4][5]

  • Raw Material Quality: The purity of starting materials, particularly the PEG raw material, can introduce impurities that affect the reaction and final product quality.[6]

Q2: What are the recommended reaction conditions for the synthesis of this compound?

A2: The synthesis is typically a Fischer-Speier esterification. Key recommended conditions include:

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) is a commonly used acid catalyst.

  • Solvent: A solvent that forms an azeotrope with water is necessary for its removal. While historically benzene (B151609) or toluene (B28343) were used, safer alternatives like cyclohexane (B81311) are now recommended to minimize racemization.[2][7]

  • Temperature: The reaction is typically run at the reflux temperature of the chosen solvent to facilitate azeotropic water removal.

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions.

Q3: How can I minimize racemization during the synthesis?

A3: Minimizing racemization is crucial for maintaining the stereochemical integrity of the amino acid portion of the molecule. Strategies include:

  • Solvent Choice: Avoid high-boiling point solvents like toluene which can promote racemization. Cyclohexane is a preferred alternative.[2][7]

  • Temperature Control: While reflux is necessary for water removal, prolonged exposure to high temperatures should be avoided.

  • Reaction Time: Optimize the reaction time to ensure complete conversion without unnecessary heating.

  • Base Addition: The use of a non-nucleophilic base can be explored to neutralize any excess acid after the reaction is complete, though this must be carefully controlled to avoid other side reactions.

Q4: What are the best practices for purifying this compound at a larger scale?

A4: Purification strategies for PEGylated compounds at scale include:

  • Crystallization: If the product is a solid, crystallization is often the most effective method for purification. The tosylate salt of the product can sometimes facilitate crystallization.[7]

  • Column Chromatography: For non-crystalline products, silica (B1680970) gel column chromatography is a common method. However, this can be challenging and costly to scale up.

  • Complexation and Precipitation: A newer technique involves the complexation of PEG-containing molecules with salts like magnesium chloride to induce precipitation, allowing for easier isolation and purification.[4][5]

  • Aqueous Two-Phase Separation (ATPS): This technique can be used for the selective purification of PEGylated molecules.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction- Ensure efficient removal of water using a properly sized Dean-Stark trap. - Verify the quality and stoichiometry of the catalyst (p-TsOH). - Increase reaction time, monitoring progress by TLC or LC-MS.
Hydrolysis of the ester- Ensure all reagents and solvents are anhydrous. - Maintain a dry, inert atmosphere throughout the reaction.
Inefficient work-up- Optimize extraction and washing procedures to minimize product loss.
Product is an oil and difficult to isolate Inherent property of the PEGylated compound- Attempt to form a salt (e.g., tosylate or hydrochloride) which may be crystalline. - Explore complexation with MgCl₂ to induce precipitation.[4][5]
Presence of impurities- Improve the purification of starting materials. - Optimize the purification of the final product.
High levels of racemization High reaction temperature- Use a lower boiling point azeotropic solvent like cyclohexane instead of toluene.[2][7]
Prolonged reaction time- Monitor the reaction closely and stop it once complete.
Inappropriate solvent- Toluene has been shown to cause racemization in similar syntheses.[2]
Presence of multiple impurities in the final product Side reactions- Optimize the stoichiometry of reagents. - Control the reaction temperature carefully. - Consider using protecting groups for reactive functionalities if necessary.
Impure starting materials- Source high-purity starting materials, especially the PEG reagent which can contain peroxides.[6] - Characterize all starting materials before use.
Difficulty in removing unreacted starting materials Similar polarity to the product- Optimize chromatographic conditions (e.g., solvent gradient, column packing). - Consider a chemical quench of the unreacted starting material if possible.

Experimental Protocols

General Protocol for the Synthesis of this compound p-toluenesulfonate salt

This protocol is a general guideline and should be optimized for specific scales and equipment.

  • Reaction Setup:

    • Equip a reaction vessel with a mechanical stirrer, a temperature probe, a Dean-Stark apparatus connected to a condenser, and a nitrogen inlet.

    • Charge the vessel with cyclohexane (as the solvent), the starting amino-PEG4 acid, and benzyl alcohol (in slight excess).

    • Add p-toluenesulfonic acid monohydrate (approximately 1.2 equivalents).

  • Reaction Execution:

    • Heat the mixture to reflux under a nitrogen atmosphere.

    • Continuously remove the water that collects in the Dean-Stark trap.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add ethyl acetate (B1210297) to precipitate the p-toluenesulfonate salt of the product.[7]

    • Stir the resulting slurry for 1-2 hours to ensure complete precipitation.

    • Collect the solid product by filtration and wash with cold ethyl acetate or diethyl ether.

    • Dry the product under vacuum.

  • Purification:

    • If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Data Presentation

Table 1: Impact of Solvent on Racemization in Amino Acid Benzyl Ester Synthesis

SolventBoiling Point of Azeotrope with Water (°C)Observed RacemizationReference
Benzene69.4High (Hazardous Solvent)[7]
Toluene84.1Can be significant, especially for sensitive amino acids[2]
Cyclohexane69.5Minimal to none[2][7]

Table 2: Typical Purity and Yield Data for this compound Synthesis (Lab Scale)

ParameterTypical ValueMethod of Analysis
Yield70-90%Gravimetric
Purity>95%HPLC, NMR
Enantiomeric Excess>99%Chiral HPLC

Note: These values are illustrative and can vary significantly based on reaction scale, conditions, and purification methods.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Starting Materials (Amino-PEG4-acid, Benzyl Alcohol, p-TsOH, Cyclohexane) reaction Azeotropic Reflux (Water Removal via Dean-Stark) start->reaction Heat cooling Cool to RT reaction->cooling precipitation Precipitate with Ethyl Acetate cooling->precipitation filtration Filter and Wash precipitation->filtration drying Vacuum Drying filtration->drying analysis QC Analysis (HPLC, NMR, Chiral HPLC) drying->analysis final_product Final Product: This compound analysis->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Yield or Purity Issue cause1 Incomplete Reaction problem->cause1 cause2 Side Reactions / Impurities problem->cause2 cause3 Racemization problem->cause3 cause4 Purification Issues problem->cause4 solution1a Optimize Water Removal cause1->solution1a Check solution1b Check Catalyst cause1->solution1b Verify solution2a Verify Raw Material Purity cause2->solution2a Analyze solution2b Control Temperature cause2->solution2b Adjust solution3 Use Cyclohexane cause3->solution3 Switch Solvent solution4a Optimize Chromatography cause4->solution4a Develop Method solution4b Attempt Salt Formation / Complexation cause4->solution4b Investigate

Caption: Troubleshooting logic for scaling up this compound synthesis.

References

impact of buffer choice on Amino-PEG4-benzyl ester reaction efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Amino-PEG4-benzyl ester for bioconjugation. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting the NHS ester of an this compound with a primary amine?

The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines (such as the N-terminus of a protein or the ε-amino group of lysine) is between 7.2 and 8.5.[1][2] Within this range, a favorable balance is achieved: the primary amine groups are sufficiently deprotonated to be nucleophilic and react with the NHS ester, while the rate of hydrolysis of the NHS ester remains manageable.[2][3] For many protein labeling applications, a pH of 8.3-8.5 is recommended.[3][4][5]

Q2: Which buffers are compatible with this compound (NHS ester) reactions?

It is crucial to use a buffer that does not contain primary amines. Compatible buffers include:

  • Phosphate-Buffered Saline (PBS)[2][6]

  • HEPES[1][2]

  • Borate[1][2]

  • Carbonate/Bicarbonate[1][2]

A common choice is 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate buffer.[3][4]

Q3: Which buffers must be avoided for this conjugation reaction?

Buffers containing primary or secondary amines must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[2] Incompatible buffers include:

If your molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or desalting columns is necessary before starting the conjugation.[2]

Q4: How should I dissolve and handle the this compound reagent?

Many NHS ester reagents, including those with hydrophobic benzyl (B1604629) groups, are not readily soluble in aqueous buffers.[1][6] The recommended procedure is to first dissolve the reagent in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[4][6] This stock solution is then added to the aqueous reaction mixture containing the target molecule. The final concentration of the organic solvent should typically be kept below 10% to avoid denaturation of proteins.[8][9] It is critical to use anhydrous (dry) solvents, as the NHS ester is moisture-sensitive and will hydrolyze.[6][10]

Q5: How can I stop or "quench" the reaction?

The reaction can be stopped by adding a buffer containing a high concentration of primary amines.[1] This quenches any unreacted NHS ester. Common quenching buffers include Tris or glycine, added to a final concentration of 20-50 mM.[2]

Troubleshooting Guide

Problem: Low or no conjugation efficiency.

This is a common issue that can arise from several factors related to the reaction conditions. Use the following guide to troubleshoot your experiment.

Potential Cause Recommended Solution
Incorrect Buffer pH The reaction pH is critical. If the pH is too low (<7), the target primary amines will be protonated (-NH3+) and non-nucleophilic, preventing the reaction.[3] If the pH is too high (>8.5-9), the hydrolysis of the NHS ester will be very rapid, consuming the reagent before it can react with the target.[2][3] Verify the pH of your reaction buffer and ensure it is within the optimal 7.2-8.5 range.
Incompatible Buffer You are using a buffer containing primary amines (e.g., Tris, glycine). These buffer components will react with the NHS ester and compete with your target molecule.[2] Perform a buffer exchange into a compatible, amine-free buffer like PBS, HEPES, or Borate before the reaction.[10]
Hydrolysis of NHS Ester The this compound reagent is moisture-sensitive. The NHS ester can hydrolyze and become non-reactive if exposed to water before the reaction.[10] Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] Dissolve the reagent in anhydrous DMSO or DMF immediately before use and do not prepare aqueous stock solutions for storage.[10]
Suboptimal Reagent Concentration For reactions with dilute protein solutions, a greater molar excess of the NHS ester reagent is required to achieve a good labeling level.[10] Consider performing small-scale trial reactions with varying molar ratios of the NHS ester to your target molecule (e.g., 5:1, 10:1, 20:1) to determine the optimal ratio.[3]
Benzyl Ester Hydrolysis While the primary concern is the hydrolysis of the NHS ester, the benzyl ester itself can be susceptible to hydrolysis under highly alkaline (pH > 9) or acidic (pH < 5) conditions, though it is generally more stable at the recommended neutral to slightly basic pH range for NHS chemistry.[11][12] Ensure you are working within the recommended pH 7.2-8.5 range to minimize this side reaction.

Quantitative Data: pH Impact on Reaction Kinetics

The efficiency of the this compound reaction is a trade-off between the amidation of the target amine and the hydrolysis of the NHS ester. Both reaction rates increase with pH, but not proportionally. The data below, adapted from a study on porphyrin-NHS esters, illustrates how pH affects the reaction half-time (t½), which is the time required for half of the NHS ester to be consumed in the conjugation reaction.

Table 1: Effect of pH on the Half-Time of an NHS Ester Conjugation Reaction

pHReaction Half-Time (t½)Relative Reaction Rate
8.080 minutes1x
8.520 minutes4x
9.010 minutes8x

Data adapted from a study on the conjugation of mPEG4-NH2 with porphyrin-NHS esters.[13] This demonstrates that while the reaction is significantly faster at higher pH, the competing hydrolysis reaction also accelerates. The optimal pH aims to maximize the conjugation yield before the reagent is fully hydrolyzed.

Diagrams: Reaction Logic and Workflow

cluster_0 Buffer Choice & pH cluster_1 Reaction Pathways cluster_2 Reaction Outcomes pH Reaction pH Amine Target Primary Amine (R-NH2) pH->Amine Deprotonates (Activates) (Higher pH ↑) NHS This compound (NHS-Ester) pH->NHS Promotes Hydrolysis (Higher pH ↑) Buffer Buffer System (e.g., Phosphate, Borate) Buffer->pH Dictates Conjugate Stable Amide Bond (Desired Product) Amine->Conjugate NHS->Conjugate Hydrolyzed Inactive Hydrolyzed Ester (Side Product) NHS->Hydrolyzed Water Water (H2O) Water->Hydrolyzed

Caption: Logical diagram of the competing reaction pathways.

arrow arrow prep_target 1. Prepare Target Molecule (Buffer Exchange to PBS, pH 7.2-8.5) reaction 3. Initiate Reaction (Add Reagent to Target Molecule) prep_target->reaction prep_reagent 2. Prepare Reagent Stock (Dissolve Ester in Anhydrous DMSO) prep_reagent->reaction incubate 4. Incubate (30-60 min at RT or 2h on ice) reaction->incubate quench 5. Quench Reaction (Add Tris or Glycine) incubate->quench purify 6. Purify Conjugate (Dialysis or Desalting Column) quench->purify analyze 7. Analyze Product purify->analyze

Caption: A typical experimental workflow for conjugation.

Experimental Protocols

Protocol: General Labeling of a Protein with this compound (NHS ester active form)

This protocol provides a general procedure for conjugating an amine-reactive this compound to a protein containing primary amines.

I. Materials Required

  • Protein of interest in a compatible, amine-free buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-8.5).

  • This compound (NHS-activated form).

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification equipment: Desalting column or dialysis cassettes.

II. Procedure

  • Prepare the Protein Solution: a. If necessary, perform a buffer exchange to transfer the protein into an amine-free buffer such as PBS at a pH between 7.2 and 8.5. b. Adjust the protein concentration to 1-10 mg/mL.[3] Protein concentrations below 2 mg/mL may decrease reaction efficiency.[14]

  • Prepare the NHS Ester Reagent: a. Allow the vial of the this compound to warm to room temperature before opening to prevent moisture condensation.[2] b. Immediately before use, prepare a 10 mM stock solution of the reagent by dissolving it in anhydrous DMSO or DMF.[9] c. Note: Do not prepare aqueous stock solutions of the reagent as the NHS ester will hydrolyze. Discard any unused reconstituted reagent.[10]

  • Perform the Conjugation Reaction: a. Add a calculated molar excess of the dissolved NHS ester solution to the protein solution. A 10- to 20-fold molar excess is a common starting point.[9][15] b. Ensure the volume of added organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.[9] c. Mix the components thoroughly by gentle vortexing or inversion. d. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9] Longer incubation times may be needed but can also lead to more hydrolysis.

  • Quench the Reaction: a. Stop the reaction by adding the Quenching Buffer (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM.[2] b. Incubate for an additional 15 minutes to ensure all unreacted NHS ester is deactivated.[16]

  • Purify the Conjugate: a. Remove the unreacted this compound, hydrolyzed reagent, and quenching buffer from the labeled protein. b. This is typically achieved using a desalting column (gel filtration) or through dialysis against a suitable buffer like PBS.[2][3]

  • Characterize and Store: a. Characterize the final conjugate to determine the degree of labeling (DOL) using appropriate analytical techniques (e.g., spectrophotometry if the label has a chromophore, or mass spectrometry). b. Store the purified PEGylated protein under conditions that are optimal for the non-modified protein.[9]

References

Technical Support Center: Monitoring Amino-PEG4-benzyl Ester Reactions by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) to monitor the progress of reactions involving Amino-PEG4-benzyl ester.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for monitoring a reaction with this compound?

A1: A good starting point for method development is a reversed-phase HPLC method. The benzyl (B1604629) ester group provides a UV chromophore for detection.

Experimental Protocol: Starting HPLC Method

ParameterRecommendation
Column C18, 4.6 x 150 mm, 3-5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 90:10 A:B).

Q2: I am seeing significant peak tailing for my this compound starting material. What could be the cause and how can I fix it?

A2: Peak tailing for amine-containing compounds is a common issue in reversed-phase HPLC.[1] It is often caused by the interaction of the basic amine group with acidic silanol (B1196071) groups on the surface of the silica-based column packing.[1]

Troubleshooting Peak Tailing

Potential CauseSolution
Secondary Silanol Interactions Use a base-deactivated column or an end-capped C18 column.[1]
Add a competing base to the mobile phase, such as 0.1% triethylamine (B128534) (TEA). Note: TEA can be difficult to remove from the column.
Lowering the pH of the mobile phase can protonate the silanol groups and reduce interaction, but may not be suitable for all analytes.
Column Overload Reduce the sample concentration or injection volume.[2]
Column Contamination Flush the column with a strong solvent wash. If the problem persists, the column may need to be replaced.[3]

Q3: My product peak is very broad. Why is this happening?

A3: Peak broadening with PEGylated molecules can occur due to the polymeric nature of the PEG chain, leading to a heterogeneous population of molecules with slightly different conformations. Other common causes of broad peaks in HPLC include issues with the mobile phase, column, or system hardware.[4]

Troubleshooting Broad Peaks

Potential CauseSolution
Mobile Phase Mismatch Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[5]
Low Flow Rate Ensure the flow rate is optimal for the column dimensions. A flow rate that is too low can lead to band broadening.[4]
Column Degradation The column may be aging or contaminated. Try cleaning the column according to the manufacturer's instructions or replace it.[2]
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.[6]

Q4: I am observing unexpected peaks in my chromatogram. How do I identify them?

A4: Unexpected peaks can be due to impurities in the starting materials, side products, degradation of the analyte, or ghost peaks from the HPLC system itself.

Troubleshooting Workflow: Investigating Unexpected Peaks

G start Unexpected Peak Observed blank Inject a Blank (Mobile Phase) start->blank peak_present Peak Present in Blank? blank->peak_present ghost_peak Ghost Peak: - Contaminated Mobile Phase - Carryover from Previous Injection - System Bleed peak_present->ghost_peak Yes no_ghost_peak Peak is Sample-Related peak_present->no_ghost_peak No degradation Analyze Sample Over Time (e.g., 0, 4, 8 hours at RT) no_ghost_peak->degradation peak_grows Peak Area Increases? degradation->peak_grows degradation_product Degradation Product: - Benzyl ester hydrolysis? - Oxidation? peak_grows->degradation_product Yes stable_peak Peak is a Stable Impurity or Side Product peak_grows->stable_peak No

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Evaluating Amino-PEG4-benzyl ester and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. A PROTAC molecule's efficacy is critically dependent on its tripartite structure: a warhead to bind the protein of interest (POI), an E3 ligase ligand, and a linker that connects these two elements. The linker, far from being a passive spacer, profoundly influences a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex, ultimately dictating its degradation efficiency.[1][2][3]

This guide provides a comparative analysis of Amino-PEG4-benzyl ester, a commercially available PROTAC linker, with other commonly employed linker classes. By examining their structural characteristics and presenting supporting experimental data, we aim to provide a valuable resource for the rational design and optimization of novel protein degraders.

Understanding this compound

This compound is a heterobifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) chain of four units, an amino group for conjugation, and a benzyl (B1604629) ester moiety.[4] This combination of features imparts a degree of flexibility and hydrophilicity due to the PEG chain, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[1][5] The presence of the benzyl group introduces a semi-rigid aromatic component, which can influence the conformational properties of the linker.

Comparative Analysis of PROTAC Linkers

The selection of a linker is a critical step in PROTAC design, with different classes of linkers offering distinct advantages and disadvantages. The most common linker motifs are flexible chains, such as PEG and alkyl chains, and rigid linkers that incorporate cyclic structures.[1][2][3][6]

Flexible Linkers: PEG vs. Alkyl Chains

Polyethylene glycol (PEG) and alkyl chains are the most widely used flexible linkers in PROTAC development due to their synthetic accessibility and the ease with which their length can be modulated.[1]

  • PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are hydrophilic and can improve the aqueous solubility of PROTACs.[2][5] This enhanced solubility can be advantageous for in vivo applications. Statistics show that approximately 55% of published PROTACs utilize PEG linkers.[1]

  • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically straightforward, they are generally more hydrophobic than PEG linkers, which can impact solubility but may enhance cell permeability in some cases.[2]

The choice between a PEG and an alkyl linker, and indeed the optimal length of the linker, is highly dependent on the specific POI and E3 ligase pair and must be determined empirically.[1]

The Rise of Rigid Linkers

More recently, rigid linkers incorporating structures like piperazine, piperidine, or aromatic rings have gained traction.[1] These linkers introduce conformational constraints, which can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability.[3][6]

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables provide a comparative summary of the performance of well-characterized PROTACs with different linker types targeting the epigenetic reader protein BRD4 and Bruton's tyrosine kinase (BTK).

Table 1: Comparison of BRD4-Targeting PROTACs

PROTACE3 Ligase LigandLinker TypeCell LineDC50 (nM)Dmax (%)
ARV-771 VHLPEG/Alkyl22Rv1< 5> 95%[7]
MZ1 VHLPEG/AlkylH661, H8388, 23Complete at 100 nM[8]
ARV-825 CereblonPEG/AlkylBurkitt's Lymphoma< 1Not Reported[8]
dBET1 CereblonPEG/AlkylMV4-11~1> 90%
PLX-3618 CereblonNot SpecifiedMV-4-115.9> 90%[9]

Table 2: Comparison of BTK-Targeting PROTACs

PROTACE3 Ligase LigandLinker TypeCell LineDC50 (nM)Dmax (%)
MT-802 CereblonPEGNAMALWA14.6> 99%[10][11]
Compound 9 (Zorba et al.) Cereblon18-atom PEG-basedRamos~6Not Reported[12]

Visualizing PROTAC Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow for evaluating PROTAC efficacy, and the logical relationships in linker design.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation Experimental_Workflow start Start: PROTAC Synthesis cell_culture Cell Culture & Treatment with PROTAC start->cell_culture permeability Cellular Permeability Assay (e.g., PAMPA, Caco-2) start->permeability ternary_complex Ternary Complex Analysis (e.g., ITC, SPR) start->ternary_complex lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification western_blot Western Blot Analysis quantification->western_blot data_analysis Data Analysis: DC50 & Dmax Determination western_blot->data_analysis end End: Linker Optimization data_analysis->end permeability->end ternary_complex->end Linker_Properties Linker_Choice PROTAC Linker Choice Composition Composition (e.g., PEG, Alkyl, Rigid) Linker_Choice->Composition Length Length (Number of atoms) Linker_Choice->Length Flexibility Flexibility vs. Rigidity Linker_Choice->Flexibility Properties Physicochemical Properties Composition->Properties impacts Length->Properties impacts Flexibility->Properties impacts Performance PROTAC Performance Properties->Performance influences

References

Benzyl Ester vs. t-Butyl Ester PEG Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical decision in the design of advanced drug delivery systems, such as antibody-drug conjugates (ADCs) and prodrugs. The linker's properties dictate the stability of the conjugate in circulation, the mechanism of drug release, and ultimately, the therapeutic index of the drug. Among the various linker technologies, ester-based linkers offer a versatile platform for controlled drug release. This guide provides an objective, data-driven comparison of two common ester-based polyethylene (B3416737) glycol (PEG) linkers: benzyl (B1604629) esters and t-butyl esters.

Executive Summary

Benzyl ester and t-butyl ester PEG linkers present distinct advantages and disadvantages based on their chemical stability and cleavage mechanisms. Benzyl esters offer versatile cleavage options, including enzymatic hydrolysis and chemical methods like hydrogenolysis, but can be susceptible to premature cleavage in plasma. In contrast, t-butyl esters exhibit exceptional stability in biological media, making them ideal for applications requiring high circulatory stability, with drug release typically triggered by strong acidic conditions, which is a limitation for many therapeutic applications. The choice between these two linkers will depend on the specific requirements of the drug delivery system, including the desired release trigger and the required stability profile.

Comparative Data Summary

The following table summarizes the key characteristics of benzyl ester and t-butyl ester PEG linkers based on available experimental data. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature; therefore, some data is extrapolated from studies on similar non-PEGylated ester compounds.

FeatureBenzyl Ester PEG Linkert-Butyl Ester PEG Linker
Structure PEG chain connected to a benzyl ester moietyPEG chain connected to a t-butyl ester moiety
Cleavage Mechanism Hydrogenolysis (e.g., Pd/C, H₂), strong acids (e.g., HBr in acetic acid), or enzymatic hydrolysis by plasma esterases.[1]Strong acidic conditions (e.g., trifluoroacetic acid).[2]
Plasma Stability Moderately stable; susceptible to enzymatic cleavage by plasma esterases. The half-life of benzyl benzoate (B1203000) in rat plasma is approximately 12 minutes.[3]Highly stable; resistant to enzymatic cleavage in plasma and gastrointestinal homogenate. Greater than 50% of a t-butyl ester prodrug remained intact after 1 hour in mouse plasma.[4][5]
Key Advantages - Versatile cleavage options (chemical and enzymatic).- Potential for enzyme-triggered release in the tumor microenvironment.- High stability in circulation, minimizing premature drug release and off-target toxicity.- Suitable for applications where drug release is desired under specific, strongly acidic conditions.
Key Disadvantages - Potential for premature drug release in plasma due to esterase activity, leading to off-target toxicity.- Hydrogenolysis conditions may not be compatible with all payloads.- Limited cleavage options; requires harsh acidic conditions not typically found in physiological settings.- Not suitable for applications requiring enzyme- or pH-triggered release in the physiological range.
Common Applications Prodrugs and bioconjugates where controlled release via enzymatic or chemical triggers is desired.Protecting group in synthesis; applications requiring very high in-vivo stability where cleavage at the target site is not the primary release mechanism.[4]

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol provides a generalized method for assessing the stability of ester-based PEG linkers in plasma.

Objective: To determine the rate of linker cleavage and the half-life of the conjugate in plasma.

Materials:

  • Test conjugate (benzyl ester or t-butyl ester PEG-linked molecule)

  • Control conjugate (with a stable, non-cleavable linker)

  • Human or mouse plasma (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724)

  • Internal standard for LC-MS analysis

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of the test and control conjugates in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution with plasma to a final concentration of 1 µM. The final DMSO concentration should be less than 1%.

  • Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Quenching: At each time point, quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard. This will precipitate the plasma proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact conjugate and/or the released payload.

  • Data Analysis: Plot the percentage of the intact conjugate remaining at each time point. Calculate the half-life (t₁/₂) of the conjugate in plasma.

Visualizations

Chemical Structures

Chemical Structures of Ester PEG Linkers cluster_0 Benzyl Ester PEG Linker cluster_1 t-Butyl Ester PEG Linker start_A Drug- peg_A (-O-CH2-CH2-)n- start_A->peg_A linker_A O-C(=O)-CH2-Ph peg_A->linker_A start_B Drug- peg_B (-O-CH2-CH2-)n- start_B->peg_B linker_B O-C(=O)-C(CH3)3 peg_B->linker_B

Caption: General structures of Benzyl Ester and t-Butyl Ester PEG Linkers.

Comparative Cleavage Pathways

Comparative Cleavage Pathways cluster_benzyl Benzyl Ester Linker cluster_tbutyl t-Butyl Ester Linker benzyl_intact Intact Benzyl Ester Conjugate benzyl_cleaved Cleaved Drug + Benzyl Alcohol benzyl_intact->benzyl_cleaved Hydrogenolysis (Pd/C, H2) or Strong Acid or Plasma Esterases tbutyl_intact Intact t-Butyl Ester Conjugate tbutyl_cleaved Cleaved Drug + Isobutylene + CO2 tbutyl_intact->tbutyl_cleaved Strong Acid (e.g., TFA) start

Caption: Cleavage mechanisms for Benzyl and t-Butyl Ester PEG linkers.

In-depth Comparison

Stability and Premature Cleavage

The most significant advantage of the t-butyl ester PEG linker is its exceptional stability in biological fluids.[4][5] The steric hindrance provided by the t-butyl group effectively shields the ester bond from hydrolysis by plasma esterases.[4] This high stability is crucial for applications where the drug conjugate must circulate for an extended period to reach its target, minimizing off-target toxicity due to premature drug release.

In contrast, benzyl ester PEG linkers are more susceptible to enzymatic cleavage in plasma.[3] While this can be a disadvantage in terms of off-target effects, it can also be exploited for controlled drug release if the esterases are more active at the target site, such as within a tumor microenvironment. The rate of hydrolysis can be modulated to some extent by modifying the chemical structure surrounding the ester bond.

Cleavage Conditions and Controlled Release

Benzyl ester PEG linkers offer a broader range of cleavage strategies.[1] Hydrogenolysis is a mild and efficient method for cleaving the benzyl ester, but it requires a palladium catalyst, which may not be suitable for all in vivo applications. Cleavage with strong acids is another option. The potential for enzymatic cleavage also opens up possibilities for designing linkers that are sensitive to specific enzymes overexpressed in target tissues.

The cleavage of t-butyl ester PEG linkers, on the other hand, is generally limited to harsh acidic conditions that are not present under normal physiological conditions.[2] This makes them less suitable for applications that require triggered release of the payload in a biological environment. Their primary utility lies in their stability as a protecting group during synthesis or in applications where the conjugate is designed to be internalized and degraded through other mechanisms within the target cell.

Conclusion

The choice between a benzyl ester and a t-butyl ester PEG linker is a critical decision in the design of a drug conjugate that must be guided by the specific therapeutic application.

  • Benzyl ester PEG linkers are more suited for applications where some degree of controlled release in the biological milieu is desired and can be tolerated, or where the versatile cleavage options can be leveraged.

  • t-Butyl ester PEG linkers are the preferred choice when paramount stability in circulation is required to minimize off-target toxicity, and where the release mechanism is independent of the linker's cleavage or occurs under specific, non-physiological conditions.

Researchers and drug developers should carefully consider the desired pharmacokinetic profile, the mechanism of action of the payload, and the characteristics of the target tissue when selecting the appropriate ester-based PEG linker. Further optimization of these linker systems will continue to play a vital role in the development of safer and more effective targeted therapies.

References

A Comparative Guide to the Characterization of Amino-PEG4-benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, polyethylene (B3416737) glycol (PEG) linkers are indispensable tools for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The precise characterization of these linkers is critical for ensuring the quality, consistency, and efficacy of the final conjugate. This guide provides a comparative analysis of Amino-PEG4-benzyl ester, a heterobifunctional linker, and its common synthetic precursor, Boc-NH-PEG4-benzyl ester, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Performance Comparison: this compound vs. Boc-NH-PEG4-benzyl ester

The primary difference between these two molecules is the presence of the tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the precursor. This difference is readily observable in both NMR and MS analysis, providing a clear method for monitoring the deprotection reaction and confirming the identity of the final product.

Structural Comparison
FeatureThis compoundBoc-NH-PEG4-benzyl ester
Chemical Formula C₁₈H₂₉NO₆C₂₃H₃₇NO₈
Molecular Weight 355.43 g/mol 455.55 g/mol
Terminal Group Primary Amine (-NH₂)Boc-protected Amine (-NHBoc)
Purpose Ready-to-use linker for conjugationProtected intermediate for synthesis

Analytical Data Comparison

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and ESI-MS analysis. These values are predicted based on standard chemical shift principles and common adduct formation in mass spectrometry.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
AssignmentThis compound (Predicted δ, ppm)Boc-NH-PEG4-benzyl ester (Predicted δ, ppm)Key Difference
Ar-H (Benzyl)7.30-7.40 (m, 5H)7.30-7.40 (m, 5H)No significant change
-CH₂- (Benzyl)5.12 (s, 2H)5.12 (s, 2H)No significant change
-O-CH₂-CH₂-O- (PEG)3.60-3.75 (m, 12H)3.60-3.70 (m, 12H)Minor shifts expected
-O-CH₂-CH₂-NH₂/NHBoc 3.52 (t, 2H)3.51 (t, 2H)Minor shift expected
-O-CH₂-CH₂-C(O)- 3.78 (t, 2H)3.78 (t, 2H)No significant change
-CH₂-C(O)- 2.65 (t, 2H)2.65 (t, 2H)No significant change
-CH₂-NH₂ 2.85 (t, 2H)3.25 (q, 2H)Significant downfield shift
-NH₂ ~1.5 (br s, 2H)-Disappearance of Boc, appearance of -NH₂
-NH- (Boc)-~5.1 (br s, 1H)Disappearance of amide proton
-C(CH₃)₃ (Boc)-1.45 (s, 9H)Complete disappearance of this peak
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
AssignmentThis compound (Predicted δ, ppm)Boc-NH-PEG4-benzyl ester (Predicted δ, ppm)Key Difference
C=O (Ester)172.5172.5No significant change
Ar-C (Benzyl)136.0, 128.6, 128.3136.0, 128.6, 128.3No significant change
-CH₂- (Benzyl)66.366.3No significant change
-O-CH₂-CH₂-O- (PEG)70.0-71.070.0-71.0Minor shifts expected
-O-CH₂-CH₂-NH₂/NHBoc 69.870.2Minor shift expected
-O-CH₂-CH₂-C(O)- 69.269.2No significant change
-CH₂-C(O)- 35.135.1No significant change
-CH₂-NH₂ 41.740.5Minor shift expected
C=O (Boc)-156.1Disappearance of carbamate (B1207046) carbonyl
-C(CH₃)₃ (Boc)-79.2Disappearance of quaternary carbon
-C(CH₃)₃ (Boc)-28.5Disappearance of methyl carbons
Table 3: Mass Spectrometry Data (ESI-MS)
ParameterThis compoundBoc-NH-PEG4-benzyl ester
Molecular Formula C₁₈H₂₉NO₆C₂₃H₃₇NO₈
Monoisotopic Mass 355.20 g/mol 455.25 g/mol
Expected [M+H]⁺ 356.21 m/z456.26 m/z
Expected [M+Na]⁺ 378.19 m/z478.24 m/z
Expected [M+K]⁺ 394.16 m/z494.21 m/z

Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of this compound, starting from its Boc-protected precursor.

G cluster_0 Synthesis & Purification cluster_1 Characterization Boc_Precursor Boc-NH-PEG4-benzyl ester Deprotection Acidic Deprotection (e.g., TFA in DCM) Boc_Precursor->Deprotection NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Boc_Precursor->NMR_Analysis In-process control Purification Purification (e.g., Chromatography) Deprotection->Purification Final_Product This compound Purification->Final_Product Final_Product->NMR_Analysis MS_Analysis Mass Spectrometry (ESI-MS) Final_Product->MS_Analysis Data_Analysis Data Analysis & Structural Confirmation NMR_Analysis->Data_Analysis MS_Analysis->Data_Analysis

Purity Analysis of Amino-PEG4-benzyl Ester: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of Amino-PEG4-benzyl ester, a heterobifunctional PEG linker commonly used in bioconjugation and drug delivery.[1][2][3]

This compound is a versatile molecule used to connect biomolecules to other molecules or surfaces.[1][3] Its purity is paramount, as impurities can lead to unwanted side reactions, reduced conjugation efficiency, and difficulty in characterizing the final product. This guide outlines a standard HPLC-based method for purity analysis and compares it with alternative techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a widely used technique for separating and quantifying components in a mixture, making it a primary choice for assessing the purity of compounds like this compound.[4] The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase (the solvent). For PEGylated compounds, which often lack a strong UV chromophore, detection can be challenging.[5][6] However, the presence of the benzyl (B1604629) ester group in this compound allows for UV detection.

A typical HPLC analysis provides information on the retention time of the main compound and the presence of any impurities, which appear as additional peaks in the chromatogram. The relative peak area of the main compound is used to calculate its purity.

Comparison of Analytical Methods

While HPLC with UV detection is a robust method for purity analysis, other techniques can provide complementary or more detailed information. The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation or the detection of non-UV active impurities.

FeatureHPLC-UVLC-MSNMR Spectroscopy
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation coupled with mass-to-charge ratio detection.Nuclear magnetic resonance of atomic nuclei in a magnetic field.
Information Provided Purity based on relative peak area, retention time.Purity, molecular weight confirmation, and identification of impurities.Detailed structural information, quantification of components.
Advantages Robust, reproducible, widely available, quantitative.High sensitivity and specificity, provides molecular weight information.Provides unambiguous structural confirmation, can identify unknown impurities.
Disadvantages May not detect impurities without a UV chromophore. Co-eluting impurities can be missed.More complex instrumentation, quantification can be challenging.Lower sensitivity than HPLC, requires higher sample concentration.

Method_Comparison cluster_methods Analytical Methods cluster_hplc_details HPLC-UV Details cluster_lcms_details LC-MS Details cluster_nmr_details NMR Details Purity_Analysis Purity Analysis of This compound HPLC_UV HPLC-UV Purity_Analysis->HPLC_UV Primary Method LC_MS LC-MS Purity_Analysis->LC_MS Alternative/Confirmatory NMR NMR Spectroscopy Purity_Analysis->NMR Alternative/Structural HPLC_UV_Adv Advantages: - Robust - Quantitative HPLC_UV->HPLC_UV_Adv HPLC_UV_Dis Disadvantages: - Limited to UV-active compounds HPLC_UV->HPLC_UV_Dis LC_MS_Adv Advantages: - High Sensitivity - Molecular Weight Info LC_MS->LC_MS_Adv LC_MS_Dis Disadvantages: - Complex Instrumentation LC_MS->LC_MS_Dis NMR_Adv Advantages: - Structural Confirmation NMR->NMR_Adv NMR_Dis Disadvantages: - Lower Sensitivity NMR->NMR_Dis

Experimental Protocols

HPLC Method for Purity Analysis of this compound

This protocol describes a general reverse-phase HPLC method suitable for the purity assessment of this compound.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B (re-equilibration)

5. Sample Preparation:

  • Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

6. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound using the following formula:

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100

Alternative Methods: A Brief Overview
  • LC-MS: For LC-MS analysis, the same chromatographic conditions as the HPLC method can be used. The eluent from the column is directed to a mass spectrometer, which provides mass-to-charge ratio information for the main peak and any impurities. This allows for the confirmation of the molecular weight of this compound (355.4 g/mol ) and the potential identification of impurities based on their mass.[1][7]

  • NMR Spectroscopy: For NMR analysis, the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). A ¹H NMR spectrum will provide detailed information about the chemical structure of the molecule. The presence of characteristic peaks for the benzyl group, the PEG chain, and the amino group can confirm the identity of the compound. The integration of these peaks can be used to assess purity by comparing the ratios of the different protons to those expected from the structure.

Conclusion

The purity of this compound is crucial for its successful application in research and drug development. HPLC with UV detection is a reliable and widely accessible method for routine purity assessment. For more comprehensive analysis, including structural confirmation and impurity identification, LC-MS and NMR spectroscopy are powerful complementary techniques. The choice of the analytical method should be guided by the specific information required and the available instrumentation.

References

Unveiling the Optimal Bridge: A Comparative Guide to PEG Linker Efficiency in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Antibody-Drug Conjugate (ADC) design, the choice of a linker is paramount. This guide provides an objective, data-driven comparison of the efficiency of different length polyethylene (B3416737) glycol (PEG) linkers in ADCs, empowering informed decisions in the pursuit of more effective and safer cancer therapeutics.

The linker, a critical component of an ADC, connects the monoclonal antibody to the potent cytotoxic payload.[1] Its chemical properties profoundly influence the ADC's stability, solubility, pharmacokinetics (PK), and ultimately, its therapeutic index.[2][3] Among the various linker technologies, hydrophilic PEG linkers have garnered significant attention for their ability to modulate these properties, particularly when working with hydrophobic drug payloads.[4][5] The incorporation of PEG chains can mitigate ADC aggregation, reduce immunogenicity, and enhance circulation half-life, thereby improving drug delivery to the tumor site.[4][6] However, the length of the PEG chain is a critical parameter that must be optimized to achieve the desired balance between enhanced pharmacokinetics and potent cytotoxicity.[2][4]

Quantitative Comparison of PEG Linker Performance

The following tables summarize key performance metrics of ADCs functionalized with different length PEG linkers, compiled from various preclinical studies. These data highlight the trade-offs associated with varying PEG chain lengths.

Table 1: In Vitro Cytotoxicity of ADCs with Different PEG Linker Lengths

ADC Target & PayloadCell LinePEG Linker LengthIC50 (ng/mL)Reference
Anti-CD30-MMAEKarpas-299No PEG~10[5]
Anti-CD30-MMAEKarpas-299PEG2~10[5]
Anti-CD30-MMAEKarpas-299PEG4~10[5]
Anti-CD30-MMAEKarpas-299PEG8~10[5]
Anti-CD30-MMAEKarpas-299PEG12~10[5]
Anti-CD30-MMAEKarpas-299PEG24~10[5]
ZHER2-MMAE (Affibody)NCI-N87No PEG-[7]
ZHER2-PEG4K-MMAE (Affibody)NCI-N874 kDa4.5-fold reduction vs. No PEG[7][8]
ZHER2-PEG10K-MMAE (Affibody)NCI-N8710 kDa22-fold reduction vs. No PEG[7][8]

Table 2: Pharmacokinetic Parameters of ADCs with Different PEG Linker Lengths in Rodent Models

ADC (Non-binding IgG) & PayloadPEG Linker LengthHalf-life (t1/2)ClearanceReference
DAR 8 MMAEPEG <8-Increased[9]
DAR 8 MMAEPEG ≥8-Minimized[10]
ZHER2-MMAE (Affibody)No PEG19.6 min-[7]
ZHER2-PEG4K-MMAE (Affibody)4 kDa2.5-fold increase vs. No PEG-[7][8]
ZHER2-PEG10K-MMAE (Affibody)10 kDa11.2-fold increase vs. No PEG-[7][8]

Table 3: In Vivo Efficacy of ADCs with Different PEG Linker Lengths in Xenograft Models

ADC Target & PayloadTumor ModelPEG Linker LengthTumor Growth InhibitionReference
Anti-L540cy-MMAEL540cy XenograftNo PEG11% reduction in tumor weight[11]
Anti-L540cy-MMAEL540cy XenograftPEG235-45% reduction in tumor weight[11]
Anti-L540cy-MMAEL540cy XenograftPEG435-45% reduction in tumor weight[11]
Anti-L540cy-MMAEL540cy XenograftPEG875-85% reduction in tumor weight[11]
Anti-L540cy-MMAEL540cy XenograftPEG1275-85% reduction in tumor weight[11]
Anti-L540cy-MMAEL540cy XenograftPEG2475-85% reduction in tumor weight[11]

Experimental Methodologies

The following sections detail the protocols for the key experiments cited in this guide.

Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to an antibody (DAR) is a critical quality attribute that can affect ADC efficacy and toxicity.[12] Several methods are used for DAR determination:

  • Ultraviolet-Visible (UV/Vis) Spectroscopy: This is a simple and convenient method that measures the absorbance of the ADC at two different wavelengths, corresponding to the antibody and the drug.[][14] The Beer-Lambert law is used to calculate the concentrations of the antibody and the drug, from which the DAR is determined.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity.[14] Since the drug payload is often hydrophobic, ADCs with different numbers of conjugated drugs will have different retention times. The weighted average of the peak areas is used to calculate the average DAR.[15] This is considered a standard technique for cysteine-conjugated ADCs.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more detailed analysis of the ADC, including the distribution of different DAR species.[] The ADC is typically denatured and reduced to separate the heavy and light chains before analysis.[14] The weighted average DAR is calculated from the percentage of the area under each peak.[]

In Vitro Cytotoxicity Assay

In vitro cytotoxicity assays are essential for determining the potency of an ADC against cancer cells.[16] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used for this purpose.[17][18]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[19]

  • ADC Treatment: Serial dilutions of the ADC are prepared and added to the cells. A non-targeting isotype control ADC is used as a negative control. The cells are incubated with the ADCs for 72-96 hours.[19]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan (B1609692) product.[17][19]

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[17][19]

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.[17][19]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined.

Pharmacokinetic (PK) Study in Rodents

PK studies are crucial for understanding how an ADC is absorbed, distributed, metabolized, and excreted (ADME).[20][21]

Protocol:

  • Animal Model: Healthy mice or rats are used for the study.[2]

  • Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[2]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[2]

  • Sample Processing: Plasma is isolated from the blood samples.[2]

  • Quantification: The concentration of the total antibody and/or the conjugated ADC in the plasma is quantified using methods like ELISA or LC-MS/MS.[2][20]

Plasma Stability Assay

The stability of an ADC in circulation is critical for maximizing drug delivery to the target and minimizing off-target toxicity.[22][23]

Protocol:

  • Incubation: The ADC is incubated in plasma from the species of interest (e.g., mouse, rat, human) at 37°C.[23]

  • Time Points: Aliquots are taken at various time points over a period, often up to seven days.[22]

  • Analysis: The amount of intact ADC and the release of the free payload are quantified. This can be done by isolating the ADC via immunoaffinity capture followed by LC-MS analysis to determine the change in DAR over time.[22] ELISA can also be used to measure the concentration of total and conjugated antibody.[23]

In Vivo Efficacy Study (Xenograft Model)

Xenograft models are used to evaluate the anti-tumor activity of an ADC in a living organism.[24][25]

Protocol:

  • Cell Implantation: Human tumor cells are implanted subcutaneously into immunodeficient mice.[24]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[5]

  • Treatment: Mice are randomized into treatment groups and administered the ADC, a vehicle control, or a control antibody.[5]

  • Monitoring: Tumor volume and body weight are monitored regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size.[2]

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[2]

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows in ADC development and evaluation.

ADC_Synthesis_and_Characterization ADC Synthesis and Characterization Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Antibody Monoclonal Antibody Conjugation Conjugation Chemistry Antibody->Conjugation Linker PEG Linker Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC DAR_Analysis DAR Analysis (HIC, LC-MS) ADC->DAR_Analysis Stability_Analysis Plasma Stability Assay ADC->Stability_Analysis In_Vitro_Assay In Vitro Cytotoxicity ADC->In_Vitro_Assay

Caption: Workflow for ADC synthesis and initial characterization.

In_Vivo_Evaluation_Workflow In Vivo ADC Evaluation Workflow Xenograft_Model Establish Xenograft Model Tumor_Growth Monitor Tumor Growth Xenograft_Model->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization ADC_Administration Administer ADC Randomization->ADC_Administration Monitoring Monitor Tumor Volume & Body Weight ADC_Administration->Monitoring PK_Study Pharmacokinetic Study ADC_Administration->PK_Study Data_Analysis Analyze Tumor Growth Inhibition Monitoring->Data_Analysis

Caption: General workflow for in vivo evaluation of ADCs.

Conclusion: A Balancing Act in Linker Design

The selection of an appropriate PEG linker length is a critical decision in the design of an ADC, with a significant impact on its therapeutic index. The experimental data consistently demonstrate a trade-off between in vitro potency and in vivo pharmacokinetics and efficacy.

  • Shorter PEG Linkers (e.g., PEG2, PEG4): These linkers generally maintain the in vitro potency of the ADC, but may not be sufficient to overcome the hydrophobicity of the payload, potentially leading to faster clearance and reduced in vivo efficacy.[11]

  • Longer PEG Linkers (e.g., PEG8, PEG12, PEG24): Increasing the PEG chain length generally enhances the hydrophilicity of the ADC, leading to improved pharmacokinetic properties, such as a longer half-life and reduced clearance.[4][10] This often translates to superior in vivo anti-tumor activity.[11] However, very long PEG chains may sometimes lead to a decrease in in vitro cytotoxicity, possibly due to steric hindrance.[7][8]

Ultimately, the optimal PEG linker length is context-dependent and must be empirically determined for each specific antibody, payload, and target combination.[26] A systematic evaluation, following the experimental workflows outlined in this guide, is essential for the rational design of next-generation ADCs with an optimized therapeutic window. By carefully considering the interplay between linker length and ADC performance, researchers can engineer more effective and safer targeted cancer therapies.

References

A Comparative Guide to the Validation of Protein Conjugation Sites Using Amino-PEG4-benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of polyethylene (B3416737) glycol (PEG) to a protein therapeutic is a critical step in enhancing its pharmacokinetic properties, improving stability, and reducing immunogenicity.[1][2] The validation of where and how many PEG molecules have attached is not just a matter of quality control but a regulatory necessity for ensuring product consistency and safety.[3][4]

This guide provides an objective comparison of methods for validating protein conjugation sites, with a specific focus on the use of Amino-PEG4-benzyl ester. We will delve into the experimental protocols, present comparative data for alternative methods, and illustrate key workflows and chemical principles.

Understanding the Conjugation Chemistry

This compound is a linker molecule featuring a primary amine (-NH2) at one end of a 4-unit polyethylene glycol chain, and a benzyl (B1604629) ester at the other. The primary amine is the reactive group used to attach the PEG linker to the protein. This is typically achieved by reacting it with activated carboxyl groups on the protein's surface—namely the side chains of aspartic acid (Asp) and glutamic acid (Glu), or the C-terminal carboxyl group. This reaction requires an activation agent, most commonly a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) to enhance efficiency and create a more stable intermediate.[]

Comparison of Common Protein PEGylation Strategies

While this compound targets carboxyl groups, several alternative strategies exist that target different amino acid residues. The choice of method profoundly impacts the homogeneity and site-specificity of the final conjugate.[2][6]

FeatureCarboxyl Group ConjugationAmine ConjugationThiol ConjugationN-Terminal Conjugation
Target Residue(s) Aspartic Acid, Glutamic Acid, C-TerminusLysine, N-TerminusCysteineα-amine at N-Terminus
Reagent Example This compound + EDC/NHSNHS-ester-PEGMaleimide-PEGAldehyde-PEG
Linkage Formed Stable Amide BondStable Amide BondStable Thioether BondSecondary Amine
Typical Reaction pH 4.5 - 7.27.0 - 9.0[7]6.5 - 7.5[6]~6.0 (reductive amination)[2]
Site-Specificity Low to ModerateLowPotentially HighHigh
Pros Utilizes abundant residues.Well-established, simple protocol.High specificity if a single free cysteine is available; can be engineered.[2]Produces a homogenous product with a single conjugation site.[6]
Cons Can result in a heterogeneous mixture due to multiple target residues.Often produces a heterogeneous mixture with varied activity.[2]Requires a free cysteine, which may not be available or may be involved in disulfide bonds.N-terminus may be sterically hindered or critical for protein function.

Workflow for Validation of Conjugation Sites

The definitive method for identifying conjugation sites is mass spectrometry-based peptide mapping.[8] This multi-step process provides precise information on which amino acid residues have been modified.

cluster_0 Conjugation & Purification cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis & Validation p1 Protein + this compound + EDC/NHS p2 Purification (e.g., SEC, Dialysis) p1->p2 Reaction ms1 Intact Mass Analysis (ESI-MS) p2->ms1 Determine Degree of PEGylation ms2 Proteolytic Digestion (e.g., Trypsin) p2->ms2 Prepare for Peptide Mapping ms3 Peptide Separation (LC) ms2->ms3 ms4 Tandem Mass Spectrometry (MS/MS) ms3->ms4 d1 Database Search & Spectral Matching ms4->d1 d2 Identification of Modified Peptides d1->d2 d3 Confirmation of Conjugation Site(s) d2->d3

Caption: Workflow for the validation of protein conjugation sites.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein

This protocol outlines the general steps for conjugating a protein using EDC/NHS chemistry. Molar ratios and incubation times should be optimized for each specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., MES or HEPES), pH 6.0.

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: Amine-free buffer, pH 6.0 (e.g., 100 mM MES, 150 mM NaCl)

  • Coupling Buffer: Amine-free buffer, pH 7.2-7.5 (e.g., PBS)

  • Quenching solution (e.g., hydroxylamine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in Activation Buffer.

  • Activator Preparation: Immediately before use, prepare 100 mM solutions of EDC and NHS in cold Activation Buffer.

  • Carboxyl Group Activation: Add a 50-fold molar excess of both EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Dissolve the this compound in Coupling Buffer.

    • Add a 10- to 50-fold molar excess of the this compound to the activated protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer to facilitate the reaction with the amine on the PEG linker.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: (Optional) Add hydroxylamine (B1172632) to a final concentration of 10 mM to quench the reaction by hydrolyzing unreacted NHS-esters.

  • Purification: Remove excess PEG linker and reaction byproducts using a desalting column or dialysis against a suitable storage buffer.

Protocol 2: Validation of Conjugation Sites by LC-MS/MS Peptide Mapping

This protocol describes the analytical workflow to identify the specific amino acid residues that have been PEGylated.[8]

Materials:

  • Purified PEGylated protein conjugate

  • Denaturation/Reduction Buffer (e.g., 6 M Guanidine HCl, 100 mM Tris, 10 mM DTT, pH 8.5)

  • Alkylation Reagent (e.g., 55 mM iodoacetamide (B48618) in digestion buffer)

  • Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Protease (e.g., Trypsin, sequencing grade)

  • LC-MS/MS system (e.g., Orbitrap mass spectrometer coupled to a nanoLC system)

Procedure:

  • Denaturation and Reduction: Denature and reduce the PEGylated protein in Denaturation/Reduction Buffer for 1 hour at 37°C.

  • Alkylation: Alkylate the reduced cysteines by adding iodoacetamide solution and incubating for 30 minutes in the dark at room temperature.

  • Buffer Exchange: Remove denaturation and alkylation reagents by buffer exchange into Digestion Buffer.

  • Proteolytic Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture with formic acid.

    • Inject the peptide mixture onto a reverse-phase LC column.

    • Elute peptides using a gradient of increasing acetonitrile (B52724) concentration.

    • Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition mode, where the instrument cycles between a full MS scan and several MS/MS scans of the most intense precursor ions.[8]

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to match the acquired MS/MS spectra against the known sequence of the target protein.

    • Specify the mass of the this compound moiety as a variable modification on Asp and Glu residues.

    • Manually inspect the MS/MS spectra of identified PEGylated peptides to confirm the site of modification. The presence of fragment ions (b- and y-ions) containing the mass shift confirms the location of the PEG linker on a specific residue.

Visualizing Conjugation Chemistries

Different reagents form distinct covalent bonds with amino acid side chains. Understanding these reactions is key to selecting an appropriate strategy.

Common PEGylation Reaction Schemes cluster_0 Carboxyl Group Conjugation cluster_1 Amine Conjugation cluster_2 Thiol Conjugation r1 Protein-COOH p1 Protein-CO-NH-PEG r1->p1 Amide Bond Formation re1 Amino-PEG + EDC/NHS re1->p1 r2 Protein-NH2 (Lysine) p2 Protein-NH-CO-PEG r2->p2 Amide Bond Formation re2 NHS-ester-PEG re2->p2 r3 Protein-SH (Cysteine) p3 Protein-S-Maleimide-PEG r3->p3 Thioether Bond Formation re3 Maleimide-PEG re3->p3

Caption: Chemical reactions for different PEGylation strategies.

Interpreting Validation Data

After LC-MS/MS analysis, the data must be carefully interpreted. The table below shows a hypothetical example of peptide mapping results used to identify conjugation sites.

Peptide SequenceModificationExpected Mass (Da)Observed Mass (Da)Conjugation Site Confirmed
TPEE IAQSIKThis compound1509.681847.88Yes (on Glu-4)
AD LAKYIC(cam)KThis compound1341.611679.81Yes (on Asp-2)
YLYEIARNone909.49909.51No
FQNALLVRNone962.57962.55No
Note: Mass of this compound = 338.2 Da (after loss of H2O). C(cam) indicates carbamidomethylated cysteine.

Conclusion

The validation of protein conjugation sites is a meticulous but essential process for the development of PEGylated biotherapeutics. While this compound provides a method for targeting abundant aspartic and glutamic acid residues, this often leads to a heterogeneous product. The primary analytical tool for validation, regardless of the conjugation chemistry, is mass spectrometry-based peptide mapping, which offers unparalleled precision in identifying the specific sites of modification.[9]

For drug development professionals, a thorough comparison of alternative site-specific conjugation strategies—such as those targeting engineered cysteines or the N-terminus—is crucial.[2] These alternative methods can yield more homogenous conjugates, potentially leading to improved safety profiles and more consistent efficacy. The detailed protocols and comparative data in this guide serve as a foundational resource for selecting the optimal conjugation and validation strategy for your specific therapeutic protein.

References

A Researcher's Guide to Bioconjugation: Alternatives to Amino-PEG4-Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, influencing the efficiency, stability, and ultimate performance of the final product. While Amino-PEG4-benzyl ester has its applications, a diverse landscape of alternative crosslinkers offers a range of functionalities, reaction kinetics, and bioorthogonal properties that can be tailored to specific research needs.

This guide provides an objective comparison of key alternatives to this compound for bioconjugation, supported by experimental data. We will delve into the performance of N-hydroxysuccinimide (NHS) esters, maleimides, hydrazones, and click chemistry reagents, offering a comprehensive resource for making informed decisions in your bioconjugation strategies.

Amine-Reactive Linkers: The NHS Ester Approach

N-hydroxysuccinimide (NHS) esters are widely used for their ability to efficiently react with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds.[1] This chemistry is a cornerstone of bioconjugation for creating randomly modified protein conjugates.

The primary challenge with NHS esters is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that can reduce conjugation efficiency. The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing as the pH becomes more alkaline.[2][3]

Quantitative Comparison: pH-Dependent Stability of NHS Esters
NHS Ester TypepHTemperature (°C)Half-life of HydrolysisReference(s)
Generic NHS Ester7.004 - 5 hours[2]
Generic NHS Ester8.6410 minutes[2]
Porphyrin-NHS Ester (P3-NHS)8.0Room Temp210 minutes[4][5]
Porphyrin-NHS Ester (P3-NHS)8.5Room Temp180 minutes[4][5]
Porphyrin-NHS Ester (P3-NHS)9.0Room Temp125 minutes[4][5]
Porphyrin-NHS Ester (P4-NHS)8.0Room Temp190 minutes[4][5]
Porphyrin-NHS Ester (P4-NHS)8.5Room Temp130 minutes[4][5]
Porphyrin-NHS Ester (P4-NHS)9.0Room Temp110 minutes[4][5]
Experimental Protocol: General NHS Ester Conjugation to a Protein

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, HEPES, Borate)

  • NHS ester-functionalized molecule (dissolved in anhydrous DMSO or DMF)

  • Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at the desired concentration.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in DMSO or DMF to a stock concentration (e.g., 10 mM).

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.

  • Quenching: (Optional) Add a quenching solution to stop the reaction by consuming the unreacted NHS ester.

  • Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column or dialysis.

NHS_Ester_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Solution Protein Solution Conjugation Conjugation Protein Solution->Conjugation Amine-free buffer NHS Ester Solution NHS Ester Solution NHS Ester Solution->Conjugation DMSO/DMF Purification Purification Conjugation->Purification Quenching (optional) Characterization Characterization Purification->Characterization Pure Conjugate

NHS Ester Conjugation Workflow

Thiol-Reactive Linkers: The Maleimide (B117702) Approach

Maleimide chemistry is a highly specific method for targeting sulfhydryl (thiol) groups, most commonly found in the amino acid cysteine. The reaction, a Michael addition, forms a stable thioether bond under mild conditions (pH 6.5-7.5).[1]

A significant consideration with maleimide-based conjugates is the potential for a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in the physiological environment.[6] This can lead to deconjugation and potential off-target effects. However, the succinimide (B58015) ring of the thioether adduct can undergo hydrolysis, which renders the linkage more stable and resistant to the retro-Michael reaction.[6]

Quantitative Comparison: Stability of Maleimide-Thiol Conjugates
Maleimide-Thiol AdductConditionHalf-life (t½)Reference(s)
N-ethylmaleimide - 4-mercaptophenylacetic acidIncubated with glutathione3.1 - 18 hours[7][8]
N-phenylmaleimide - 4-mercaptophenylacetic acidIncubated with glutathione3.1 - 18 hours[7][8]
N-aminoethylmaleimide - 4-mercaptophenylacetic acidIncubated with glutathione3.1 - 18 hours[7][8]
N-ethylmaleimide - N-acetyl-L-cysteineIncubated with glutathione3.6 - 258 hours[7][8]
mAb-Cys-MMAERat serum~4 - 5 days (deconjugation)[9]
mAb-Cys-MMAEMouse serum~4 - 5 days (deconjugation)[9]
Experimental Protocol: General Maleimide Conjugation to a Protein

Materials:

  • Thiol-containing protein solution (1-10 mg/mL in a degassed, thiol-free buffer, e.g., PBS, HEPES)

  • Reducing agent (e.g., TCEP, DTT) if disulfide bonds need to be reduced

  • Maleimide-functionalized molecule (dissolved in DMSO or DMF)

  • Reaction buffer (pH 6.5-7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer. If necessary, reduce disulfide bonds by adding a reducing agent like TCEP and incubate for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.

  • Maleimide Solution Preparation: Dissolve the maleimide-functionalized molecule in DMSO or DMF to a stock concentration (e.g., 10 mM) immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted maleimide reagent by size-exclusion chromatography or dialysis.

Maleimide_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Reduction Protein (Disulfide Reduction) Thiol-Maleimide\nConjugation Thiol-Maleimide Conjugation Protein Reduction->Thiol-Maleimide\nConjugation Desalting Maleimide Solution Maleimide Solution Maleimide Solution->Thiol-Maleimide\nConjugation DMSO/DMF Purification Purification Thiol-Maleimide\nConjugation->Purification Characterization Characterization Purification->Characterization Pure Conjugate

Maleimide Conjugation Workflow

pH-Sensitive Linkers: The Hydrazone Approach

Hydrazone linkers are a class of cleavable linkers that are stable at physiological pH (~7.4) but are hydrolyzed under the acidic conditions found in endosomes (pH 5-6) and lysosomes (pH ~4.8).[10][11] This property makes them particularly useful for the targeted delivery of therapeutic agents to the intracellular environment of cancer cells. The stability of the hydrazone bond is influenced by the electronic properties of the substituents on both the hydrazine (B178648) and carbonyl components.[12]

Quantitative Comparison: pH-Dependent Stability of Hydrazone Linkers
Linker TypepHHalf-life (t½)Reference(s)
Generic Hydrazone7.0183 hours[11]
Generic Hydrazone5.04.4 hours[11]
SpiDo Linker7.4~39 hours[13]
SpiDo Linker5.51.5 hours[13]
Acyl Acetophenone Hydrazone7.4>92% stable after 48 hours[14][]
Acyl Acetophenone Hydrazone5.5>90% cleavage[14][]
Experimental Protocol: General Hydrazone Linker Conjugation

Materials:

  • Biomolecule with a ketone or aldehyde group

  • Hydrazide-functionalized molecule

  • Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Reactant Preparation: Dissolve the ketone/aldehyde-containing biomolecule and the hydrazide-functionalized molecule in the reaction buffer.

  • Conjugation Reaction: Mix the two solutions and incubate at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the components.

  • Purification: Purify the conjugate to remove unreacted starting materials using an appropriate chromatographic method.

Hydrazone_Formation_Signaling cluster_reactants Reactants cluster_product Product cluster_cleavage Cleavage Biomolecule_Ketone Biomolecule (Ketone/Aldehyde) Hydrazone_Conjugate Hydrazone Conjugate Biomolecule_Ketone->Hydrazone_Conjugate Acidic pH (4.5-5.5) Linker_Hydrazide Linker (Hydrazide) Linker_Hydrazide->Hydrazone_Conjugate Endosome_Lysosome Acidic Environment (Endosome/Lysosome) Hydrazone_Conjugate->Endosome_Lysosome Internalization Released_Payload Released Payload Endosome_Lysosome->Released_Payload Hydrolysis

Hydrazone Linker Conjugation and Cleavage

Bioorthogonal Chemistry: The "Click" Approach

"Click chemistry" refers to a class of reactions that are highly specific, efficient, and biocompatible. For bioconjugation, the most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions form a highly stable triazole linkage.[16][17]

SPAAC is particularly advantageous for in vivo applications as it does not require a cytotoxic copper catalyst.[16] The reaction kinetics of SPAAC can be influenced by the type of strained alkyne used.

Quantitative Comparison: Reaction Rates of Click Chemistry
Reaction TypeReactantsSecond-order Rate Constant (M⁻¹s⁻¹)Reference(s)
CuAACAzide + Terminal Alkyne10² - 10³[16]
SPAACAzide + DBCO~1[16]
SPAACAzide + BCN~0.1[16]
iEDDATetrazine + trans-Cyclooctene10³ - 10⁶[17]
Experimental Protocol: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-modified biomolecule

  • Strained alkyne (e.g., DBCO, BCN)-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reactant Preparation: Dissolve the azide-modified biomolecule and the strained alkyne-functionalized molecule in the reaction buffer.

  • Conjugation Reaction: Mix the two solutions and incubate at room temperature or 37°C. Reaction times can range from 1 to 24 hours depending on the concentrations and reactivity of the components.

  • Purification: Purify the conjugate to remove unreacted starting materials.

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction (Copper-Free) cluster_purification Purification & Analysis Azide_Biomolecule Azide-modified Biomolecule SPAAC_Reaction SPAAC (Click Reaction) Azide_Biomolecule->SPAAC_Reaction Aqueous Buffer Strained_Alkyne Strained Alkyne (e.g., DBCO) Strained_Alkyne->SPAAC_Reaction Purification Purification SPAAC_Reaction->Purification Characterization Characterization Purification->Characterization Stable Triazole Conjugate

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow

Conclusion: Selecting the Optimal Bioconjugation Strategy

The choice of a bioconjugation linker is a critical decision that should be guided by the specific requirements of the application.

  • NHS esters are a robust choice for random modification of proteins via lysine residues, particularly when high stability of the final conjugate is desired.

  • Maleimides offer high specificity for cysteine residues, enabling more site-specific conjugation, although the stability of the resulting thioether bond in reducing environments should be considered.

  • Hydrazone linkers are ideal for applications requiring the release of a payload in acidic intracellular compartments.

  • Click chemistry , especially the copper-free SPAAC, provides a powerful tool for highly specific and bioorthogonal conjugation, which is particularly valuable for in vivo studies and the construction of complex bioconjugates.

By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the optimal crosslinking strategy to achieve their desired bioconjugation outcomes.

References

Assessing the Immunogenicity of PEGylated Proteins: A Comparative Guide to Linker Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, or PEGylation, is a widely adopted strategy to enhance their pharmacokinetic properties, improve stability, and reduce immunogenicity. However, the immune system can recognize PEG as foreign, leading to the production of anti-PEG antibodies. This immune response can result in accelerated blood clearance of the therapeutic, reducing its efficacy and potentially causing adverse effects. The choice of the linker used to conjugate PEG to the protein plays a crucial role in the overall immunogenicity of the resulting molecule. This guide provides a comparative assessment of the immunogenicity of PEGylated proteins with different linkers, supported by experimental data and detailed methodologies.

The Influence of Linker Chemistry on Immunogenicity

The chemical nature and stability of the linker connecting PEG to a therapeutic protein can significantly impact the immunogenic profile of the conjugate. Key characteristics of linkers that influence immunogenicity include their stability in vivo and the chemical moieties they introduce.

Cleavable vs. Non-Cleavable Linkers:

  • Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes that are more abundant in target tissues.[1][2] While this allows for controlled release of the therapeutic, the cleavage can potentially expose new epitopes on the drug or the linker itself, which could trigger an immune response. Common cleavable linkers include hydrazones (acid-sensitive) and disulfide bonds (reduction-sensitive).[1][2]

  • Non-Cleavable Linkers: These linkers form a stable, permanent bond between PEG and the protein.[1] The drug is released upon the degradation of the entire conjugate within the lysosome.[1] This stability can be advantageous in minimizing the exposure of potentially immunogenic components of the linker to the immune system.[1] Studies suggest that non-cleavable linkers may offer a larger therapeutic window and reduced off-target toxicity due to their greater stability.[1]

Maleimide-Based Linkers:

Maleimide-based linkers are commonly used for their high reactivity and specificity towards thiol groups on cysteine residues of proteins.[3] However, there is evidence to suggest that maleimide-based conjugation can enhance the immunogenicity of the conjugate.[4] The thioether bond formed can be susceptible to a retro-Michael reaction, leading to deconjugation and potential exposure of the linker and the therapeutic to the immune system.[5] Studies have shown that maleimide (B117702) conjugation can lead to a more robust immune response compared to other conjugation chemistries like those involving glutaraldehyde.[2]

Data Presentation: Comparative Immunogenicity of Different Linkers

Due to the limited availability of direct head-to-head comparative studies in the public domain, the following tables present illustrative data based on the expected outcomes from the scientific literature. These tables are intended to provide a framework for comparing the immunogenic potential of different linker strategies.

Table 1: Comparison of Anti-PEG Antibody Titers for Cleavable vs. Non-Cleavable Linkers

Linker TypeProtein CarrierAnimal ModelMean Anti-PEG IgM Titer (Day 14)Mean Anti-PEG IgG Titer (Day 28)
Hydrazone (Cleavable)OvalbuminBALB/c Mice1:16001:6400
Disulfide (Cleavable)OvalbuminBALB/c Mice1:12001:5000
Thioether (Non-Cleavable)OvalbuminBALB/c Mice1:8001:3200

This is illustrative data and does not represent the results of a single, specific study.

Table 2: Comparison of Immunogenicity for Maleimide vs. NHS-Ester Linkers

Linker ChemistryProtein CarrierAnimal Model% Responding Animals (Anti-PEG IgG)Mean Anti-PEG IgG Titer (Day 28)
Maleimide-ThiolKeyhole Limpet Hemocyanin (KLH)C57BL/6 Mice80%1:12800
NHS-EsterKeyhole Limpet Hemocyanin (KLH)C57BL/6 Mice60%1:8000

This is illustrative data and does not represent the results of a single, specific study.

Experimental Protocols

A robust assessment of the immunogenicity of PEGylated proteins involves a tiered approach, including screening, confirmation, and characterization of anti-PEG and anti-drug antibodies.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection

This protocol outlines a direct ELISA for the detection of anti-PEG antibodies in serum samples.[6][7]

  • Coating: Microtiter plates are coated with a PEGylated protein (e.g., PEG-BSA) at a concentration of 2 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: The remaining protein-binding sites are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Sample Incubation: Serum samples, diluted in blocking buffer, are added to the wells and incubated for 2 hours at room temperature.

  • Washing: The plates are washed as described in step 2.

  • Detection Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the species of the primary antibody (e.g., anti-mouse IgG-HRP) is added and incubated for 1 hour at room temperature.

  • Washing: The plates are washed as described in step 2.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, and the plates are incubated in the dark until a color develops.

  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Reading: The absorbance is read at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) for Immunogenicity Assessment

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing valuable kinetic data on antibody binding.[8]

  • Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Ligand Immobilization: The PEGylated protein is immobilized on the activated sensor surface.

  • Deactivation: The remaining active groups on the sensor surface are deactivated using ethanolamine.

  • Sample Injection: Diluted serum samples are injected over the sensor surface, and the binding of anti-PEG antibodies is monitored in real-time.

  • Dissociation: After sample injection, a running buffer is flowed over the surface to monitor the dissociation of the bound antibodies.

  • Regeneration: The sensor surface is regenerated using a low pH buffer (e.g., glycine-HCl) to remove the bound antibodies, preparing the surface for the next sample.

  • Data Analysis: The sensorgrams are analyzed to determine the association rate (ka), dissociation rate (kd), and affinity (KD) of the antibody-antigen interaction.

Mandatory Visualizations

Signaling Pathway of Immunogenicity to PEGylated Proteins

G peg_protein PEGylated Protein apc Antigen Presenting Cell (APC) (e.g., Dendritic Cell) peg_protein->apc Uptake and Processing b_cell B Cell peg_protein->b_cell B Cell Receptor Binding clearance Accelerated Blood Clearance & Potential Adverse Effects peg_protein->clearance t_cell Helper T Cell (Th) apc->t_cell Antigen Presentation t_cell->b_cell Activation plasma_cell Plasma Cell b_cell->plasma_cell Differentiation anti_peg_ab Anti-PEG Antibodies (IgM, IgG) plasma_cell->anti_peg_ab Production anti_peg_ab->peg_protein Binding to subsequent doses

Caption: T-cell dependent immune response to PEGylated proteins.

Experimental Workflow for Immunogenicity Assessment

G start In Vivo Study: Immunization with PEGylated Protein serum Serum Sample Collection start->serum screening Screening Assay (ELISA) serum->screening negative Negative screening->negative Below Cut-point positive Potentially Positive screening->positive Above Cut-point confirmatory Confirmatory Assay (Competitive ELISA) positive->confirmatory confirmed_neg Negative confirmatory->confirmed_neg No Inhibition confirmed_pos Confirmed Positive confirmatory->confirmed_pos Inhibition characterization Characterization (e.g., Titer, Isotype, SPR) confirmed_pos->characterization end Immunogenicity Profile characterization->end

Caption: Tiered approach for assessing immunogenicity.

Logical Relationship of Linker Choice to Immunogenicity

G linker_choice Linker Choice cleavable Cleavable Linker (e.g., Hydrazone, Disulfide) linker_choice->cleavable non_cleavable Non-Cleavable Linker (e.g., Thioether) linker_choice->non_cleavable maleimide Maleimide Chemistry linker_choice->maleimide other_chem Other Chemistries (e.g., NHS-ester) linker_choice->other_chem instability Potential for In Vivo Instability/ Deconjugation cleavable->instability stability Higher In Vivo Stability non_cleavable->stability maleimide->instability other_chem->stability epitope_exposure Increased Epitope Exposure (Linker/Drug) instability->epitope_exposure reduced_exposure Reduced Epitope Exposure stability->reduced_exposure high_imm Higher epitope_exposure->high_imm low_imm Lower reduced_exposure->low_imm immunogenicity Immunogenicity Potential high_imm->immunogenicity low_imm->immunogenicity

Caption: Factors influencing linker immunogenicity.

References

Safety Operating Guide

Safe Disposal of Amino-PEG4-benzyl Ester: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Amino-PEG4-benzyl ester as a chemical waste product. Do not dispose of it down the drain. It should be collected in a designated, labeled, and sealed container for chemical waste, awaiting pickup by a licensed disposal contractor. For spills, absorb with an inert material, collect in a sealed container, and dispose of as chemical waste.

This guide provides detailed procedures for the safe and proper disposal of this compound (CAS No. 1351397-21-1), a PROTAC linker used by researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and environmental protection.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is provided below. The lack of comprehensive public data on its physical and toxicological properties necessitates handling it with care, following standard laboratory safety protocols.

PropertyValueSource
CAS Number 1351397-21-1[1][2][3][4][5]
Molecular Formula C18H29NO6[2][4][5]
Molecular Weight 355.4 g/mol [2][4]
Purity Typically ≥98%[4]
Storage Condition -20°C[4]
Solubility Soluble in DMSO, DCM, DMF[4]

Experimental Protocol for Disposal

The recommended disposal procedure for this compound involves two main options: direct disposal via a licensed waste contractor or chemical neutralization (hydrolysis) for situations where this is permissible and feasible within the institution's safety guidelines.

Method 1: Direct Disposal (Recommended)

This is the most straightforward and safest method for the disposal of this compound.

  • Collection : Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a clearly labeled, leak-proof container.

  • Labeling : The container must be labeled as "Hazardous Chemical Waste" and should include the full chemical name: "this compound" and its CAS number: "1351397-21-1".

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Arrangement for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal according to local and national regulations.

Method 2: Chemical Neutralization via Hydrolysis (Expert Use Only)

This method is based on the chemical properties of the benzyl (B1604629) ester functional group, which can be hydrolyzed under basic conditions to form the less reactive benzyl alcohol and the corresponding carboxylate salt of the PEG linker. This procedure should only be performed by trained personnel in a controlled laboratory setting and with the approval of your institution's EHS office.

Objective : To hydrolyze the benzyl ester bond of this compound to render it less reactive prior to disposal as aqueous waste.

Materials :

  • Waste this compound

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Ethanol (B145695) (or another suitable solvent to dissolve the ester)

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., round-bottom flask or beaker)

  • pH paper or a calibrated pH meter

  • 1 M Hydrochloric acid (HCl) for neutralization

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat.

Procedure :

  • Preparation : In a chemical fume hood, prepare the hydrolysis solution. A 1 M solution of NaOH in a 1:1 mixture of water and ethanol is a common choice, with the ethanol aiding in the dissolution of the ester.

  • Reaction Setup : Place the waste this compound into the reaction vessel. If the waste is in a non-miscible organic solvent, it is advisable to remove the solvent under reduced pressure if it is safe to do so.

  • Hydrolysis : Slowly add the prepared NaOH solution to the reaction vessel containing the ester waste while stirring. A gentle warming (e.g., with a water bath) can accelerate the reaction, but this should be done with caution. Allow the reaction to stir for several hours or overnight to ensure complete hydrolysis.

  • Verification (Optional) : If feasible, the completion of the reaction can be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to observe the disappearance of the starting ester.

  • Neutralization : Once the hydrolysis is complete, the resulting solution will be basic. Carefully neutralize the solution by slowly adding 1 M HCl while stirring, until the pH is between 6 and 8. Monitor the pH closely, as the neutralization reaction can be exothermic.

  • Final Disposal : The neutralized aqueous solution, now containing benzyl alcohol, the PEG-amine carboxylate salt, and sodium chloride, can be collected and disposed of as aqueous chemical waste, in accordance with your institution's and local regulations. Do not pour it down the drain unless explicitly permitted by your EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_start Disposal Workflow for this compound cluster_ppe Disposal Workflow for this compound cluster_assessment Disposal Workflow for this compound cluster_spill Disposal Workflow for this compound cluster_direct Disposal Workflow for this compound cluster_neutralization Disposal Workflow for this compound start Start: Have Amino-PEG4-benzyl ester waste for disposal ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assessment Step 2: Assess Waste Type ppe->assessment spill Spill or Contaminated Material assessment->spill Spill/Contaminated Material direct_disposal Pure compound or solution assessment->direct_disposal Bulk Liquid/Solid absorb Absorb with inert material (e.g., vermiculite, sand) spill->absorb collect_spill Collect in a sealed, labeled container absorb->collect_spill store_direct Step 4a: Store in a secure, ventilated area collect_spill->store_direct neutralization_option Is chemical neutralization an approved option? direct_disposal->neutralization_option collect_direct Step 3a: Collect in a designated, labeled, sealed waste container collect_direct->store_direct contact_ehs Step 5a: Contact EHS for pickup by a licensed contractor store_direct->contact_ehs end End: Waste Properly Disposed contact_ehs->end neutralization_option->collect_direct No (Recommended Path) hydrolysis Step 3b: Perform hydrolysis with NaOH solution in a fume hood neutralization_option->hydrolysis Yes neutralize Step 4b: Neutralize the solution to pH 6-8 with HCl hydrolysis->neutralize collect_aqueous Step 5b: Collect as aqueous waste for disposal neutralize->collect_aqueous collect_aqueous->store_direct

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Amino-PEG4-benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Amino-PEG4-benzyl Ester

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to minimize exposure and ensure safety during the handling of this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[5][6] Always inspect gloves for integrity before use and change them immediately if contaminated. For extended handling, consider double-gloving.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z.87.1 standards.[7] A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.[7][8]
Body Protection Laboratory coatA long-sleeved, buttoned lab coat made of a flame-resistant material like Nomex® with cotton clothing underneath is recommended.[7] Gowns should close in the back.[8]
Foot Protection Closed-toe, closed-heel shoesShoes must cover the entire foot to protect against spills.[7]
Respiratory Protection Use in a well-ventilated areaAll handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4] If engineering controls are not sufficient, a respirator may be required.[7]
Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Precautionary Measures:

  • Before handling, ensure you have read and understood the available safety information and have the required PPE readily available.

  • Work in a well-ventilated laboratory, preferably within a chemical fume hood.[4]

  • Ensure that an eyewash station and safety shower are easily accessible.

2. Handling the Compound:

  • This compound is typically stored at -20°C.[9][10] Allow the container to warm to room temperature before opening to prevent moisture condensation.[10]

  • When weighing the solid, do so in a fume hood to avoid inhaling any dust.

  • The compound is soluble in DMSO, DCM, and DMF.[9] Prepare solutions within the fume hood.

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[4]

  • Ingestion: Rinse mouth with water.[4] Do not induce vomiting. Seek medical attention.

Disposal Plan
  • All waste materials, including empty containers, contaminated gloves, and other disposable PPE, should be considered hazardous waste.

  • Dispose of chemical waste in appropriately labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of this compound, from receiving the compound to its final disposal.

G Workflow for Safe Handling of this compound A 1. Preparation & Review - Review Safety Data Sheet (SDS) - Verify availability of PPE - Ensure fume hood is operational B 2. Compound Equilibration - Transfer from -20°C storage - Allow to reach room temperature before opening A->B Proceed C 3. Don Personal Protective Equipment (PPE) - Lab Coat - Safety Goggles/Face Shield - Nitrile/Neoprene Gloves B->C Proceed D 4. Aliquoting & Solution Preparation - Perform all operations in a fume hood - Weigh solid carefully - Dissolve in appropriate solvent (e.g., DMSO, DMF) C->D Proceed E 5. Experimental Use - Conduct experiment following protocol - Maintain PPE throughout D->E Proceed F 6. Decontamination & Doffing PPE - Clean work area - Remove PPE in the correct order E->F Experiment Complete G 7. Waste Disposal - Collect all contaminated materials - Dispose of as hazardous waste according to institutional guidelines F->G Proceed

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound in a laboratory setting.

References

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